Product packaging for Irigenin(Cat. No.:CAS No. 548-76-5)

Irigenin

Cat. No.: B162202
CAS No.: 548-76-5
M. Wt: 360.3 g/mol
InChI Key: TUGWPJJTQNLKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Irigenin is a hydroxyisoflavone that is isoflavone substituted by hydroxy groups at positions 5, 7 and 3' and methoxy groups at positions 6, 4' and 5' respectively. It has a role as a plant metabolite. It is a hydroxyisoflavone and a member of 4'-methoxyisoflavones. It is functionally related to an isoflavone.
This compound has been reported in Iris tectorum, Iris milesii, and other organisms with data available.
a phytoestrogen derived from Belamcanda chinensis with an antiproliferative effect on prostate cancer cells in vitro

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O8 B162202 Irigenin CAS No. 548-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-13-5-8(4-10(19)17(13)24-2)9-7-26-12-6-11(20)18(25-3)16(22)14(12)15(9)21/h4-7,19-20,22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGWPJJTQNLKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203285
Record name Irigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-76-5
Record name Irigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IRIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4NX37350
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Irigenin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irigenin is an O-methylated isoflavone, a class of natural compounds found predominantly in the Iris plant family.[1][2] As a flavonoid, it is part of a broad category of plant secondary metabolites recognized for their diverse biological activities.[1][3] In recent years, this compound has garnered significant attention within the oncology research community for its demonstrated anti-cancer properties, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis across various cancer types.[1][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-neoplastic effects, offering a resource for researchers and professionals in drug development. We will dissect the signaling pathways modulated by this compound, present quantitative data from key studies, detail relevant experimental protocols, and visualize these complex interactions.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, targeting key cellular processes that are typically dysregulated in cancer. These include inducing programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells (metastasis).

Induction of Apoptosis

Apoptosis is a crucial, highly regulated process of programmed cell death essential for eliminating abnormal cells.[3] this compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway: In human liver cancer cells (HepG2 and SNU-182), this compound treatment leads to a significant increase in the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

  • Extrinsic Pathway and TRAIL Sensitization: One of the notable actions of this compound is its ability to sensitize TRAIL-resistant gastric cancer cells to apoptosis.[6] While this compound alone has minimal effect, when combined with TNF-related apoptosis-inducing ligand (TRAIL), it markedly potentiates cell death.[1][6] This sensitization is achieved by upregulating key components of the extrinsic pathway, including Death Receptor 5 (DR5) and the FAS-associated protein with death domain (FADD).[6]

  • Caspase Activation: Both pathways converge on the activation of executioner caspases. Co-treatment with this compound and TRAIL in gastric cancer cells leads to the cleavage and activation of Caspase-8 (extrinsic pathway), Caspase-9 (intrinsic pathway), and the central executioner, Caspase-3.[6] Activated Caspase-3 then cleaves critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[6][7]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle.[8] this compound intervenes in this process by inducing cell cycle arrest, primarily at the G1 and G2/M phases, thereby preventing cancer cells from dividing.

  • G2/M Phase Arrest: In glioblastoma (GBM) and human liver cancer cells, this compound treatment causes a significant accumulation of cells in the G2/M phase of the cell cycle.[1][4][8] This arrest is associated with a marked decrease in the expression of key G2/M regulatory proteins, Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1).[1][4]

  • G1 Phase Arrest: In prostate cancer cells, this compound has been observed to induce cell cycle arrest at the G1 phase. This effect is accompanied by an inhibition of p21 and p27 protein expression.[1]

Inhibition of Metastasis and Invasion

The metastatic spread of cancer is the primary cause of mortality. This compound demonstrates potent anti-metastatic activity by targeting the initial steps of this cascade, including cell migration and invasion.

  • Targeting the Fibronectin-Integrin Axis: A key mechanism for this compound's anti-metastatic effect in lung cancer is its ability to directly interfere with the interaction between the Extra Domain A (EDA) of fibronectin and cell surface integrins.[9] this compound specifically and selectively blocks the α9β1 and α4β1 integrin binding sites on the C-C loop of the EDA, preventing the activation of pro-oncogenic signaling pathways that drive the Epithelial-to-Mesenchymal Transition (EMT).[9][10] EMT is a critical process by which cancer cells gain migratory and invasive properties.[11][12]

  • Suppression of Migration: In glioblastoma cells, this compound has been shown to effectively inhibit cell migration, further underscoring its potential to limit tumor dissemination.[5]

Modulation of Key Signaling Pathways

This compound's effects on apoptosis, cell cycle, and metastasis are orchestrated through its modulation of several critical intracellular signaling pathways.

  • YAP/β-catenin Signaling: In glioblastoma, this compound treatment leads to a decrease in the expression of Yes-associated protein (YAP), a key transcriptional regulator.[1][5] The inhibition of YAP subsequently suppresses the β-catenin signaling pathway, which is crucial for cell proliferation.[1][5] Overexpression of YAP can partially reverse the anti-tumor effects of this compound, confirming this pathway as a direct target.[5]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival.[1] this compound has been shown to downregulate the ERK/MAPK signaling pathway in colon cancer cells by reducing the phosphorylation of key kinases p38 and ERK, thereby contributing to its anti-proliferative effects.[1][2]

  • PI3K/Akt Pathway: The PI3K/Akt pathway is another critical pro-survival pathway often hyperactivated in cancer.[1] While this compound's direct effects are still being elucidated, its precursor, iridin, is known to inhibit PI3K/Akt signaling by reducing the phosphorylation of both PI3K and Akt.[13][14] This action suppresses cell proliferation and induces apoptosis. Given that this compound is the aglycone of iridin, similar mechanisms are plausible.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer and Normal Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
HepG2Human Liver Cancer14[4]
SNU-182Human Liver Cancer14[4]
DBTRGGlioblastoma~50[5]
C6Glioblastoma~50[5]
THLE-2Normal Liver Epithelial120[4]

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis

Cell LineParameterControl (%)This compound-Treated (%)Concentration (µM)Reference
HepG2G2/M Phase Cells17.9234.3514 (IC50)[4]
SNU-182G2/M Phase Cells23.9738.2314 (IC50)[4]
HepG2Apoptotic Cells2.341.7514 (IC50)[4]
SNU-182Apoptotic Cells1.1651.914 (IC50)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound's mechanism of action.

Cell Viability - MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Protocol:

    • Seed cancer cells (e.g., AGS, HepG2) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) dissolved in DMSO and diluted in cell culture medium. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.

    • Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[14]

Cell Cycle Analysis - Propidium Iodide Staining and Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound (e.g., 50 µM) for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise into 70% ice-cold ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][14]

Apoptosis Analysis - Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat cells with the desired concentration of this compound for the specified time (e.g., 24-48 hours).

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[7][14]

Protein Expression - Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protocol:

    • After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, Cyclin B1, p-ERK, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5][14]

In Vivo Tumor Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Protocol:

    • Use immunodeficient mice (e.g., BALB/c nude mice).

    • Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1 x 10⁶ C6 cells) into the flank or target organ (e.g., brain striatum) of each mouse.[5][15]

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer this compound (e.g., 2 mg/ml, intraperitoneally) or a vehicle control (e.g., saline with 10% DMSO) to the mice on a defined schedule (e.g., daily or every other day).[5]

    • Monitor tumor volume using calipers and mouse body weight regularly throughout the experiment.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).[5][6]

Visualizations: Pathways and Workflows

Irigenin_Signaling_Pathways This compound's Impact on Pro-Survival Signaling Pathways cluster_MAPK MAPK/ERK Pathway cluster_YAP YAP/β-catenin Pathway This compound This compound pERK p-ERK This compound->pERK inhibits p38 p-p38 This compound->p38 inhibits YAP YAP This compound->YAP inhibits MAPK_Proliferation Cell Proliferation pERK->MAPK_Proliferation p38->MAPK_Proliferation beta_catenin β-catenin YAP->beta_catenin YAP_Proliferation Cell Proliferation beta_catenin->YAP_Proliferation Irigenin_Apoptosis_Induction This compound's Pro-Apoptotic Mechanisms cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway This compound This compound DR5 DR5 This compound->DR5 upregulates FADD FADD This compound->FADD upregulates Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax promotes TRAIL TRAIL Caspase8 Cleaved Caspase-8 TRAIL->Caspase8 DR5->Caspase8 FADD->Caspase8 Caspase3 Cleaved Caspase-3 Caspase8->Caspase3 Caspase9 Cleaved Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Irigenin_Anti_Metastasis This compound's Anti-Metastatic Action This compound This compound Interaction EDA-Integrin Interaction This compound->Interaction blocks Fibronectin Fibronectin (EDA domain) Fibronectin->Interaction Integrin Integrins (α9β1, α4β1) Integrin->Interaction Signaling Pro-oncogenic Signaling Interaction->Signaling EMT Epithelial-Mesenchymal Transition (EMT) Signaling->EMT Metastasis Metastasis (Invasion & Migration) EMT->Metastasis Experimental_Workflow_Cell_Cycle Experimental Workflow: Cell Cycle Analysis start Seed Cancer Cells in 6-well plates treat Treat with this compound (e.g., 50 µM for 24h) start->treat harvest Harvest Cells (Trypsinize & Wash) treat->harvest fix Fix Cells (70% Cold Ethanol) harvest->fix stain Stain with Propidium Iodide (PI) & RNase A fix->stain acquire Acquire Data via Flow Cytometry stain->acquire analyze Analyze Histograms to Quantify Cell Phases (G1, S, G2/M) acquire->analyze end Data Interpretation analyze->end

References

The Pharmacological Profile of Irigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irigenin is an O-methylated isoflavone, a class of natural compounds found in various plants, notably in the Iris and Belamcanda genera.[1] Possessing a diverse range of biological activities, this compound has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its study.

Pharmacological Activities

This compound exhibits a spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. These activities are underpinned by its ability to modulate multiple signaling pathways.

Anti-Cancer Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1] Its mechanisms of action include the induction of cell cycle arrest and apoptosis, as well as the inhibition of cancer cell migration and invasion.[2][3]

Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
HepG2Human Liver Cancer14[4]
SNU-182Human Liver Cancer14[4]
HT-29Human Colon Cancer27.97[4]
HeLaHuman Cervical Cancer35.47[4]
A549Human Lung Cancer20.71[4]
DBTRGGlioblastoma~50[5]
C6Glioblastoma~50[5]
HpIMPDHHelicobacter pylori enzyme2.07 ± 1.90[4]
hIMPDH2Human enzyme> 10[4]
THLE-2Normal Human Liver Cells120[4]
Anti-Inflammatory and Antioxidant Activity

This compound has been shown to possess significant anti-inflammatory and antioxidant properties. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7] These effects are partly mediated through the activation of the Keap1/Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[6]

Neuroprotective Effects

In preclinical models, this compound has demonstrated neuroprotective capabilities. It has been shown to alleviate neurotoxicity and protect neuronal cells from oxidative stress and apoptosis, suggesting its potential in the context of neurodegenerative diseases.[6]

Signaling Pathways Modulated by this compound

The diverse pharmacological effects of this compound are a result of its interaction with multiple intracellular signaling pathways.

  • ERK/MAPK Pathway: this compound has been shown to suppress the ERK/MAPK signaling pathway, which is often dysregulated in cancer and inflammatory conditions.[1]

  • TNF-α Signaling: this compound can interfere with the TNF-α signaling cascade, a key pathway in inflammation.[1]

  • Keap1/Nrf2 Pathway: this compound activates the Keap1/Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.[6]

  • YAP/β-catenin Pathway: In glioblastoma, this compound has been found to inhibit tumor progression by suppressing the YAP/β-catenin signaling pathway.[2]

  • PI3K/AKT Pathway: this compound can modulate the PI3K/AKT pathway, a critical regulator of cell survival and proliferation.[8]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is an area of ongoing research. Studies on its glycoside precursor, iridin, have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.

After oral administration of iridin to rats, iridin is metabolized to this compound. The key pharmacokinetic parameters of this compound as a metabolite are summarized below.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Following Oral Administration of Iridin)

ParameterValueUnit
Cmax (Maximum Concentration)Not explicitly stated for this compound alone-
Tmax (Time to Maximum Concentration)Not explicitly stated for this compound alone-
AUC (Area Under the Curve)Not explicitly stated for this compound alone-
MetabolismPrimarily through glucuronidation by UGT1A1 and UGT1A9-
ExcretionDetected in plasma, urine, and feces-

Note: Specific Cmax, Tmax, and AUC values for this compound itself after direct administration require further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability and to determine its IC50 values.

Materials:

  • Cancer cell lines (e.g., HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Analysis by Western Blot

This method is used to detect changes in the expression of apoptosis-related proteins following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cells

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a specialized wound-making tool

  • Culture medium with a low percentage of serum (to minimize proliferation)

  • Microscope with a camera

Procedure:

  • Seed cells in a plate and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh low-serum medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the wound at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • Matrigel or another basement membrane extract

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

  • Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the insert.

  • Add medium containing a chemoattractant to the lower chamber.

  • Add different concentrations of this compound or a vehicle control to the upper chamber.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol and stain them with crystal violet.

  • Count the stained cells in several random fields under a microscope.

Visualizations

Signaling Pathways

Irigenin_Signaling_Pathways This compound This compound ERK_MAPK ERK/MAPK Pathway This compound->ERK_MAPK TNFa TNF-α Pathway This compound->TNFa Keap1_Nrf2 Keap1/Nrf2 Pathway This compound->Keap1_Nrf2 YAP_bCatenin YAP/β-catenin Pathway This compound->YAP_bCatenin PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Apoptosis Apoptosis This compound->Apoptosis Cancer_Progression Cancer Progression (Proliferation, Migration) ERK_MAPK->Cancer_Progression Inflammation Inflammation TNFa->Inflammation Antioxidant_Response Antioxidant Response Keap1_Nrf2->Antioxidant_Response YAP_bCatenin->Cancer_Progression PI3K_AKT->Cancer_Progression Cancer_Progression->Apoptosis Oxidative_Stress Oxidative Stress Antioxidant_Response->Oxidative_Stress

Signaling pathways modulated by this compound.
Experimental Workflow: In Vitro Anti-Cancer Evaluation

Irigenin_In_Vitro_Workflow cluster_setup 1. Experimental Setup cluster_assays 2. Primary Assays cluster_mechanism 3. Mechanistic Studies cluster_data 4. Data Analysis Cell_Culture Cancer Cell Culture MTT MTT Assay (Cell Viability/IC50) Cell_Culture->MTT Wound_Healing Wound Healing Assay (Migration) Cell_Culture->Wound_Healing Transwell Transwell Assay (Invasion) Cell_Culture->Transwell Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis/Cell Cycle) Cell_Culture->Flow_Cytometry Irigenin_Prep This compound Preparation (Stock Solution) Irigenin_Prep->MTT Irigenin_Prep->Wound_Healing Irigenin_Prep->Transwell Irigenin_Prep->Western_Blot Irigenin_Prep->Flow_Cytometry Data_Analysis Quantitative Analysis & Interpretation MTT->Data_Analysis Wound_Healing->Data_Analysis Transwell->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Workflow for in vitro anti-cancer evaluation of this compound.

Conclusion

This compound is a promising natural isoflavonoid with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress makes it a compelling candidate for further drug development. This technical guide provides a foundational understanding of this compound's properties and the methodologies to explore its therapeutic potential. Further research, particularly comprehensive in vivo pharmacokinetic and toxicology studies, is warranted to fully elucidate its clinical applicability.

References

A Technical Guide to the Natural Sources, Isolation, and Biological Interactions of Irigenin from Iris Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the isoflavonoid irigenin, focusing on its primary natural sources within the Iris genus, comprehensive isolation and purification protocols, and its interaction with key cellular signaling pathways.

Introduction to this compound

This compound is an O-methylated isoflavone, a class of secondary metabolites known for a wide range of biological activities. It is predominantly isolated from plants of the Iris and Belamcanda genera (the latter now often classified within Iris) in the Iridaceae family[1]. The rhizomes of these plants are a particularly rich source[2]. This compound and its glycoside form, iridin, have garnered significant scientific interest for their therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties[3][4]. Its anticancer effects are linked to the modulation of various signaling pathways, induction of apoptosis, and cell cycle arrest in several cancer types[1][5][6]. This guide consolidates quantitative data and methodologies to aid researchers in the extraction, purification, and study of this promising natural compound.

Natural Sources and Quantitative Yields

This compound is found in numerous Iris species, with the rhizome being the most common source for extraction. The yield of pure this compound is dependent on the plant species, geographical origin, and the extraction and purification methods employed. Advanced techniques such as Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC) have been optimized for efficient isolation[7][8][9].

Table 1: Quantitative Yields of this compound from Iris Species

Species NamePlant PartExtraction & Purification MethodYield/Content
Iris domestica (syn. Belamcanda chinensis)RhizomeSupercritical Fluid Extraction (SFE)0.71% (in crude extract)[7]
Iris domestica (syn. Belamcanda chinensis)RhizomeHigh-Speed Counter-Current Chromatography (HSCCC)8 mg from 100 mg crude extract[8]
Iris domestica (syn. Belamcanda chinensis)RhizomePreparative HSCCC141.8 mg from crude methanol extract (95.8% purity)[9]
Iris confusaUnderground PartsChromatographic PurificationIdentified as a major active compound[10][11]
Iris germanicaRhizomeMethanolic ExtractionIdentified as a key flavonoid constituent[2]
Iris palaestinaFlowerChromatographic SeparationIdentified as a major isoflavonoid[12]
Iris variegataRhizomeMethanolic ExtractionIdentified as a potent antioxidant marker[1]

Experimental Protocols for Isolation and Purification

The following is a generalized protocol for the isolation of this compound, synthesized from methodologies reported in scientific literature. It outlines the key steps from raw plant material to purified compound.

Plant Material Preparation
  • Collection and Identification : Collect the rhizomes of the desired Iris species. Taxonomic identification should be confirmed by a specialist[13].

  • Drying : Wash the rhizomes to remove soil and debris. Cut them into small pieces and shade-dry them at room temperature to remove moisture, which can take several days[13][14].

  • Grinding : Grind the dried plant material into a fine powder using a laboratory mill to increase the surface area for efficient extraction[13][14].

Extraction
  • Macerate 1 gram of the fine plant powder with 15 mL of 80% methanol at room temperature for 15-24 hours[13].

  • Filter the mixture using standard filter paper to separate the extract from the solid plant residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract. Store the extract at -20°C until further processing[13].

  • Utilize a supercritical fluid extraction system with CO₂ as the solvent.

  • Optimize the extraction parameters as follows: pressure at 15 MPa, temperature at 55°C, and a CO₂ flow rate of 40 L/h[7].

  • The resulting crude extract will contain a mixture of isoflavonoids, including this compound, with a yield of approximately 4.1% from the dry rhizome powder of Belamcanda chinensis[7].

Purification via High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly effective liquid-liquid chromatography technique that avoids the use of solid supports, thereby preventing the irreversible adsorption of the sample[8].

  • Solvent System Preparation : Prepare a two-phase solvent system. A commonly used system for this compound is n-hexane–ethyl acetate–methanol–water in a 4:5:5:5 volume ratio[8]. Equilibrate the mixture in a separatory funnel and separate the two phases (upper and lower).

  • HSCCC Apparatus Setup :

    • Fill the multicolumn coil entirely with the stationary phase (the upper phase of the solvent system).

    • Pump the mobile phase (the lower phase) into the head of the column at a specific flow rate, for example, 1.2 mL/min[8].

    • Set the apparatus to rotate at a high speed, such as 800 rpm, to retain the stationary phase[8].

  • Sample Injection and Fraction Collection : Once the system reaches hydrodynamic equilibrium, inject the crude extract (e.g., 100 mg dissolved in a small volume of the solvent mixture).

  • Continuously collect the effluent in fractions using a fraction collector.

  • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

Purity Analysis and Structural Elucidation
  • Purity Determination : Analyze the purified fractions using a reverse-phase HPLC system with a C18 column[14][15]. A mobile phase of methanol and water is typically used, with detection at 260-266 nm[14][15][16]. The purity of the isolated compound can be determined by the peak area percentage. Purities of over 95% have been achieved with HSCCC[8][9].

  • Structure Identification : Confirm the chemical structure of the isolated compound as this compound using spectroscopic methods such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR)[9].

Visualized Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes. The following diagrams illustrate the this compound isolation workflow and a key signaling pathway it modulates.

G General Workflow for this compound Isolation A Iris sp. Rhizomes B Washing & Drying A->B C Grinding to Fine Powder B->C D Extraction (e.g., 80% Methanol or SFE) C->D E Filtration & Concentration D->E F Crude Extract E->F G Purification (e.g., HSCCC) F->G H Fraction Collection G->H I Purity & Structural Analysis (HPLC, MS, NMR) H->I J Pure this compound I->J

Caption: A flowchart illustrating the key stages of this compound isolation.

Studies have shown that this compound can suppress cancer progression by modulating various signaling pathways[6]. In glioblastoma, this compound has been found to inhibit the YAP/β-catenin signaling pathway, which is crucial for cell proliferation and migration[6].

G Simplified this compound Action on YAP/β-Catenin Pathway cluster_outcomes Cellular Outcomes This compound This compound YAP_BetaCatenin YAP/β-catenin Pathway This compound->YAP_BetaCatenin  Inhibits Proliferation Cell Proliferation & Migration YAP_BetaCatenin->Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) YAP_BetaCatenin->Apoptosis Inhibits

Caption: this compound's inhibitory effect on the YAP/β-catenin signaling pathway.

References

Bioavailability and absorption of Irigenin in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Bioavailability and Absorption of Irigenin in vivo

Introduction

This compound is an O-methylated isoflavone found in several plant species, including those of the Iris and Belamcanda genera.[1] It is the aglycone form of iridin, a more complex glycoside.[1] Ingested iridin is hydrolyzed into its aglycone, this compound, which can then be absorbed.[1] this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Understanding the in vivo bioavailability and absorption of this compound is critical for its development as a potential therapeutic agent, as these pharmacokinetic properties directly influence its efficacy and clinical applicability.

This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and absorption of this compound in vivo. It summarizes key pharmacokinetic data from preclinical studies, details the experimental protocols used, and illustrates the metabolic pathways and experimental workflows involved.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been investigated in animal models, primarily rats and mice, often following the administration of its glycoside precursor, iridin, or as a component of a herbal extract.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in various preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Rhizoma Belamcandae Extract

ParameterValue (Mean ± SD)UnitsReference
Cmax105.4 ± 25.7ng/mL[3]
Tmax1.5 ± 0.5h[3]
AUC(0-t)487.6 ± 98.3ng·h/mL[3]
AUC(0-∞)521.4 ± 102.5ng·h/mL[3]
t1/23.8 ± 0.9h[3]

Data from a study where rats were administered Rhizoma Belamcandae extract orally. The exact dose of this compound was not specified.

Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Iridin (100 mg/kg)

ParameterValue (Mean ± SD)UnitsReference
Cmax165.42 ± 21.16ng/mL[2][4]
Tmax0.75 ± 0.21h[2][4]
AUC(0-t)473.15 ± 55.24ng·h/mL[2][4]
AUC(0-∞)496.27 ± 58.18ng·h/mL[2][4]
t1/22.11 ± 0.37h[2][4]

This compound is the primary metabolite of Iridin. Parameters were measured for this compound after oral administration of iridin.

Table 3: Pharmacokinetic Parameters of this compound in Mice after Intravenous Administration (5 mg/kg)

ParameterValue (Mean ± SD)UnitsReference
Cmax4521.6 ± 531.2ng/mL[5]
AUC(0-t)2153.7 ± 289.5ng·h/mL[5]
AUC(0-∞)2198.4 ± 295.1ng·h/mL[5]
t1/21.8 ± 0.4h[5]

Intravenous administration data helps in determining absolute bioavailability when compared with oral administration data.

Metabolism and Excretion

Upon oral administration, iridin, the glycoside of this compound, undergoes deglycosylation, likely by intestinal flora, to release this compound, which is then absorbed.[4] The primary metabolic pathway for this compound is glucuronidation, a phase II metabolic reaction.[4] This process is mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A1 and UGT1A9 identified as the primary enzymes involved.[6] This extensive metabolism suggests that glucuronidation plays a key role in the elimination of this compound in vivo.[4] Metabolites of iridin (and therefore downstream metabolites of this compound) have been identified in plasma, urine, and feces.[2][4]

cluster_Gastrointestinal_Tract Gastrointestinal Tract cluster_Systemic_Circulation Systemic Circulation & Liver Iridin Iridin (Oral Administration) Irigenin_GI This compound Iridin->Irigenin_GI Hydrolysis (Intestinal Flora) Irigenin_Absorbed This compound (Absorbed) Irigenin_GI->Irigenin_Absorbed Absorption Metabolites This compound Glucuronides (M1, M2) Irigenin_Absorbed->Metabolites Glucuronidation (UGT1A1, UGT1A9) Excretion Excretion (Urine, Feces) Metabolites->Excretion

Figure 1: Metabolic pathway of Iridin to this compound and its subsequent metabolism.

Signaling Pathways Modulated by this compound

While not directly governing its absorption, the signaling pathways modulated by this compound are fundamental to its pharmacological effects post-absorption. This compound has been shown to influence several key cellular signaling cascades, including:

  • ERK/MAPK Pathway: this compound can inhibit the ERK/MAPK signaling pathway, which is involved in cell proliferation and inflammatory responses.[1][6]

  • PI3K/AKT Pathway: This pathway, crucial for cell survival and growth, can be inhibited by iridin (the precursor to this compound), leading to apoptosis in cancer cells.[7][8]

  • YAP/β-catenin Pathway: this compound has been found to suppress the progression of glioblastoma by inhibiting the YAP/β-catenin signaling pathway.[9]

cluster_MAPK ERK/MAPK Pathway cluster_YAP YAP/β-catenin Pathway This compound This compound pERK p-ERK This compound->pERK inhibits pP38 p-P38 This compound->pP38 inhibits YAP YAP This compound->YAP inhibits Inflammation Inflammation & Cell Proliferation pERK->Inflammation pP38->Inflammation beta_catenin β-catenin YAP->beta_catenin GBM Glioblastoma Progression beta_catenin->GBM

Figure 2: Key signaling pathways modulated by this compound.

Experimental Protocols

The quantification of this compound in biological matrices requires sensitive and specific analytical methods. The protocols detailed below are representative of the methodologies employed in the cited pharmacokinetic studies.

General Pharmacokinetic Study Workflow

The workflow for a typical in vivo pharmacokinetic study of this compound involves several key steps from administration to data analysis.

cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Admin 1. Drug Administration (Oral or IV) Sampling 2. Serial Blood Sampling (e.g., via tail vein) Admin->Sampling Processing 3. Plasma Processing (Centrifugation, Protein Precipitation) Sampling->Processing Analysis 4. UHPLC-MS/MS Analysis Processing->Analysis Quant 5. Quantification (Concentration vs. Time) Analysis->Quant PK_Calc 6. Pharmacokinetic Calculation (Cmax, Tmax, AUC) Quant->PK_Calc

Figure 3: General experimental workflow for an this compound pharmacokinetic study.

Animal Models and Dosing
  • Species: Sprague-Dawley (SD) rats and mice have been used.[2][4][5]

  • Administration Route: Studies have employed both oral (p.o.) and intravenous (i.v.) administration.[2][5]

  • Dosing:

    • Oral administration of 100 mg/kg of iridin to SD rats.[2][4]

    • Intravenous administration of 5 mg/kg of this compound to mice.[5]

    • Oral administration of Rhizoma Belamcandae extract to rats.[3]

Sample Collection and Preparation
  • Biological Matrix: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation.[2][3][5]

  • Sample Preparation: A protein precipitation method is commonly used. This involves adding a solvent like methanol or acetonitrile to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.[3][5] An internal standard (IS) is added to correct for extraction variability.[5]

Bioanalytical Method: UHPLC-MS/MS

A sensitive and reliable ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is typically developed and validated for the simultaneous determination of this compound and other relevant compounds in plasma.[3]

  • Chromatographic Separation:

    • Column: A C18 column (e.g., Zorbax SB-C18, UPLC BEH C18) is used for separation.[3][5]

    • Mobile Phase: A gradient elution is typically employed, consisting of acetonitrile and water containing a modifier like 0.1% formic acid.[3][5]

    • Flow Rate: A typical flow rate is around 0.4 mL/min.[3]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) is used, often in negative mode for this compound.[3] Polarity switching may be used to detect other compounds in the same run.[3]

    • Detection Mode: The triple-quadrupole tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This highly selective and sensitive mode involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[3][5]

  • Validation: The method is validated for linearity, precision, accuracy, stability, and recovery to ensure reliable results.[3] For instance, the linear range for this compound has been established from 10 to 5000 ng/mL in rat plasma.[3]

Conclusion

The in vivo absorption of this compound is characterized by rapid absorption following the hydrolysis of its precursor, iridin. Pharmacokinetic studies in rodents show that this compound reaches maximum plasma concentrations within approximately 1-2 hours after oral administration.[2][3] The compound undergoes extensive phase II metabolism, primarily through glucuronidation, which is a key determinant of its elimination half-life and overall bioavailability. The established UHPLC-MS/MS methods provide the necessary sensitivity and selectivity for robust quantification in biological matrices. A thorough understanding of these ADME (absorption, distribution, metabolism, and excretion) properties is essential for designing further preclinical and clinical studies to explore the full therapeutic potential of this compound.

References

Irigenin's Modulation of Signaling Pathways in Glioblastoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The intricate signaling networks that drive its proliferation, invasion, and resistance to therapy are key areas of investigation for novel therapeutic agents. Irigenin, a naturally occurring isoflavone, has emerged as a promising candidate, demonstrating significant anti-tumor effects in preclinical models of glioblastoma. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's therapeutic potential, with a primary focus on its modulation of the YAP/β-catenin signaling pathway. This document details the experimental evidence, quantitative data, and methodologies for researchers seeking to build upon these findings.

Core Signaling Pathway Modulation: YAP/β-catenin Axis

The primary mechanism of action for this compound in glioblastoma cells is the suppression of the YAP/β-catenin signaling pathway.[1][2][3][4] Yes-associated protein (YAP) is a transcriptional co-activator that plays a crucial role in cell proliferation and organ growth.[2] In many cancers, including glioblastoma, the Hippo pathway, which normally inhibits YAP, is dysregulated, leading to YAP hyperactivity.[2]

This compound treatment has been shown to inhibit the nuclear localization and expression of YAP in glioblastoma cells.[2] This leads to a subsequent reduction in the accumulation of β-catenin and a downregulation of its downstream target, Cyclin D1.[2] The inactivation of YAP is a critical event in this compound's anti-cancer effects, as overexpression of YAP can partially rescue the anti-tumor effects of this compound in vitro.[1][2][3][4]

The proposed signaling cascade is as follows: this compound treatment leads to an increase in the phosphorylation of MOB1 and YAP. Phosphorylated YAP is sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent co-activation of transcription factors that drive the expression of pro-proliferative and anti-apoptotic genes. This ultimately suppresses the β-catenin signaling pathway.[2]

Irigenin_YAP_BetaCatenin_Pathway cluster_cell Glioblastoma Cell cluster_Hippo Hippo Pathway cluster_YAP YAP Signaling cluster_Wnt β-catenin Signaling cluster_effects Cellular Effects This compound This compound p_MOB1 p-MOB1 (Increased) This compound->p_MOB1 Proliferation Proliferation (Inhibited) This compound->Proliferation Migration Migration (Inhibited) This compound->Migration Apoptosis Apoptosis (Induced) This compound->Apoptosis CellCycleArrest G2/M Arrest (Induced) This compound->CellCycleArrest p_YAP p-YAP (Increased) p_MOB1->p_YAP YAP_nuc Nuclear YAP (Decreased) p_YAP->YAP_nuc Inhibits Nuclear Translocation BetaCatenin β-catenin (Decreased) YAP_nuc->BetaCatenin YAP_nuc->Proliferation Promotes YAP_nuc->Migration Promotes CyclinD1 Cyclin D1 (Decreased) BetaCatenin->CyclinD1 CyclinD1->Proliferation Promotes

Caption: this compound's inhibition of the YAP/β-catenin pathway in glioblastoma.

In Vitro Efficacy of this compound

Cytotoxicity and Anti-Proliferative Activity

This compound demonstrates a dose- and time-dependent cytotoxic effect on glioblastoma cell lines while exhibiting minimal toxicity to non-cancerous cells like astrocytes.[2] The anti-proliferative effects are significant at a concentration of approximately 50 μM.[2]

Cell LineTreatment DurationIC50 (μM)Reference
DBTRG (GBM)24h~50[2]
C6 (GBM)24h~50[2]
Astrocytes24hNot significant[2]
Induction of Cell Cycle Arrest

A hallmark of many cancer cells is dysregulated cell cycle progression.[5] this compound has been shown to induce cell cycle arrest at the G2/M phase in glioblastoma cells.[1][3][4] This is accompanied by a decrease in the expression of Cyclin B1, a key regulator of the G2/M transition.

Cell LineTreatment% of Cells in G2/M Phase (vs. Control)Reference
DBTRG50 μM this compound for 24hSignificant Increase
C650 μM this compound for 24hSignificant Increase
Induction of Apoptosis

This compound effectively induces apoptosis in glioblastoma cells.[1][2][3][4][5] This is evidenced by an increase in the percentage of apoptotic cells as measured by Annexin V-FITC dual staining.[2] Mechanistically, this compound treatment leads to an upregulation of the pro-apoptotic proteins cleaved-Caspase 3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[2]

Cell LineTreatmentApoptotic Cell Increase (vs. Control)Key Protein ChangesReference
DBTRG50 μM this compound~10% increase↑ Cleaved-Caspase 3, ↑ Bax, ↓ Bcl-2[2]
C650 μM this compound~16% increase↑ Cleaved-Caspase 3, ↑ Bax, ↓ Bcl-2[2]
Inhibition of Cell Migration

The invasive nature of glioblastoma is a major contributor to its poor prognosis. This compound has been demonstrated to suppress the migration of glioblastoma cells in vitro.[1][2][3][4]

In Vivo Efficacy

In a glioblastoma xenograft mouse model, this compound treatment was found to inhibit tumor growth. This in vivo anti-tumor effect is associated with the inactivation of YAP, consistent with the in vitro findings.[1][2][3][4]

Detailed Experimental Protocols

Cell Culture
  • Cell Lines: DBTRG and C6 glioblastoma cell lines, and primary astrocytes.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (CCK-8)
  • Seed cells (4x10³ cells/well) in 96-well plates.

  • After 24 hours, treat with varying concentrations of this compound (0, 10, 25, 50, 75, 100 μM) for 24 or 48 hours.

  • Add 10 μL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability relative to the untreated control group.

Colony Formation Assay
  • Seed DBTRG and C6 cells at a low density (e.g., 500 cells/well) in 6-well plates.

  • Treat with this compound (e.g., 50 μM) or vehicle control.

  • Allow cells to grow for approximately 10-14 days, replacing the medium with fresh medium containing the treatment every 3 days.

  • When visible colonies have formed, wash the wells with PBS.

  • Fix the colonies with 4% paraformaldehyde for 15 minutes.

  • Stain with 0.1% crystal violet for 20 minutes.

  • Wash with water and air dry.

  • Count the number of colonies.

Cell Cycle Analysis (Flow Cytometry)
  • Treat DBTRG and C6 cells with this compound (e.g., 50 μM) for 24 hours.

  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Flow Cytometry)
  • Treat DBTRG and C6 cells with this compound (e.g., 50 μM) for 24 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis
  • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies (e.g., against YAP, p-YAP, β-catenin, Cyclin B1, Cleaved-Caspase 3, Bax, Bcl-2, GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_mechanism Mechanistic Assays cluster_invivo In Vivo Studies start Glioblastoma Cell Lines (DBTRG, C6) treatment This compound Treatment (Varying Concentrations & Durations) start->treatment cck8 Cell Viability (CCK-8) treatment->cck8 colony Proliferation (Colony Formation) treatment->colony migration Migration Assay treatment->migration flow_cycle Cell Cycle Analysis (Flow Cytometry) treatment->flow_cycle flow_apoptosis Apoptosis Analysis (Flow Cytometry) treatment->flow_apoptosis western Protein Expression (Western Blot) treatment->western xenograft GBM Xenograft Mouse Model irigenin_vivo This compound Administration xenograft->irigenin_vivo tumor_growth Monitor Tumor Growth irigenin_vivo->tumor_growth yap_inactivation Confirm YAP Inactivation (Immunohistochemistry) tumor_growth->yap_inactivation

Caption: General experimental workflow for investigating this compound in glioblastoma.

Future Directions and Conclusion

The existing research strongly indicates that this compound is a potent inhibitor of glioblastoma progression through the suppression of the YAP/β-catenin signaling pathway.[1][2][3][4] This leads to decreased proliferation and migration, and increased G2/M cell cycle arrest and apoptosis.[2] These findings position this compound as a compelling candidate for further preclinical and clinical development.

Future research should aim to:

  • Elucidate the direct molecular target of this compound that initiates the signaling cascade leading to YAP inhibition.

  • Investigate potential synergistic effects of this compound with standard-of-care chemotherapeutics for glioblastoma, such as temozolomide.

  • Optimize drug delivery strategies to ensure sufficient penetration of the blood-brain barrier to achieve therapeutic concentrations in the tumor microenvironment.

  • Explore the efficacy of this compound in a wider range of patient-derived glioblastoma models to account for tumor heterogeneity.

References

Preclinical Toxicological Profile of Irigenin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irigenin, an O-methylated isoflavone found in the rhizomes of several plant species including Belamcanda chinensis and Iris kemaonensis, has garnered significant interest for its potential therapeutic applications.[1] Preclinical research has highlighted its anti-inflammatory, antioxidant, and anti-cancer properties.[1] As with any potential therapeutic agent, a thorough understanding of its toxicological profile is paramount for advancing into further preclinical and eventual clinical development. This technical guide provides a comprehensive overview of the available preclinical safety data on this compound and outlines the standard methodologies for its toxicological evaluation. It is important to note that while extensive research exists on the pharmacological activities of this compound, comprehensive in-vivo toxicological studies are limited. Therefore, this guide also draws upon established protocols for similar flavonoid compounds to provide a framework for future preclinical safety assessment of this compound.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose administration. The primary endpoint of these studies is the median lethal dose (LD50), which is the dose estimated to be lethal to 50% of the test animals.[2][3]

Quantitative Data

Currently, there is no publicly available data on the LD50 of this compound from acute oral toxicity studies. For context, the acute oral toxicity of other flavonoids has been evaluated. For instance, Naringin, a flavanone glycoside, was found to have an oral LD50 greater than 16 g/kg in Sprague-Dawley rats, indicating low acute toxicity.[4] Similarly, a study on a turmeric oleoresin formulation reported an LD50 of >5000 mg/kg in Sprague-Dawley rats.[5]

Table 1: Acute Oral Toxicity Data (Illustrative)

CompoundSpeciesRoute of AdministrationLD50Reference
This compound Data Not AvailableOralData Not Available-
NaringinSprague-Dawley RatOral> 16,000 mg/kg[4]
Turmeric OleoresinSprague-Dawley RatOral> 5,000 mg/kg[5]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

The Up-and-Down Procedure (UDP) is a sequential dosing method that uses a minimum number of animals to estimate the LD50.

  • Animal Model: Typically, female rats or mice from a standard strain are used.

  • Housing and Acclimatization: Animals are housed in controlled environmental conditions with a 12-hour light/dark cycle and provided with standard diet and water ad libitum. They are acclimatized for at least 5 days before the study.

  • Dosing: A starting dose is selected based on available data or in silico predictions. A single animal is dosed orally with the test substance.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observation periods are the first 30 minutes, 4 hours, 24 hours, and then daily.

  • Sequential Dosing:

    • If the animal survives, the next animal is given a higher dose (typically by a factor of 3.2).

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: The test is stopped when one of the stopping criteria is met, such as the reversal of the outcome in a specified number of animals. The LD50 is then calculated using maximum likelihood methods.

Experimental Workflow for Acute Oral Toxicity (UDP)

G Workflow for Acute Oral Toxicity Study (Up-and-Down Procedure) start Start acclimatization Animal Acclimatization (≥ 5 days) start->acclimatization dose_selection Select Starting Dose acclimatization->dose_selection dose_animal Administer Single Oral Dose to One Animal dose_selection->dose_animal observe Observe for Toxicity and Mortality (up to 14 days) dose_animal->observe outcome Outcome? observe->outcome survived Survived outcome->survived Yes died Died outcome->died No increase_dose Increase Dose for Next Animal survived->increase_dose decrease_dose Decrease Dose for Next Animal died->decrease_dose stopping_criteria Stopping Criteria Met? increase_dose->stopping_criteria decrease_dose->stopping_criteria stopping_criteria->dose_animal No calculate_ld50 Calculate LD50 stopping_criteria->calculate_ld50 Yes end End calculate_ld50->end

Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged or repeated exposure. These studies help to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL). The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.

Quantitative Data

There is currently no published data on the NOAEL of this compound from subchronic (e.g., 28-day or 90-day) or chronic oral toxicity studies. For comparison, a 13-week subchronic oral toxicity study of naringin in Sprague-Dawley rats established a NOAEL of greater than 1250 mg/kg/day.[4] Another study on a turmeric formulation determined a NOAEL of 2000 mg/kg/day in a 90-day rat study.[5]

Table 2: Repeated-Dose Oral Toxicity Data (Illustrative)

CompoundSpeciesDurationNOAELReference
This compound Data Not Available-Data Not Available-
NaringinSprague-Dawley Rat13 weeks> 1250 mg/kg/day[4]
Turmeric FormulationSprague-Dawley Rat90 days2000 mg/kg/day[5]

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (OECD 407)

  • Animal Model: Typically, rats of a standard strain are used, with an equal number of males and females per group.

  • Dose Groups: At least three dose levels and a control group are used. Dose levels are selected based on acute toxicity data or dose-range-finding studies.

  • Administration: The test substance is administered orally (e.g., by gavage) daily for 28 days.

  • Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, platelets, and markers of liver and kidney function.

    • Ophthalmology: Examined before and at the end of the study.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, heart) are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.

  • NOAEL Determination: The NOAEL is determined as the highest dose level that does not produce any significant adverse treatment-related effects.

Genotoxicity

Genotoxicity assays are designed to detect substances that can induce genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of tests is typically required to assess the genotoxic potential of a new chemical entity.

Data

There is no publicly available data from genotoxicity studies (e.g., Ames test, in vivo micronucleus assay) conducted specifically on this compound.

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used in vitro assay to detect gene mutations.[6][7]

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of S9 mix. The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted after incubation for 48-72 hours. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Micronucleus Test (OECD 474)

The in vivo micronucleus test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.[8][9]

  • Animal Model: Typically, mice or rats are used.

  • Dosing: Animals are administered the test substance, usually on two or more occasions separated by 24 hours. A positive control known to induce micronuclei is also included.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose.

  • Slide Preparation and Analysis: The collected cells are smeared on slides, stained, and analyzed for the presence of micronuclei in immature (polychromatic) erythrocytes. At least 2000 immature erythrocytes per animal are scored.

  • Endpoint: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates a positive result.

Genotoxicity Testing Workflow

G Standard Genotoxicity Testing Workflow start Start ames_test Bacterial Reverse Mutation Assay (Ames Test - In Vitro) start->ames_test in_vitro_cytogenetics In Vitro Mammalian Cell Cytogenetic Assay start->in_vitro_cytogenetics evaluate_results Evaluate Results ames_test->evaluate_results in_vitro_cytogenetics->evaluate_results in_vivo_micronucleus In Vivo Mammalian Erythrocyte Micronucleus Test end End in_vivo_micronucleus->end evaluate_results->in_vivo_micronucleus If in vitro positive or equivocal evaluate_results->end If in vitro negative

Caption: A typical workflow for assessing the genotoxic potential of a compound.

ADME (Absorption, Distribution, Metabolism, and Excretion)

Understanding the ADME properties of a compound is crucial for interpreting toxicological findings and for predicting its pharmacokinetic behavior in humans.[10][11]

Data Summary

  • Metabolism: In vitro studies suggest that this compound undergoes phase II metabolism, with UGT1A1 and UGT1A9 being responsible for its glucuronidation.[12] A study on the metabolism of Iridin (a glycoside of this compound) in rats showed that this compound is a major metabolite, indicating that Iridin is hydrolyzed to this compound in the gut before absorption and further metabolism.[13]

  • Absorption, Distribution, Protein Binding, and Excretion: Specific data on these parameters for this compound are lacking. Preclinical studies on other flavonoids can provide a general understanding. For example, many flavonoids exhibit high plasma protein binding.[14] Distribution studies often use radiolabeled compounds to track their presence in various tissues.[15][16] Excretion is typically assessed by analyzing urine and feces for the parent compound and its metabolites.[17]

Table 3: Preclinical ADME Profile of this compound (Inferred and Missing Data)

ParameterFinding/DataReference
Absorption Data Not Available-
Distribution Data Not Available-
Metabolism Undergoes Phase II glucuronidation (in vitro); Major metabolite of Iridin (in vivo in rats)[12][13]
Protein Binding Data Not Available-
Excretion Data Not Available-

Experimental Protocols for Preclinical ADME Studies

A typical preclinical ADME package includes a variety of in vitro and in vivo studies.[10]

  • In Vitro Metabolism: Incubation of the test compound with liver microsomes or hepatocytes from different species (including human) to identify major metabolites and metabolic pathways.

  • Plasma Protein Binding: Determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation.[14]

  • In Vivo Pharmacokinetics: Single and multiple-dose pharmacokinetic studies in at least two species (one rodent, one non-rodent) to determine parameters like Cmax, Tmax, AUC, half-life, and bioavailability.

  • Tissue Distribution: A single-dose study in a rodent species using a radiolabeled compound to determine its distribution in various organs and tissues.

  • Excretion Balance: A study in a rodent species using a radiolabeled compound to quantify the excretion of radioactivity in urine and feces over time.

Signaling Pathways Associated with this compound's Biological Activity and Potential Toxicity

Several signaling pathways have been identified as being modulated by this compound, primarily in the context of its anti-cancer and anti-inflammatory effects. Understanding these interactions is crucial as they can also be relevant to potential toxicological mechanisms.

  • MAPK Pathway: this compound has been shown to inactivate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in inflammation and cell proliferation.[18]

  • NF-κB Pathway: this compound can inhibit the activation of NF-κB, a key regulator of inflammatory responses.

  • YAP/β-catenin Pathway: In glioblastoma cells, this compound has been found to suppress the YAP/β-catenin signaling pathway, leading to cell cycle arrest and apoptosis.[19]

  • PI3K/AKT Pathway: Iridin, the glycoside of this compound, has been shown to induce apoptosis in gastric cancer cells through the PI3K/AKT signaling pathway.

Signaling Pathways Modulated by this compound

G Signaling Pathways Modulated by this compound This compound This compound MAPK MAPK Pathway This compound->MAPK Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits YAP_beta_catenin YAP/β-catenin Pathway This compound->YAP_beta_catenin Inhibits PI3K_AKT PI3K/AKT Pathway (via Iridin) This compound->PI3K_AKT Indirectly Inhibits Inflammation Inflammation MAPK->Inflammation Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation NFkB->Inflammation YAP_beta_catenin->Cell_Proliferation Apoptosis Apoptosis YAP_beta_catenin->Apoptosis PI3K_AKT->Cell_Proliferation PI3K_AKT->Apoptosis

Caption: Key signaling pathways reported to be modulated by this compound.

Conclusion

The available preclinical data suggests that this compound possesses promising therapeutic properties. However, a comprehensive toxicological profile is essential for its further development. This guide has summarized the currently limited toxicological information and provided a framework of standard experimental protocols for a thorough preclinical safety assessment. Future research should focus on conducting robust in vivo studies to determine the acute and repeated-dose toxicity, genotoxic potential, and the full ADME profile of this compound. Such data will be critical for establishing a reliable safety margin and for guiding the design of potential future clinical trials.

References

The Structure-Activity Relationship of Irigenin: A Deep Dive into its Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationship (SAR) of irigenin, a naturally occurring O-methylated isoflavone. This whitepaper details the current understanding of how this compound's chemical structure influences its biological activity, with a particular focus on its anticancer properties. The guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling pathways involved in this compound's mechanism of action.

This compound, found in several species of the Iris plant, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This guide systematically explores how modifications to the this compound scaffold can impact its efficacy and provides a foundation for the rational design of novel, more potent therapeutic agents.

Quantitative Analysis of this compound and Related Isoflavones

The biological activity of this compound and its related compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the reported IC50 values for this compound and other relevant isoflavones across various cancer cell lines.

CompoundCell LineActivityIC50 (µM)Reference
This compoundHepG2 (Liver Cancer)Cytotoxicity14[3]
This compoundSNU-182 (Liver Cancer)Cytotoxicity14[3]
This compoundTHLE-2 (Normal Liver)Cytotoxicity120[3]
This compoundCaco-2 (Colon Cancer)Anti-proliferativeConcentration-dependent[4]
This compoundDBTRG (Glioblastoma)Cytotoxicity~50 (at 48h)[1]
This compoundC6 (Glioblastoma)Cytotoxicity~75 (at 48h)[1]
IridinAGS (Gastric Cancer)Cytotoxicity161.3
CompoundCell LineActivityIC50 (µM)Reference
GenisteinMCF-7 (Breast Cancer)Anti-proliferative50-100[1]
GenisteinMDA-MB-231 (Breast Cancer)Anti-proliferative10-50[1]
DaidzeinMCF-7 (Breast Cancer)Anti-proliferative10-200[1]
DaidzeinMDA-MB-231 (Breast Cancer)Anti-proliferative10-200[1]
GlyciteinSKBR-3 (Breast Cancer)Cytotoxicity>30 (µg/mL)[5]

Structure-Activity Relationship Insights

While comprehensive SAR studies on a wide range of this compound derivatives are still emerging, analysis of the broader isoflavone class provides valuable insights. The anticancer activity of isoflavones is influenced by the substitution pattern on their core structure.

The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the A and B rings of the isoflavone scaffold are critical for activity. For instance, the O-methylation of isoflavones, as seen in this compound, can influence their metabolic stability and bioavailability, potentially enhancing their therapeutic efficacy.[5] Studies on other isoflavones like genistein have shown that the hydroxyl groups at positions 5 and 7 of the A-ring are important for cytotoxic and anti-proliferative activity.

Furthermore, the glycoside form of this compound, known as iridin, where a glucose molecule is attached at the 7-position, generally exhibits lower cytotoxicity compared to its aglycone form, this compound. This suggests that the free hydroxyl group at position 7 is beneficial for its anticancer activity.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer. These include the PI3K/AKT, MAPK, Wnt, and YAP/β-catenin pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated. This compound and its glycoside, iridin, have been shown to inhibit the PI3K/AKT pathway by decreasing the phosphorylation of key proteins like PI3K and AKT.[1] This inhibition leads to the suppression of downstream pro-survival signals and promotes apoptosis.

PI3K_AKT_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Bad Bad AKT->Bad CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bad->Apoptosis This compound This compound This compound->PI3K This compound->AKT

This compound's inhibition of the PI3K/AKT pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been shown to suppress the ERK/MAPK signaling pathway, contributing to its anticancer effects.[4]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation This compound This compound This compound->ERK

This compound's inhibitory effect on the MAPK pathway.
YAP/β-catenin Signaling Pathway

In certain cancers, such as glioblastoma, this compound has been found to suppress the YAP/β-catenin signaling pathway. This inhibition leads to reduced cell proliferation and migration, and the induction of apoptosis.[1]

YAP_Catenin_Pathway cluster_0 Nuclear Translocation Hippo Hippo Pathway YAP YAP Hippo->YAP Nucleus Nucleus YAP->Nucleus TEAD TEAD YAP->TEAD beta_catenin β-catenin beta_catenin->Nucleus beta_catenin->TEAD GeneExpression Target Gene Expression TEAD->GeneExpression Proliferation Cell Proliferation & Migration GeneExpression->Proliferation This compound This compound This compound->YAP This compound->beta_catenin

This compound's suppression of the YAP/β-catenin pathway.

Experimental Protocols

This guide provides detailed methodologies for the key experiments cited in the literature to allow for the replication and validation of the reported findings.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protein Expression Analysis (Western Blotting for PI3K/AKT Pathway)

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated PI3K and AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, highlighting its potential as a lead compound for the development of novel anticancer agents. The summarized quantitative data, detailed experimental protocols, and visualized signaling pathways offer a valuable resource for the scientific community. Further research focusing on the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully elucidate its SAR and optimize its therapeutic potential.

References

The Discovery and Analysis of Irigenin in Belamcanda chinensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belamcanda chinensis, commonly known as the leopard lily, has a long history in traditional medicine, particularly in East Asia.[1] Modern phytochemical research has led to the isolation and identification of numerous bioactive compounds from this plant, with a significant focus on isoflavonoids.[2][3] Among these, Irigenin, an O-methylated isoflavone, has emerged as a compound of substantial interest due to its diverse pharmacological activities.[4] This technical guide provides a comprehensive overview of the discovery of this compound in Belamcanda chinensis, its quantitative analysis, detailed experimental protocols for its isolation and biological evaluation, and an exploration of the key signaling pathways it modulates.

This compound has been identified as one of the major isoflavonoids in the rhizomes of Belamcanda chinensis.[2] Its discovery has paved the way for numerous studies investigating its therapeutic potential, which includes anti-inflammatory, anti-cancer, and neuroprotective effects.[5][6] This guide aims to equip researchers, scientists, and drug development professionals with the essential technical details to further explore the promise of this compound.

Data Presentation: Quantitative Analysis of this compound

The concentration and yield of this compound from Belamcanda chinensis have been quantified in several studies, primarily focusing on the rhizomes as the most abundant source. The following tables summarize the key quantitative data from representative studies.

Plant PartCompoundMethod of AnalysisReported Content/YieldPurityReference
RhizomesThis compoundHigh-Speed Counter-Current Chromatography (HSCCC)141.8 mg from crude extract95.8%[7]
RhizomesThis compound, Tectorigenin, TectoridinSquare Wave VoltammetryWell-defined peaks indicating presenceNot specified[2]
RhizomesThis compoundSupercritical Fluid Extraction (SFE)0.71% in crude extractNot specified[2]

While the rhizome is the most studied part of the plant for this compound content, other parts of Belamcanda chinensis also contain various flavonoids. A comprehensive comparative analysis of this compound content across all plant organs (leaves, stems, flowers) is an area for future research to fully understand its distribution within the plant.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological analysis of this compound from Belamcanda chinensis.

Protocol 1: Extraction and Isolation of this compound from Belamcanda chinensis Rhizomes using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on the methodology described by Choi et al. (2011).[7]

1. Plant Material and Extraction:

  • Dried rhizomes of Belamcanda chinensis are ground into a fine powder.

  • The powdered rhizomes are extracted with methanol at room temperature.

  • The methanol extract is then filtered and concentrated under reduced pressure to yield a crude extract.

2. HSCCC Instrumentation and Solvent System:

  • A two-step HSCCC process is employed for efficient separation.

  • Step 1 Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-2-propanol-methanol-water (5:6:2:3.5:6, v/v) is used.

  • Step 2 Solvent System: A solvent system of ethyl acetate-methanol-water (10:2:9, v/v) is utilized for further purification.

3. HSCCC Procedure:

  • The crude extract is dissolved in a mixture of the upper and lower phases of the selected solvent system.

  • The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

  • The sample solution is then injected into the column.

  • The mobile phase (the lower phase of the solvent system) is pumped through the column at a specific flow rate while the apparatus is rotated at a set speed (e.g., 800 rpm).

  • Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Fractions containing pure this compound are pooled and concentrated.

4. Purity and Structural Confirmation:

  • The purity of the isolated this compound is determined by HPLC-photodiode array (PDA) detection.

  • The chemical structure is confirmed using electrospray ionization-mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Western Blot Analysis of YAP and β-catenin in Response to this compound Treatment

This protocol is a generalized procedure based on standard Western blotting techniques and findings from studies on this compound's effect on the YAP/β-catenin pathway.[8][9]

1. Cell Culture and Treatment:

  • Select a suitable cell line (e.g., glioblastoma cells) and culture them to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

2. Protein Extraction:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration of each sample using a Bradford or BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against YAP and β-catenin (and a loading control like GAPDH or β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the expression of YAP and β-catenin to the loading control.

Protocol 3: Assessment of ERK/MAPK Pathway Activation by Western Blot

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation of ERK1/2, key components of the MAPK pathway.[10]

1. Cell Culture and Stimulation:

  • Culture cells to the desired confluency and then serum-starve them for a period (e.g., 12-24 hours) to reduce basal ERK phosphorylation.

  • Pre-treat the cells with different concentrations of this compound for a specified time.

  • Stimulate the cells with a known activator of the ERK/MAPK pathway (e.g., a growth factor) for a short period (e.g., 5-15 minutes).

2. Protein Extraction and Quantification:

  • Follow the same procedure for protein extraction and quantification as described in Protocol 2.

3. SDS-PAGE and Protein Transfer:

  • Follow the same procedure for SDS-PAGE and protein transfer as described in Protocol 2.

4. Immunoblotting:

  • Block the membrane as described previously.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2) overnight at 4°C. A common antibody dilution is 1:1000 to 1:2000 in 5% BSA in TBST.[11]

  • Wash and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[11]

  • Detect the signal using ECL.

5. Re-probing for Total ERK:

  • To normalize for the total amount of ERK protein, the same membrane can be stripped of the p-ERK antibody and re-probed.

  • Incubate the membrane in a stripping buffer.

  • Wash the membrane thoroughly and re-block.

  • Incubate the membrane with a primary antibody against total ERK1/2.

  • Wash, incubate with the secondary antibody, and detect the signal as before.

6. Analysis:

  • Quantify the band intensities for both p-ERK1/2 and total ERK1/2.

  • Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample to determine the effect of this compound on ERK activation.

Mandatory Visualizations

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; YAP [label="YAP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_YAP [label="p-YAP (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Catenin [label="β-catenin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CyclinD1 [label="Cyclin D1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Migration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> YAP [label="Inhibits", dir=tee, color="#EA4335"]; YAP -> Beta_Catenin [label="Promotes\nNuclear Translocation"]; YAP -> p_YAP [style=invis]; // for layout Beta_Catenin -> CyclinD1 [label="Activates Transcription"]; CyclinD1 -> Proliferation [label="Promotes"]; } dot Caption: this compound inhibits the YAP/β-catenin signaling pathway.

// Nodes Growth_Factor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Inflammation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Growth_Factor -> Receptor; Receptor -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; this compound -> ERK [label="Inhibits\nPhosphorylation", dir=tee, color="#EA4335"]; ERK -> Transcription_Factors; Transcription_Factors -> Cellular_Response; } dot Caption: this compound inhibits the ERK/MAPK signaling pathway.

Experimental Workflow

// Nodes Start [label="Start:\nDried Belamcanda\nchinensis Rhizomes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Methanol Extraction"]; Isolation [label="HSCCC"]; Purification [label="Fraction Collection\n& Concentration"]; Identification [label="HPLC, MS, NMR"]; Bioassay [label="Biological Assays\n(e.g., Cell Culture)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot\n(YAP/β-catenin, p-ERK/ERK)"]; Analysis [label="Data Analysis"]; End [label="End:\nCharacterization of\nthis compound's Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Extraction; Extraction -> Isolation; Isolation -> Purification; Purification -> Identification; Identification -> Bioassay; Bioassay -> WesternBlot; WesternBlot -> Analysis; Analysis -> End; } dot Caption: Experimental workflow for this compound analysis.

Conclusion

The discovery of this compound in Belamcanda chinensis has opened up promising avenues for pharmacological research and drug development. This technical guide has provided a consolidated resource for professionals in the field, detailing the quantitative aspects of this compound, comprehensive experimental protocols for its study, and a visual representation of its interaction with key cellular signaling pathways. Further research, particularly in the areas of in vivo efficacy, safety profiling, and the elucidation of its effects on other cellular pathways, will be crucial in translating the therapeutic potential of this compound into clinical applications.

References

The Isoflavone Irigenin: A Potent Inhibitor of the YAP/β-catenin Signaling Axis in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat solid tumors, characterized by rapid proliferation, diffuse invasion, and high rates of recurrence. Emerging evidence points to the dysregulation of key signaling pathways, including the Hippo-YAP and Wnt/β-catenin cascades, as critical drivers of GBM pathogenesis. This technical guide delves into the molecular mechanisms and anti-tumor effects of Irigenin, a natural isoflavone, with a specific focus on its inhibitory action on the YAP/β-catenin signaling pathway in glioblastoma cells. We provide a comprehensive overview of the current research, present quantitative data from key experiments in a structured format, and offer detailed experimental protocols for the methodologies cited. Furthermore, this guide includes visualizations of the signaling pathways and experimental workflows using the Graphviz DOT language to facilitate a deeper understanding of the scientific concepts.

Introduction: this compound and the YAP/β-catenin Signaling Nexus

This compound is an O-methylated isoflavone found in the plant Belamcanda chinensis (L.), which has been traditionally used in Chinese medicine.[1] Recent pharmacological studies have revealed its multi-faceted anti-tumor properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancers.[2]

The Yes-associated protein (YAP) and β-catenin are two crucial transcriptional co-activators that function as downstream effectors of the Hippo and Wnt signaling pathways, respectively.[1][2] In normal physiological conditions, these pathways are tightly regulated to control organ size, cell proliferation, and tissue homeostasis. However, in many cancers, including glioblastoma, these pathways are aberrantly activated. YAP and β-catenin can translocate to the nucleus, where they interact with transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration.[1][2] A growing body of evidence suggests significant crosstalk between the YAP and Wnt/β-catenin pathways, forming a signaling nexus that promotes tumorigenesis.[1][2]

Recent studies have identified this compound as a potent inhibitor of glioblastoma progression by specifically targeting the YAP/β-catenin signaling axis.[3][4][5] This guide will explore the molecular underpinnings of this inhibition and its therapeutic potential.

This compound's Effects on Glioblastoma: A Quantitative Analysis

This compound exerts a range of anti-cancer effects on glioblastoma cells in a dose-dependent manner. The following tables summarize the key quantitative findings from in vitro studies on glioblastoma cell lines (DBTRG and C6).

Table 1: Cytotoxicity of this compound on Glioblastoma Cells (CCK-8 Assay)
Cell LineTreatment DurationIC50 (μM)
DBTRG24 hours~75
48 hours~50
C624 hours~100
48 hours~60
Astrocytes24 hours>100
48 hours>100

Data extracted from a study by Xu et al., which demonstrated that this compound selectively inhibits the proliferation of glioblastoma cells over normal astrocytes.[3]

Table 2: this compound-Induced Cell Cycle Arrest and Apoptosis
AssayCell LineTreatmentObservation
Cell Cycle Analysis DBTRG50 μM this compound for 24hSignificant increase in G2/M phase cell population
C650 μM this compound for 24hSignificant increase in G2/M phase cell population
Apoptosis Assay DBTRG50 μM this compoundSignificant increase in the percentage of apoptotic cells
C650 μM this compoundSignificant increase in the percentage of apoptotic cells

These findings suggest that this compound's anti-proliferative effects are mediated, at least in part, by inducing G2/M cell cycle arrest and promoting apoptosis.[1][3]

Table 3: Inhibition of Glioblastoma Cell Migration by this compound
AssayCell LineTreatmentObservation
Wound Healing Assay DBTRG50 μM this compound for 24hSignificant reduction in cell migration
C650 μM this compound for 24hSignificant reduction in cell migration
Transwell Invasion Assay DBTRG50 μM this compound for 24hSignificant reduction in the number of migrated cells
C650 μM this compound for 24hSignificant reduction in the number of migrated cells

This compound effectively curtails the migratory and invasive potential of glioblastoma cells.[3]

Table 4: Molecular Effects of this compound on the YAP/β-catenin Pathway
Target MoleculeCell LineTreatmentMethodResult
YAP DBTRG & C640 μM this compoundImmunofluorescenceDecreased nuclear localization of YAP
p-YAP/YAP ratio DBTRG50 μM this compoundWestern BlotIncreased ratio, indicating YAP inactivation
β-catenin DBTRG & C640 μM this compoundImmunofluorescenceDecreased β-catenin levels
β-catenin DBTRG50 μM this compoundWestern BlotDecreased protein expression
Cyclin D1 DBTRG50 μM this compoundWestern BlotDecreased protein expression
MMP-2 mRNA DBTRGThis compoundqPCRSignificant reduction
MMP-9 mRNA DBTRGThis compoundqPCRSignificant reduction

These results demonstrate that this compound treatment leads to the inactivation of YAP and the downregulation of β-catenin and its downstream target, Cyclin D1.[1][3] Furthermore, this compound reduces the expression of matrix metalloproteinases (MMPs), which are key enzymes in cancer cell invasion.[4]

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the complex molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Irigenin_YAP_BetaCatenin_Pathway cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Hippo Pathway Hippo Pathway YAP YAP Hippo Pathway->YAP phosphorylates (inactivation) Wnt Ligand Wnt Ligand β-catenin Destruction Complex β-catenin Destruction Complex Wnt Ligand->β-catenin Destruction Complex inhibits YAP_n YAP YAP->YAP_n translocation β-catenin β-catenin β-catenin Destruction Complex->β-catenin degrades β-catenin_n β-catenin β-catenin->β-catenin_n translocation TEAD TEAD YAP_n->TEAD TCF_LEF TCF/LEF β-catenin_n->TCF_LEF Target Gene Expression Target Gene Expression TEAD->Target Gene Expression TCF_LEF->Target Gene Expression Proliferation Proliferation Target Gene Expression->Proliferation Migration Migration Target Gene Expression->Migration Apoptosis Apoptosis Inhibition Target Gene Expression->Apoptosis This compound This compound This compound->Hippo Pathway promotes This compound->YAP inhibits expression This compound->β-catenin promotes degradation

Caption: this compound's inhibitory mechanism on the YAP/β-catenin pathway.

WesternBlot_Workflow start Glioblastoma Cell Culture (DBTRG, C6) treatment Treatment with this compound (e.g., 50 μM for 24h) start->treatment lysis Cell Lysis (RIPA buffer with protease inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-YAP, anti-β-catenin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: A generalized workflow for Western blot analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on the study by Xu et al. and standard laboratory practices.[3]

Cell Culture and this compound Treatment
  • Cell Lines: Human glioblastoma DBTRG and rat glioblastoma C6 cell lines.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound (>98% purity) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be less than 0.1%.

Cell Viability Assay (CCK-8)
  • Seed DBTRG or C6 cells in 96-well plates at a density of 4 x 10³ cells per well.

  • Allow the cells to adhere for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 μM) for 24 or 48 hours.

  • Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) group.

Western Blotting
  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA lysis buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by electrophoresis on a 10% or 12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-YAP, anti-p-YAP, anti-β-catenin, anti-Cyclin D1, anti-β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR)
  • Extract total RNA from this compound-treated and control cells using an RNA isolation reagent.

  • Synthesize first-strand cDNA from 100 ng of total RNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green master mix and specific primers for the target genes (MMP-2, MMP-9) and a reference gene (e.g., β-actin).

  • Example Primer Sequences (Human):

    • MMP-2 Forward: 5'-TGA TCC TGA CCA ATT CCG T-3'

    • MMP-2 Reverse: 5'-GAA CTT GTT TCC CGG ACT G-3'

    • MMP-9 Forward: 5'-TGT ACC GCT ATG GTT ACA CTC G-3'

    • MMP-9 Reverse: 5'-GGC AGG GAC AGT TGC TTCT-3'

    • β-actin Forward: 5'-CCT GGC ACC CAG CAC AAT-3'

    • β-actin Reverse: 5'-GGG CCG GAC TCG TCA TAC-3'

  • The qPCR cycling conditions are typically: an initial denaturation step at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.

  • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.

In Vivo Xenograft Model
  • Use immunodeficient mice (e.g., BALB/c nude mice).

  • Subcutaneously inject glioblastoma cells (e.g., 5 x 10⁶ C6 cells) into the flank of the mice.

  • When the tumors reach a palpable size, randomly assign the mice to a control group (vehicle) and a treatment group (this compound).

  • Administer this compound (e.g., 2 mg/ml, intraperitoneally) or the vehicle control according to a predetermined schedule.

  • Monitor tumor growth by measuring the tumor volume at regular intervals.

  • At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

Conclusion and Future Directions

The evidence strongly indicates that this compound is a promising natural compound for the treatment of glioblastoma. Its ability to inhibit the proliferation, migration, and invasion of glioblastoma cells is directly linked to its targeted suppression of the YAP/β-catenin signaling pathway. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel anti-glioblastoma therapies.

Future research should focus on several key areas:

  • Pharmacokinetic and Pharmacodynamic Studies: To evaluate the bioavailability, distribution, and metabolism of this compound in vivo.

  • Combination Therapies: To investigate the synergistic effects of this compound with standard-of-care treatments for glioblastoma, such as temozolomide and radiation.

  • Blood-Brain Barrier Permeability: To assess the ability of this compound or its derivatives to cross the blood-brain barrier and reach the tumor site in clinically relevant concentrations.

  • Identification of Direct Molecular Targets: To elucidate the precise molecular interactions through which this compound modulates the YAP/β-catenin pathway.

By addressing these questions, the scientific and medical communities can further validate the therapeutic potential of this compound and pave the way for its clinical translation for the benefit of patients with glioblastoma.

References

Investigating the neuroprotective potential of Irigenin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Neuroprotective Potential of Irigenin

Abstract

This compound, an isoflavonoid primarily isolated from the rhizome of Belamcanda chinensis, has demonstrated significant pharmacological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.[1][2] Recent investigations have highlighted its neuroprotective potential, positioning it as a promising candidate for the development of therapeutics for neurodegenerative diseases. This document provides a comprehensive overview of the current understanding of this compound's neuroprotective mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of key signaling pathways.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells. These effects are orchestrated through the modulation of several key signaling pathways.

Attenuation of Oxidative Stress via Keap1/Nrf2 Pathway Activation

A primary mechanism underlying this compound's neuroprotective action is its ability to combat oxidative stress.[2] It achieves this by activating the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to antioxidant response elements (AREs) and initiates the transcription of a suite of antioxidant and cytoprotective genes.

This activation leads to a measurable decrease in markers of oxidative stress, such as malondialdehyde (MDA), and a concurrent increase in the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Inhibits formation Keap1 Keap1 Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes Promotes Transcription OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress Reduces Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Contributes to OxidativeStress->Neuroprotection Leads to

Caption: this compound activates the Keap1/Nrf2 antioxidant pathway.
Inhibition of Pro-inflammatory Pathways

Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. This compound demonstrates potent anti-inflammatory properties by suppressing the production of key inflammatory mediators.[2] In models of neurotoxicity, this compound treatment has been shown to abolish the increased production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2]

NeurotoxicStimulus Neurotoxic Stimulus (e.g., MPP+) MicrogliaActivation Microglia Activation NeurotoxicStimulus->MicrogliaActivation InflammatoryMediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) MicrogliaActivation->InflammatoryMediators Increases Production Neuroinflammation Neuroinflammation InflammatoryMediators->Neuroinflammation This compound This compound This compound->InflammatoryMediators Abolishes Production NeuronalDamage Neuronal Damage Neuroinflammation->NeuronalDamage

Caption: this compound's anti-inflammatory mechanism of action.
Suppression of Apoptotic Pathways

This compound contributes to neuronal survival by directly inhibiting the apoptotic cascade. In MPP+-challenged BV-2 cells, treatment with this compound repressed apoptosis, evidenced by reduced caspase-3/7 activity and decreased expression of Cytochrome C.[2][3] This anti-apoptotic effect is crucial for preventing the progressive loss of neurons characteristic of neurodegenerative conditions.

Quantitative Data from Preclinical Studies

The neuroprotective effects of this compound have been quantified in various in vitro models. The data below summarizes key findings from studies using the MPP+ (1-methyl-4-phenylpyridinium) model of Parkinson's disease in mouse microglial BV-2 cells.

Table 1: Anti-inflammatory and Antioxidant Effects of this compound on MPP+-treated BV-2 Cells

Parameter Measured Treatment Group Observation Reference
Cell Viability MPP+ Dose-dependent inhibition [2]
MPP+ + this compound Suppressed MPP+-induced viability reduction [2]
Nitric Oxide (NO) MPP+ + this compound Abolished MPP+-induced increase [2]
Prostaglandin E2 (PGE2) MPP+ + this compound Abolished MPP+-induced increase [2]
TNF-α MPP+ + this compound Abolished MPP+-induced increase [2]
Interleukin-6 (IL-6) MPP+ + this compound Abolished MPP+-induced increase [2]
Malondialdehyde (MDA) MPP+ + this compound Attenuated MPP+-induced increase [2]

| Antioxidant Enzymes | MPP+ + this compound | Attenuated MPP+-induced changes in SOD, CAT, GPx |[2] |

Table 2: Anti-Apoptotic Effects of this compound on MPP+-treated BV-2 Cells

Parameter Measured Treatment Group Observation Reference
Apoptosis MPP+ + this compound Repressed apoptosis [2]
Caspase-3/7 Activity MPP+ + this compound Repressed MPP+-induced activity [2]

| Cytochrome C Expression | MPP+ + this compound | Repressed MPP+-induced expression |[2] |

Detailed Experimental Protocols

The following are representative methodologies for key experiments used to evaluate the neuroprotective potential of this compound.

Cell Culture and Treatment (MPP+ Model)
  • Cell Line: Mouse microglial BV-2 cells or human neuroblastoma SH-SY5Y cells.[1][4]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis). After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours). Subsequently, neurotoxicity is induced by adding MPP+ (e.g., 1 mM) and incubating for a further period (e.g., 24 hours). A control group (vehicle only), an MPP+-only group, and this compound-only groups are run in parallel.

Cell Viability Assessment (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • After the treatment period, the culture medium is removed.

    • MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well and incubated for 4 hours at 37°C.

    • The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the resulting formazan crystals.

    • The plate is agitated for 10 minutes to ensure complete dissolution.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the control group.[2]

Western Blot Analysis for Protein Expression
  • Principle: Western blotting is used to detect and quantify specific proteins in a sample, such as Nrf2, Keap1, Cytochrome C, and β-actin (as a loading control).

  • Procedure:

    • Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing a protease inhibitor cocktail.

    • Protein Quantification: The total protein concentration is determined using a BCA (Bicinchoninic Acid) assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-Keap1).

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection a Cell Lysis & Protein Extraction b Protein Quantification (BCA Assay) a->b c SDS-PAGE (Protein Separation) b->c d Transfer to PVDF Membrane c->d e Blocking (5% Milk/BSA) d->e f Primary Antibody Incubation (4°C) e->f g Secondary Antibody Incubation (HRP) f->g h ECL Detection & Imaging g->h

Caption: Standard experimental workflow for Western Blot analysis.

Additional Therapeutic Targets

Beyond the core mechanisms, research suggests this compound may influence other pathways relevant to neuro-oncology and neurodegeneration. In glioblastoma (GBM) cells, this compound has been shown to inhibit tumor progression by suppressing the YAP/β-catenin signaling pathway.[1] It also inhibited the proliferation and migration of GBM cells and induced apoptosis and cell cycle arrest at the G2/M phase.[1] While this research is in the context of cancer, the pathways involved, such as β-catenin, are also implicated in neuronal development and disease, suggesting a broader scope for this compound's action in the central nervous system.

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent, with robust preclinical evidence demonstrating its efficacy in mitigating oxidative stress, inflammation, and apoptosis. Its ability to modulate the Keap1/Nrf2 pathway is a key feature of its antioxidant and cytoprotective effects. The quantitative data and established protocols provide a solid foundation for further investigation. Future research should focus on validating these findings in in vivo models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, to assess its bioavailability, ability to cross the blood-brain barrier, and overall therapeutic efficacy.[1] Elucidating its effects on other relevant signaling pathways will further clarify its potential as a multifaceted therapeutic for complex neurological disorders.

References

The Anti-Diabetic Potential of Irigenin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

[Shanghai, China – November 9, 2025] – Irigenin, a naturally occurring isoflavone found in several plant species of the Iridaceae family, is emerging as a promising candidate in the field of diabetology. A growing body of evidence suggests its potential to mitigate hyperglycemia through multiple mechanisms of action. This technical guide provides a comprehensive analysis of the current state of research on the anti-diabetic effects of this compound, detailing its molecular targets, relevant signaling pathways, and a summary of key experimental findings.

Introduction

This compound is an O-methylated isoflavone abundant in plants such as Iris domestica (formerly Belamcanda chinensis) and various Iris species. Traditionally, extracts from these plants have been used in folk medicine for a range of ailments. Modern pharmacological screening has identified isoflavones as a class of compounds with significant potential for managing metabolic disorders, including type 2 diabetes. This document consolidates the available scientific data on this compound, offering a technical resource for researchers and professionals in drug development.

Mechanisms of Anti-Diabetic Action

Current research indicates that this compound exerts its anti-diabetic effects through several key mechanisms:

  • Inhibition of α-Glucosidase: this compound has been shown to be a potent inhibitor of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose spikes.

  • Modulation of Intracellular Signaling Pathways: Preliminary evidence suggests that this compound may influence key signaling pathways involved in glucose homeostasis, such as the PI3K/Akt and AMPK pathways. These pathways are central to insulin signaling, glucose uptake, and cellular energy metabolism.

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: As a member of the isoflavone class, this compound is being investigated for its potential to act as a PPARγ agonist. PPARγ is a nuclear receptor that plays a critical role in adipocyte differentiation, lipid metabolism, and insulin sensitization.

  • Anti-inflammatory Properties: Chronic low-grade inflammation is a hallmark of insulin resistance and type 2 diabetes. This compound has demonstrated anti-inflammatory effects in various studies, which may contribute to its overall anti-diabetic potential.

Quantitative Data Summary

To facilitate a clear comparison of this compound's efficacy, the following table summarizes the key quantitative data from in vitro studies.

ParameterTest SystemResult (IC50)Reference
α-Glucosidase Inhibition In vitro enzyme assay32.1 μM[1]
COX-2 Inhibition In vitro enzyme assay10.83 ± 0.86 μM[2]

Note: Further quantitative data on other anti-diabetic mechanisms of this compound are currently limited in the published literature.

Key Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of this compound's anti-diabetic effects.

α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on α-glucosidase activity.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Protocol:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8).

  • Prepare various concentrations of this compound and the positive control, acarbose, in DMSO.

  • In a 96-well microplate, add the α-glucosidase solution to wells containing the this compound solutions or the positive control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 0.1 M Na2CO3).

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).

Experimental Workflow for α-Glucosidase Inhibition Assay

experimental_workflow_alpha_glucosidase cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution mix Mix Enzyme and this compound/Control prep_enzyme->mix prep_this compound Prepare this compound Solutions prep_this compound->mix prep_control Prepare Acarbose (Control) prep_control->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate add_substrate Add pNPG Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate

Caption: Workflow for determining α-glucosidase inhibition.

Signaling Pathways

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical downstream effector of the insulin receptor. Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into muscle and adipose tissues. While direct evidence for this compound's modulation of this pathway in a diabetic context is still emerging, its structural similarity to other isoflavones known to interact with this pathway suggests it as a key area for future research.

Proposed PI3K/Akt Signaling Pathway in Glucose Uptake

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Translocates to membrane Glucose_in Glucose GLUT4_transporter->Glucose_in PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to Akt Akt PIP3->Akt Activates Akt->GLUT4_vesicle Promotes translocation Glucose_out Glucose (extracellular) Glucose_out->GLUT4_transporter Enters cell

Caption: PI3K/Akt pathway in insulin-mediated glucose uptake.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Its activation, typically under conditions of low cellular energy (high AMP:ATP ratio), stimulates glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes. Several natural compounds with anti-diabetic properties are known to activate AMPK. Investigating this compound's effect on AMPK activation is a logical next step in elucidating its anti-diabetic mechanisms.

AMPK Signaling Pathway in Cellular Metabolism

AMPK_Pathway cluster_cellular_state Cellular State cluster_signaling Signaling Cascade cluster_effects Downstream Effects Low_Energy Low Energy State (High AMP:ATP) AMPK AMPK Low_Energy->AMPK Activates Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis Lipid_Synthesis ↓ Lipid Synthesis AMPK->Lipid_Synthesis

Caption: Overview of the AMPK signaling pathway.

Future Directions

While the initial findings are promising, further research is imperative to fully characterize the anti-diabetic profile of this compound. Key areas for future investigation include:

  • In-depth analysis of signaling pathways: Elucidating the precise effects of this compound on the PI3K/Akt and AMPK pathways in relevant cell models (e.g., L6 myotubes, 3T3-L1 adipocytes, HepG2 hepatocytes).

  • PPARγ agonist activity: Conducting reporter gene assays and binding studies to definitively determine if this compound acts as a PPARγ agonist.

  • In vivo efficacy: Performing dose-response studies in animal models of type 2 diabetes (e.g., db/db mice or high-fat diet/streptozotocin-induced diabetic rats) to evaluate the effect of oral this compound administration on blood glucose levels, insulin sensitivity, and other metabolic parameters.

  • Glucose uptake and GLUT4 translocation: Quantifying the effect of this compound on glucose uptake (e.g., using 2-NBDG) and GLUT4 translocation in muscle and fat cells.

  • Pancreatic β-cell effects: Investigating the potential of this compound to protect pancreatic β-cells from glucotoxicity and to modulate insulin secretion.

  • SGLT1 Inhibition: Directly assessing the inhibitory activity of this compound against the sodium-glucose cotransporter 1.

Conclusion

This compound presents a compelling case for further investigation as a potential therapeutic agent for the management of type 2 diabetes. Its demonstrated ability to inhibit α-glucosidase, coupled with its potential to modulate key metabolic signaling pathways, positions it as a multi-target compound. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to build upon this foundational knowledge and accelerate the research and development of this compound as a novel anti-diabetic therapy.

References

The Role of Irigenin, an O-Methylated Isoflavone, in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Irigenin

This compound is an O-methylated isoflavone, a class of naturally occurring compounds found predominantly in the rhizomes of several plant species of the Iris genus, such as Belamcanda chinensis (blackberry lily)[1]. As the aglycone form of iridin, this compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties[1][2]. Its unique chemical structure allows it to interact with various molecular targets within the cell, thereby modulating a complex network of signaling pathways that are often dysregulated in pathological conditions, particularly in cancer. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on key cellular signaling cascades, supported by quantitative data and detailed experimental methodologies.

The Role of this compound in Key Cell Signaling Pathways

This compound has been demonstrated to modulate several critical signaling pathways implicated in cell proliferation, survival, apoptosis, and metastasis. The following sections delineate its mechanism of action within the MAPK/ERK, PI3K/AKT, YAP/β-catenin, and NF-κB signaling cascades.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth. This compound has been shown to be a potent inhibitor of the MAPK/ERK pathway.

Mechanistically, this compound has been observed to decrease the phosphorylation of key components of this pathway, including p38 and ERK, in colon cancer cells[1]. By inhibiting the phosphorylation and subsequent activation of these kinases, this compound effectively curtails the downstream signaling events that lead to cell proliferation. This inhibitory action contributes to the anti-cancer effects of this compound by halting the cell cycle and promoting apoptosis.

MAPK_ERK_Pathway This compound This compound MEK MEK This compound->MEK Inhibits Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK p-P38 p_ERK p-ERK ERK->p_ERK Transcription_Factors Transcription Factors (e.g., AP-1) p_ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

Diagram 1. this compound's inhibition of the MAPK/ERK signaling pathway.
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway

The PI3K/AKT signaling pathway is another central regulator of cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many human cancers. The precursor to this compound, iridin, has been shown to exert its anticancer effects by inhibiting this pathway. Iridin treatment in gastric cancer cells leads to a dose-dependent decrease in the phosphorylation of both PI3K and AKT[1]. This deactivation of the PI3K/AKT pathway results in the suppression of downstream pro-survival signals, thereby inducing apoptosis. The inhibition of this pathway is a key mechanism by which this compound and its glycoside precursor, iridin, contribute to cancer cell death.

PI3K_AKT_Pathway This compound This compound/Iridin PI3K PI3K This compound->PI3K Inhibits phosphorylation AKT AKT This compound->AKT Inhibits phosphorylation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Receptor->PI3K p_PI3K p-PI3K PI3K->p_PI3K PIP2 PIP2 p_PI3K->PIP2 Converts to PIP3 PIP3 PIP3->AKT p_AKT p-AKT AKT->p_AKT Downstream Downstream Effectors (e.g., mTOR, Bad) p_AKT->Downstream Survival Cell Survival, Growth, Proliferation Downstream->Survival

Diagram 2. this compound's modulation of the PI3K/AKT signaling pathway.
YAP/β-catenin Signaling Pathway

The Hippo pathway and its downstream effector, Yes-associated protein (YAP), play a critical role in organ size control and tumorigenesis. In many cancers, YAP is overexpressed and promotes cell proliferation and inhibits apoptosis. This compound has been identified as an inhibitor of the YAP/β-catenin signaling pathway in glioblastoma cells[2][3][4]. Treatment with this compound leads to a decrease in the expression of YAP, which in turn suppresses β-catenin signaling[3][4]. This dual inhibition of YAP and β-catenin disrupts the oncogenic signals that drive glioblastoma progression, resulting in cell cycle arrest at the G2/M phase, reduced cell migration, and increased apoptosis[2][4][5].

YAP_Catenin_Pathway cluster_0 Nuclear Events This compound This compound YAP YAP This compound->YAP Inhibits expression Hippo_Pathway Hippo Pathway (Upstream Regulators) Hippo_Pathway->YAP Inhibits Beta_Catenin β-catenin YAP->Beta_Catenin Promotes Nucleus Nucleus YAP->Nucleus Beta_Catenin->Nucleus TEAD TEAD Gene_Expression Target Gene Expression (e.g., Cyclin D1) TEAD->Gene_Expression Proliferation Cell Proliferation, Migration Gene_Expression->Proliferation

Diagram 3. this compound's suppression of the YAP/β-catenin signaling pathway.
Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response and also plays a critical role in cancer development and progression by promoting cell survival and proliferation. Some isoflavones have been shown to inhibit the NF-κB pathway. For instance, glycitein, another O-methylated isoflavone, has been demonstrated to inhibit the STAT3/NF-κB signaling pathway in gastric cancer cells[1]. While direct and detailed mechanistic studies on this compound's effect on the NF-κB pathway are still emerging, its established anti-inflammatory properties suggest a likely inhibitory role. The proposed mechanism involves the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. By stabilizing IκBα, this compound would prevent the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Proteasome Proteasomal Degradation p_IkBa->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Target Gene Expression (e.g., COX-2, Bcl-xL) Inflammation Inflammation, Cell Survival Gene_Expression->Inflammation

Diagram 4. Proposed mechanism of this compound's inhibition of the NF-κB pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound and its precursor, iridin.

Table 1: IC50 Values of this compound and Iridin in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Reference
This compoundHepG2Liver Cancer14[6]
This compoundSNU-182Liver Cancer14[6]
This compoundDBTRGGlioblastoma~50[4]
This compoundC6Glioblastoma~50[4]
IridinAGSGastric Cancer161.3[7]

Table 2: Effects of this compound and Iridin on Apoptosis and Cell Cycle

CompoundCell LineConcentration (µM)EffectQuantitative ChangeReference
This compoundHepG214Induction of ApoptosisIncrease from 2.3% to 41.75% apoptotic cells[6]
This compoundSNU-18214Induction of ApoptosisIncrease from 1.16% to 51.9% apoptotic cells[6]
This compoundHepG214G2/M Cell Cycle ArrestIncrease from 17.92% to 34.35% of cells in G2/M phase[6]
This compoundSNU-18214G2/M Cell Cycle ArrestIncrease from 23.97% to 38.23% of cells in G2/M phase[6]
This compoundDBTRG50Induction of Apoptosis (PI Staining)5.5-fold increase in PI+ cells[8]
This compoundC650Induction of Apoptosis (PI Staining)2.1-fold increase in PI+ cells[8]
IridinAGS50, 100, 200Induction of Apoptosis (Annexin V/PI)Dose-dependent increase in apoptotic cells[7]

Table 3: Effects of this compound and Iridin on Protein Expression

CompoundCell LineConcentration (µM)Target ProteinEffect on Expression/ActivityFold Change/ObservationReference
This compoundCoca-2Not specifiedp-P38DecreaseDownregulation of ERK/MAPK pathway[1]
This compoundCoca-2Not specifiedp-ERKDecreaseDownregulation of ERK/MAPK pathway[1]
IridinAGS50, 100, 200p-PI3KDecreaseDose-dependent reduction[1]
IridinAGS50, 100, 200p-AKTDecreaseDose-dependent reduction[1]
This compoundDBTRG, C650BaxIncreaseIncreased expression[8]
This compoundDBTRG, C650Bcl-2DecreaseDecreased expression[8]
This compoundDBTRG, C650Cleaved Caspase-3IncreaseIncreased expression[8]
This compoundDBTRG50β-cateninDecreaseDecreased expression[4]
This compoundDBTRG50Cyclin D1DecreaseDecreased expression[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on cell signaling.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., HepG2, DBTRG)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentrations may range from 0 to 100 µM.

  • Remove the medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways following this compound treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-ERK, total ERK, p-AKT, total AKT, YAP, β-catenin, Bax, Bcl-2, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (typically 1:5000) for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Clinical Perspective and Future Directions

The extensive preclinical data on this compound's anti-cancer and anti-inflammatory effects highlight its potential as a therapeutic agent. However, to the best of our knowledge, there are currently no registered clinical trials specifically investigating this compound in humans. The development of this compound as a clinical candidate faces several challenges, including its bioavailability and pharmacokinetic profile[8]. As an aglycone, this compound is the metabolite of iridin, and understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its translation into a therapeutic drug[8].

Future research should focus on several key areas:

  • Pharmacokinetic and Bioavailability Studies: In-depth studies are needed to understand the metabolic fate of this compound in humans and to develop formulations that can enhance its oral bioavailability.

  • In Vivo Efficacy and Toxicity: More comprehensive animal studies are required to establish the in vivo efficacy of this compound in various cancer models and to assess its long-term safety and toxicity profile.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective and less toxic cancer treatments.

  • Clinical Trials: Should preclinical studies continue to yield promising results, well-designed Phase I clinical trials will be necessary to evaluate the safety, tolerability, and pharmacokinetics of this compound in human subjects.

References

An In-depth Technical Guide to the Preliminary Investigation of Irigenin's Anti-Microorganism Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irigenin, an O-methylated isoflavone predominantly isolated from the genus Iris and Belamcanda chinensis, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] This technical guide provides a comprehensive overview of the preliminary scientific findings on this compound's anti-microorganism activity, with a specific focus on its antibacterial properties. The available research highlights its potential as a novel therapeutic agent, particularly against Helicobacter pylori.[4][5] This document synthesizes quantitative data, details experimental methodologies, and visualizes key processes to support further research and development in this area.

Antibacterial Activity of this compound

Current research into this compound's antimicrobial properties has primarily centered on its efficacy against Helicobacter pylori, a bacterium linked to gastritis and peptic ulcers.[4][5]

Quantitative Data Summary

The inhibitory effects of this compound have been quantified through various assays, with the key findings summarized below.

Table 1: Antibacterial and Enzyme Inhibitory Activity of this compound against H. pylori

Target Organism/Enzyme Assay Type Metric Result Reference
Helicobacter pylori MTT Assay MIC 62.50 µg/mL (Polar Fraction) [4][5]
H. pylori IMPDH (HpIMPDH) Enzyme Inhibition IC₅₀ 2.07 ± 1.90 µM [4][5][6]

| Human IMPDH2 (hIMPDH2) | Enzyme Inhibition | IC₅₀ | > 10 µM |[4][5][6] |

Table 2: Anti-inflammatory Activity of this compound

Target Enzyme/Molecule Metric Result Reference
Cyclooxygenase-1 (COX-1) IC₅₀ 35.25 ± 1.40 µM [4]
Cyclooxygenase-2 (COX-2) IC₅₀ 10.83 ± 0.86 µM [4]

| Nitric Oxide (NO) | IC₅₀ | 42.46 ± 1.80 µM |[4] |

Mechanism of Antibacterial Action

The primary antibacterial mechanism of this compound against H. pylori identified to date is the selective inhibition of a key bacterial enzyme, inosine-5'-monophosphate dehydrogenase (HpIMPDH).[4][5] This enzyme is crucial for the synthesis of guanine nucleotides in the bacterium. By inhibiting HpIMPDH, this compound disrupts essential metabolic pathways, leading to the suppression of bacterial growth. Notably, this compound shows significantly less activity against the human equivalent enzyme (hIMPDH2), suggesting a degree of selectivity that is favorable for a therapeutic compound.[4][5][6]

Irigenin_Mechanism This compound This compound HpIMPDH H. pylori IMPDH (HpIMPDH) This compound->HpIMPDH Inhibits Guanine_Synth Guanine Nucleotide Synthesis HpIMPDH->Guanine_Synth Catalyzes H_pylori_Growth H. pylori Growth Inhibition Guanine_Synth->H_pylori_Growth Leads to

Caption: Proposed mechanism of this compound's anti-H. pylori activity.

Antifungal, Antiviral, and Anti-Biofilm Activity

While the broader class of isoflavones, to which this compound belongs, is known to possess general anti-fungal and anti-viral properties, specific studies detailing this compound's efficacy against fungal and viral pathogens are not extensively available in the current literature.[1][2] Similarly, there is a lack of specific research on the anti-biofilm capabilities of this compound. Biofilm formation is a critical factor in microbial persistence and resistance, and investigating this compound's potential to inhibit or disrupt biofilms is a recommended avenue for future research.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings.

General Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for the preliminary investigation of a natural compound's antimicrobial properties.

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Data Analysis & Reporting A Compound Isolation (e.g., this compound from Iris confusa) B Antimicrobial Susceptibility Testing (e.g., Broth Microdilution, Disk Diffusion) A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Enzyme Inhibition Assays (e.g., HpIMPDH) C->D Investigate Target E Cell Permeability Assays C->E Investigate Mechanism F Biofilm Inhibition/ Disruption Assays C->F Investigate Biofilm Effect G Gene/Protein Expression Analysis D->G E->G F->G H Quantitative Data Tabulation G->H I Pathway Visualization G->I J Whitepaper/Publication H->J I->J

Caption: General experimental workflow for antimicrobial investigation.

Anti-Helicobacter pylori Activity (MTT Assay)

This protocol is adapted from methodologies used to assess the viability of bacteria upon exposure to antimicrobial agents.

  • Preparation of H. pylori Culture:

    • Culture H. pylori in a suitable liquid medium (e.g., Brucella broth supplemented with fetal bovine serum) under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C until it reaches the mid-logarithmic growth phase.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Further dilutions should be made in the culture medium.

  • MTT Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of the H. pylori suspension.

    • Add serial dilutions of this compound to the wells. Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Incubate the plate under microaerophilic conditions at 37°C for the desired period (e.g., 24-72 hours).

    • Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate for an additional 4 hours. The viable bacteria will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of a solubilizing solution (e.g., acidic isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant reduction in absorbance compared to the positive control.

H. pylori IMPDH (HpIMPDH) Enzyme Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HpIMPDH.

  • Reagents and Buffers:

    • Purified recombinant HpIMPDH enzyme.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 0.1 mM EDTA).

    • Substrate: Inosine-5'-monophosphate (IMP).

    • Cofactor: Nicotinamide adenine dinucleotide (NAD⁺).

    • Detection reagent: A reagent that allows for the colorimetric or fluorometric detection of NADH, the product of the reaction.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, NAD⁺, and varying concentrations of this compound.

    • Add the purified HpIMPDH enzyme to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate, IMP.

    • Monitor the rate of NADH formation by measuring the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 340 nm for NADH absorbance).

    • Calculate the percentage of enzyme inhibition for each concentration of this compound relative to a control reaction with no inhibitor.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound is a promising natural compound with significant antibacterial activity against Helicobacter pylori.[4][5] Its mechanism of action appears to be selective inhibition of the bacterial enzyme HpIMPDH, a highly desirable trait for a novel antibiotic.[4][5][6] However, the full scope of this compound's anti-microorganism activity remains largely unexplored.

Future research should be directed towards:

  • Broad-Spectrum Activity: Screening this compound against a wider panel of pathogenic bacteria, including both Gram-positive and Gram-negative species, and multidrug-resistant strains.

  • Antifungal and Antiviral Studies: Conducting specific assays to determine the efficacy of this compound against common fungal and viral pathogens.

  • Anti-Biofilm Investigations: Evaluating the ability of this compound to prevent biofilm formation and eradicate established biofilms of clinically relevant microorganisms.

  • In Vivo Studies: Progressing to animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound for treating microbial infections.

A thorough investigation into these areas will provide a more complete understanding of this compound's therapeutic potential and pave the way for its possible development as a next-generation antimicrobial agent.

References

Methodological & Application

Irigenin In Vitro Cytotoxicity Assay: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Irigenin, an O-methylated isoflavone found predominantly in the rhizomes of Belamcanda chinensis (leopard lily) and several Iris species, has garnered significant attention in oncological research. As a natural compound, it exhibits a range of pharmacological properties, including anti-inflammatory, antioxidant, and notably, anti-cancer activities. Emerging evidence indicates that this compound exerts cytotoxic effects across various cancer cell lines by inducing apoptosis and causing cell cycle arrest. This document provides a comprehensive overview of the in vitro cytotoxicity of this compound, a detailed protocol for its assessment using the MTT assay, and supplementary protocols for apoptosis and cell cycle analysis. It also elucidates the key signaling pathways involved in its mechanism of action. This guide is intended for researchers and scientists in the fields of cancer biology and drug development.

Mechanism of Action

This compound's cytotoxic effects are multifaceted, involving the modulation of several key signaling pathways that govern cell survival, proliferation, and death. In various cancer models, this compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases and regulation of the Bcl-2 family of proteins.[1][2] Furthermore, it can halt the cell cycle, predominantly at the G2/M phase, thereby preventing cancer cell proliferation.[1][2] Key signaling pathways implicated in this compound's anti-cancer activity include the ERK/MAPK, PI3K/AKT, and YAP/β-catenin pathways.[2][3][4]

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic efficacy of this compound has been evaluated across a range of cancer cell lines, with the following table summarizing the reported IC50 values.

Cell LineCancer TypeIC50 (µM)AssayReference
HepG2Liver Cancer14MTT[1]
SNU-182Liver Cancer14MTT[1]
DBTRGGlioblastoma~50CCK-8
C6Glioblastoma~50CCK-8
RWPE-1Prostate (Normal)>100Not Specified[5]
LNCaPProstate Cancer~50-100Not Specified[5]
PC3Prostate Cancer~50-100Not Specified[5]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol outlines the determination of cell viability and the cytotoxic potential of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete growth medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound at the desired concentrations for the specified time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples within one hour of staining using a flow cytometer.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Data analysis will quadrant the cell populations:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Treat cells with this compound as required.

    • Harvest the cells and wash once with PBS.

    • Resuspend the cell pellet in 1 mL of PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be displayed as a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

    • Quantify the percentage of cells in each phase using appropriate software.

Visualizations

Irigenin_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture Seeding 2. Seed cells in 96-well plate CellCulture->Seeding Treatment 4. Treat cells (24-72h) Seeding->Treatment IrigeninPrep 3. Prepare this compound dilutions IrigeninPrep->Treatment MTT 5. Add MTT Reagent (4h) Treatment->MTT Solubilize 6. Solubilize Formazan (DMSO) MTT->Solubilize Read 7. Read Absorbance (570nm) Solubilize->Read Calculate 8. Calculate % Viability Read->Calculate IC50 9. Determine IC50 Calculate->IC50

Caption: Workflow for this compound in vitro cytotoxicity MTT assay.

Irigenin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits ERK ERK/MAPK This compound->ERK inhibits YAP YAP This compound->YAP inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation BetaCatenin β-catenin Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition promotes GeneTranscription Gene Transcription (Proliferation, Survival) Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis CellCycleArrest G2/M Arrest ERK->Proliferation promotes Proliferation->CellCycleArrest YAP->BetaCatenin BetaCatenin->GeneTranscription promotes GeneTranscription->Apoptosis GeneTranscription->CellCycleArrest

Caption: Key signaling pathways modulated by this compound in cancer cells.

References

Application Notes and Protocols: Determination of Irigenin IC50 Values using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Irigenin, an O-methylated isoflavone found in several plant species of the Iris genus, has garnered significant interest for its potential anti-cancer properties.[1] It has been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. This document provides a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

I. Quantitative Data Summary

The following table summarizes typical experimental parameters for determining the IC50 of this compound in various cancer cell lines. Note that these values may require optimization depending on the specific cell line and laboratory conditions.

ParameterRecommended Range/ValueNotes
Cell Lines Glioblastoma (GBM), Lung Carcinoma, Gastric Cancer, Liver CancerThis compound has shown efficacy in these cancer types.[2][5][6]
Seeding Density 1,000 - 100,000 cells/wellOptimal density should be determined empirically for each cell line to ensure exponential growth during the assay.
This compound Concentration Range 0.1 µM to 200 µMA wide range with serial dilutions is recommended for the initial determination. One study reported an IC50 of 14 µM in HepG2 and SNU-182 liver cancer cells.[7]
Vehicle Control DMSO (Dimethyl sulfoxide)The final concentration of DMSO should be less than 0.1% to avoid solvent-induced cytotoxicity.
Incubation Time with this compound 24, 48, or 72 hoursThe effect of this compound can be time-dependent.[8]
MTT Reagent Concentration 0.5 mg/mL in PBS or serum-free mediaA common working concentration.[3][9]
MTT Incubation Time 2 to 4 hoursAllows for sufficient formazan crystal formation.[10]
Solubilizing Agent DMSO, isopropanol with HClEnsures complete dissolution of formazan crystals.
Absorbance Wavelength 570 nm (primary), 630 nm (reference)The reference wavelength helps to correct for background absorbance.[3]

II. Experimental Protocol: MTT Assay for this compound IC50 Determination

This protocol is designed for adherent cells cultured in 96-well plates.

A. Materials and Reagents:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS, filtered)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

B. Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count. b. Dilute the cells in a complete culture medium to the optimized seeding density. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells for "no-cell" blanks (medium only) to measure background absorbance. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment: a. Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A typical final concentration range could be 0, 1, 5, 10, 25, 50, 100, and 200 µM. b. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration. c. Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control media. d. Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the no-cell blanks.[11] b. Gently mix the plate and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: a. After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[9] c. Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution of the formazan crystals.[3][9]

  • Absorbance Measurement: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[3]

C. Data Analysis and IC50 Calculation:

  • Correct for Background Absorbance: Subtract the average absorbance of the no-cell blank wells from all other absorbance readings.

  • Calculate Percentage Cell Viability:

    • Percentage Viability = [(Absorbance of Treated Cells / Absorbance of Vehicle Control Cells)] x 100

  • Determine IC50 Value:

    • Plot the percentage cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[12] Software such as GraphPad Prism or Microsoft Excel can be used for this analysis.[12][13]

III. Visualizations

A. Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: this compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_this compound Add this compound/Vehicle to Cells prepare_this compound Prepare this compound Serial Dilutions prepare_this compound->add_this compound incubate_drug Incubate for 24/48/72h add_this compound->incubate_drug add_mtt Add MTT Reagent (10 µL/well) incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 via Non-linear Regression plot_curve->determine_ic50

Caption: Workflow for determining this compound IC50 using the MTT assay.

B. This compound Signaling Pathway

This compound has been reported to modulate several signaling pathways involved in cancer progression. One of its key mechanisms is the induction of apoptosis and inhibition of proliferation. It has been shown to downregulate the ERK/MAPK and PI3K/AKT signaling pathways and inhibit the YAP/β-catenin signaling pathway.[1][2][14]

Irigenin_Signaling cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits ERK_MAPK ERK/MAPK Pathway This compound->ERK_MAPK Inhibits YAP_beta_catenin YAP/β-catenin Pathway This compound->YAP_beta_catenin Inhibits Proliferation Cell Proliferation This compound->Proliferation Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Migration Cell Migration This compound->Migration Inhibits CellCycle Cell Cycle Arrest This compound->CellCycle Induces PI3K_AKT->Proliferation Promotes PI3K_AKT->Apoptosis Inhibits ERK_MAPK->Proliferation Promotes YAP_beta_catenin->Proliferation Promotes YAP_beta_catenin->Migration Promotes

Caption: Simplified diagram of signaling pathways modulated by this compound.

References

Application Notes and Protocols for Irigenin in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing irigenin in xenograft mouse models of glioblastoma and gastric cancer. The information is compiled from recent preclinical studies to guide the design and execution of in vivo research.

I. Quantitative Data Summary

The following tables summarize the quantitative data for this compound administration in different xenograft mouse models.

Table 1: this compound Dosage and Administration in Glioblastoma Xenograft Model

ParameterDetailsReference
Cancer Type Glioblastoma[1]
Cell Line C6 (luciferase-expressing)[1]
Mouse Strain BALB/c nude mice[1]
Xenograft Type Orthotopic[1]
This compound Dosage 2 mg/ml[1]
Administration Route Not explicitly stated, termed "administrated"[1]
Frequency Once a day[1]
Treatment Start 7 days after tumor cell implantation[1]
Tumor Monitoring Three-dimensional bioluminescence imaging[1]
Primary Outcome Inhibition of tumor growth[1]

Table 2: this compound in Combination Therapy for Gastric Cancer Xenograft Model

ParameterDetailsReference
Cancer Type Gastric Cancer[2][3]
Cell Line Likely SGC-7901 (a common gastric cancer cell line used in xenografts)[4][5][6][7]
Mouse Strain Not specified in abstracts
Xenograft Type Xenograft model[2]
This compound Dosage Not specified in the available literature. A dose-finding study is recommended.[2]
Combination Agent Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)[2][3]
Primary Outcome Inhibition of tumor growth, sensitization to TRAIL-induced apoptosis[2][3]

II. Experimental Protocols

A. Glioblastoma Orthotopic Xenograft Mouse Model

This protocol is based on the methodology described for investigating the effects of this compound on glioblastoma.[1]

1. Cell Culture:

  • Culture C6 rat glioma cells, stably expressing luciferase, in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase for implantation.

2. Animal Model:

  • Use female BALB/c nude mice, 6-8 weeks old.

  • Acclimatize the mice for at least one week before the experiment.

  • Maintain mice in a specific pathogen-free (SPF) environment.

3. Orthotopic Implantation:

  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

  • Secure the mouse in a stereotactic apparatus.

  • Make a sagittal incision on the scalp to expose the skull.

  • Drill a small burr hole at the desired coordinates in the striatum.

  • Slowly inject a suspension of C6-luciferase cells (e.g., 1 x 10^5 cells in 5 µl of sterile PBS) into the brain parenchyma using a Hamilton syringe.

  • Withdraw the needle slowly to prevent reflux.

  • Suture the scalp incision.

  • Monitor the mice for post-operative recovery.

4. This compound Administration:

  • Seven days post-implantation, confirm tumor establishment via bioluminescence imaging.

  • Randomly divide the mice into control and treatment groups.

  • Prepare a 2 mg/ml solution of this compound in a suitable vehicle (e.g., saline containing 10% DMSO).[1]

  • Administer the this compound solution to the treatment group once daily. The control group should receive the vehicle only.

  • Monitor the body weight of the mice regularly to assess toxicity.

5. Tumor Growth Monitoring and Efficacy Evaluation:

  • Monitor tumor growth weekly using a three-dimensional bioluminescence imaging system.[1]

  • At the end of the study, euthanize the mice and harvest the brains.

  • Fix the brains in 10% formalin and embed in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for YAP/β-catenin).

B. Gastric Cancer Xenograft Mouse Model (General Protocol)

This is a general protocol for establishing a subcutaneous gastric cancer xenograft model. The specific dosage of this compound for this model needs to be determined empirically.

1. Cell Culture:

  • Culture human gastric cancer cells (e.g., SGC-7901) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice), 6-8 weeks old.

  • Acclimatize the animals for at least one week.

3. Subcutaneous Xenograft Implantation:

  • Harvest and resuspend SGC-7901 cells in sterile PBS or a mixture with Matrigel.

  • Inject the cell suspension (e.g., 2 x 10^6 cells in 100-200 µl) subcutaneously into the flank of each mouse.

4. This compound and TRAIL Administration:

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, TRAIL alone, this compound + TRAIL).

  • This compound Dosage: As the optimal dose is not reported, a pilot dose-finding study is recommended. Doses used for other flavonoids in xenograft models could serve as a starting point.

  • Administer this compound and TRAIL via appropriate routes (e.g., intraperitoneal or intravenous for TRAIL, oral gavage or intraperitoneal for this compound).

  • Administer treatments according to a defined schedule (e.g., daily for this compound, twice weekly for TRAIL).

5. Efficacy Evaluation:

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the study endpoint, excise the tumors for weight measurement and further analysis (e.g., Western blot for apoptosis markers, immunohistochemistry).

III. Signaling Pathways and Experimental Workflow Diagrams

A. Signaling Pathway Diagrams

Irigenin_YAP_BetaCatenin_Pathway This compound This compound YAP YAP This compound->YAP inhibits nuclear localization Apoptosis Apoptosis This compound->Apoptosis induces BetaCatenin β-catenin YAP->BetaCatenin activates Nucleus Nucleus BetaCatenin->Nucleus translocates to Proliferation Cell Proliferation & Migration Nucleus->Proliferation promotes

Caption: this compound inhibits glioblastoma progression by suppressing the YAP/β-catenin signaling pathway.[1][8][9][10][11]

Irigenin_TRAIL_Apoptosis_Pathway This compound This compound DR5 DR5 This compound->DR5 upregulates Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates TRAIL TRAIL TRAIL->DR5 binds FADD FADD DR5->FADD recruits Caspase8 Caspase-8 FADD->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Bax->Apoptosis promotes Bcl2->Apoptosis inhibits

Caption: this compound sensitizes gastric cancer cells to TRAIL-induced apoptosis.[2][3]

B. Experimental Workflow Diagram

Xenograft_Workflow start Cancer Cell Culture (e.g., C6 or SGC-7901) implantation Xenograft Implantation (Orthotopic or Subcutaneous) in Immunodeficient Mice start->implantation tumor_growth Tumor Establishment (Monitoring by caliper or bioluminescence) implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound +/- Combination Agent) randomization->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Excision, Weight, Histology, Western Blot monitoring->endpoint end Data Analysis & Conclusion endpoint->end

Caption: General experimental workflow for this compound studies in xenograft mouse models.

References

Application Note: Quantification of Irigenin in Plant Extracts using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irigenin, an O-methylated isoflavone, is a significant bioactive compound predominantly found in the rhizomes of several Iris species. It has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and phytoestrogenic effects. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note presents a detailed, validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound in plant extracts.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the plant extract matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a methanol and water mixture. A Diode-Array Detector (DAD) is employed for the detection and quantification of this compound by monitoring its absorbance at a specific wavelength, ensuring high selectivity and sensitivity.

Experimental Protocols

Sample Preparation

A robust and efficient extraction procedure is critical for the accurate quantification of this compound. The following protocol outlines the methanolic extraction of this compound from dried plant material.

Materials:

  • Dried plant material (e.g., rhizomes of Iris species)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Grind the dried plant material into a fine powder.

  • Accurately weigh 5 mg of the powdered plant material and transfer it to a microcentrifuge tube.

  • Add 1.0 mL of methanol to the tube.[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the solid plant material.

  • Carefully collect the supernatant (the methanolic extract).

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

  • The sample is now ready for HPLC-DAD analysis.

Standard Solution Preparation

Accurate standard solutions are essential for the calibration and quantification of the analyte.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

Protocol:

  • Prepare a stock solution of this compound by accurately weighing 1.0 mg of the reference standard and dissolving it in 1.0 mL of methanol to achieve a concentration of 1 mg/mL.[1][2]

  • From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve.

HPLC-DAD Instrumentation and Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

Chromatographic Conditions:

Parameter Condition
Column RP-C18, 5 µm, 4.6 x 100 mm[1][2]
Mobile Phase Methanol:Water (Isocratic or Gradient)
Detection Wavelength 260 nm[1][2]
Flow Rate 0.6 mL/min[1][2]
Injection Volume 10 µL

| Column Temperature | Ambient (approx. 25°C) |

Method Validation

The developed HPLC-DAD method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-DAD method for this compound quantification.

Validation ParameterResult
Linearity (r²) > 0.998
Recovery (%) 98.2 - 101.2%
Limit of Detection (LOD) Analyte Dependent
Limit of Quantification (LOQ) Analyte Dependent
Precision (%RSD) < 2%
Specificity The method is specific for this compound, with no interference from other components in the plant extract matrix.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Validation

The following diagram outlines the logical relationship between the key validation parameters.

G cluster_accuracy_precision Accuracy & Precision cluster_sensitivity_linearity Sensitivity & Linearity MethodValidation Method Validation Accuracy Accuracy (Recovery) MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision Linearity Linearity (Correlation Coefficient) MethodValidation->Linearity Specificity Specificity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification LOD->LOQ

Caption: Method Validation Parameters.

Conclusion

The described HPLC-DAD method provides a reliable, accurate, and precise tool for the quantification of this compound in plant extracts. This application note and the detailed protocols are intended to assist researchers, scientists, and drug development professionals in the quality control and standardization of plant-based products containing this compound. The method's robustness and sensitivity make it suitable for a wide range of applications in natural product research and development.

References

Application Notes: Analysis of Irigenin-Induced G2/M Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Irigenin, an O-methylated isoflavone found in plants of the Iris family, has demonstrated significant anti-proliferative and anti-tumor effects in various cancer cell lines.[1][2] One of the key mechanisms underlying its anti-cancer activity is the induction of cell cycle arrest, particularly at the G2/M transition phase.[2][3] This blockage prevents cancer cells from entering mitosis, ultimately leading to a halt in proliferation and, in many cases, apoptosis.[2] The analysis of this G2/M arrest is crucial for understanding this compound's therapeutic potential and its mechanism of action.

These application notes provide a comprehensive guide for researchers to investigate this compound-induced G2/M cell cycle arrest. Detailed protocols for cell culture, flow cytometry-based cell cycle analysis, and Western blot analysis of key regulatory proteins are provided, along with data interpretation guidelines.

Mechanism of Action: G2/M Checkpoint Regulation

The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. This compound has been shown to induce G2/M arrest by modulating the expression and activity of key regulatory proteins.[4][5] Specifically, it attenuates the expression of Cyclin B1, Cyclin-Dependent Kinase 1 (CDK1), and the phosphatase Cdc25C.[4][6][7] The Cyclin B1/CDK1 complex is the primary driver of entry into mitosis, and its activity is positively regulated by Cdc25C. By downregulating these proteins, this compound effectively creates a roadblock at the G2/M transition.[2] Furthermore, studies suggest involvement of upstream signaling pathways such as PI3K/AKT and YAP/β-catenin in mediating these effects.[2][4][5]

G2M_Arrest_Pathway cluster_core G2/M Transition Core Machinery PI3K/AKT PI3K/AKT CDK1_CyclinB1 CDK1 / Cyclin B1 Complex PI3K/AKT->CDK1_CyclinB1 Regulates YAP/beta-catenin YAP/β-catenin YAP/beta-catenin->CDK1_CyclinB1 Regulates Cdc25C Cdc25C (Phosphatase) Cdc25C->CDK1_CyclinB1 Activates G2_Phase G2 Phase G2M_Arrest G2/M Arrest CDK1_CyclinB1->G2M_Arrest M_Phase M Phase (Mitosis) G2_Phase->M_Phase Mitotic Entry This compound This compound This compound->PI3K/AKT Inhibits This compound->YAP/beta-catenin Inhibits This compound->Cdc25C Downregulates This compound->CDK1_CyclinB1 Downregulates experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_flow Flow Cytometry cluster_wb Western Blot start Seed Cancer Cells treat Treat with this compound (Vehicle, Low, Med, High Conc.) start->treat harvest Harvest Cells treat->harvest fix Fix & Permeabilize harvest->fix lyse Prepare Protein Lysates harvest->lyse stain PI/RNase Staining fix->stain acquire Acquire & Analyze Data stain->acquire result_flow Quantify Cell Cycle Phases (G1, S, G2/M) acquire->result_flow sds SDS-PAGE & Transfer lyse->sds probe Antibody Incubation sds->probe detect Detect & Quantify Bands probe->detect result_wb Measure Protein Levels (Cyclin B1, CDK1, Cdc25C) detect->result_wb

References

Application Notes and Protocols: Western Blot Analysis for Proteins Affected by Irigenin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Irigenin on protein expression using Western blot analysis. This document includes detailed experimental protocols, a summary of expected protein expression changes based on current literature, and visual representations of a key signaling pathway and the experimental workflow.

Introduction to this compound and its Effects on Protein Expression

This compound, an O-methylated isoflavone found in plants of the Iris family, has demonstrated various pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] At the molecular level, this compound has been shown to modulate several key signaling pathways and affect the expression of a range of proteins involved in critical cellular processes such as apoptosis, cell cycle regulation, and metastasis.[1][2] Western blot analysis is a powerful and widely used technique to detect and quantify these changes in protein expression, providing valuable insights into the mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the expected changes in the expression of key proteins in response to this compound treatment, as documented in various studies. This data is intended to serve as a reference for expected outcomes. Actual results may vary depending on the cell type, experimental conditions, and this compound concentration.

Cellular Process Protein Target Expected Change with this compound Treatment References
Apoptosis Bcl-2Decrease[2]
BaxIncrease[2]
Cleaved Caspase-3Increase[2][3]
Cleaved Caspase-8Increase[4]
Cleaved Caspase-9Increase[4]
Cleaved PARPIncrease[4]
DR5 (Death Receptor 5)Increase[4]
c-FLIPDecrease[4]
SurvivinDecrease[4]
Cell Cycle Cyclin D1Decrease[2]
Cyclin B1Decrease[1]
p21Increase[1]
p27Increase[1]
Signaling Pathways p-ERKDecrease[1]
p-AktDecrease[3]
YAP (Yes-associated protein)Decrease[2]
β-cateninDecrease[2]
Nrf2Increase[3]
Metastasis Fibronectin-EDAInhibition of induced expression[5]

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to assess the impact of this compound on protein expression.

  • Cell Seeding: Plate the desired cell line in appropriate culture dishes or flasks and allow them to adhere and grow to 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.[6]

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[7]

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes, with occasional vortexing.[7] If necessary, sonicate the lysate on ice to shear genomic DNA.[7]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 15-20 minutes at 4°C to pellet the cell debris.[7]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Assay Selection: Determine the protein concentration of the lysates using a standard protein assay method such as the Bradford, Lowry, or BCA assay.[7]

  • Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin - BSA).

  • Measurement: Measure the absorbance of the standards and samples according to the manufacturer's protocol and calculate the protein concentration of each sample.

  • Sample Preparation: Mix a calculated amount of protein lysate (e.g., 20-40 µg) with an equal volume of 2x SDS-PAGE sample loading buffer.

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Loading: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel.

  • Electrophoresis: Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol. For nitrocellulose membranes, no activation is needed. Equilibrate the membrane in transfer buffer.

  • Transfer Sandwich Assembly: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another filter paper, and another sponge, ensuring no air bubbles are trapped between the gel and the membrane.

  • Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[8] The transfer time and voltage will depend on the size of the proteins and the transfer system used.

  • Blocking: After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Repeat the washing steps as described in step 3.

  • Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[9]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Quantitative Analysis: Quantify the band intensities using densitometry software. To ensure accurate quantification, the signal from the protein of interest should be normalized to a loading control (e.g., β-actin, GAPDH, or total protein stain).[10][11] It is crucial to ensure that the signals for both the target protein and the loading control are within the linear range of detection.[12]

Visualizations

The following diagram illustrates the YAP/β-catenin signaling pathway, which has been shown to be inhibited by this compound treatment in glioblastoma cells.[2]

Irigenin_YAP_BetaCatenin_Pathway cluster_treatment Treatment cluster_pathway YAP/β-catenin Pathway cluster_cellular_effects Cellular Effects This compound This compound YAP YAP This compound->YAP inhibits expression BetaCatenin β-catenin YAP->BetaCatenin promotes accumulation CyclinD1 Cyclin D1 BetaCatenin->CyclinD1 promotes transcription Migration Cell Migration BetaCatenin->Migration promotes Proliferation Cell Proliferation CyclinD1->Proliferation promotes

Caption: this compound inhibits the YAP/β-catenin signaling pathway.

This diagram outlines the key steps of the Western blot analysis workflow.

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Protein Separation cluster_transfer 3. Protein Transfer cluster_detection 4. Immunodetection & Analysis CellCulture Cell Culture & this compound Treatment Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Electrotransfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection Analysis Quantitative Analysis Detection->Analysis

References

Isolating Irigenin from Iris germanica: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the techniques and detailed protocols for the successful isolation and purification of Irigenin, a bioactive isoflavone, from the rhizomes of Iris germanica. The methodologies outlined herein are compiled from various scientific studies to ensure reproducibility and efficiency.

Introduction

Iris germanica, commonly known as the bearded iris, is a rich source of various secondary metabolites, including a significant class of isoflavonoids. Among these, this compound (5,7,3'-trihydroxy-6,4',5'-trimethoxyisoflavone) has garnered considerable attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The isolation of pure this compound is a critical first step for further pharmacological investigation and drug development. This guide presents a systematic approach to its extraction, fractionation, purification, and characterization.

Data Presentation: Chromatographic and Yield Data

The following tables summarize quantitative data from various stages of the isolation process, providing a benchmark for expected outcomes.

Table 1: Extraction and Fractionation Yields

Plant MaterialExtraction SolventExtraction MethodPartitioning SolventApproximate Yield of Crude Extract (% of dry weight)
Dried Rhizomes of Iris germanica70% EthanolMaceration/PercolationChloroform5-10%
Ethyl Acetate2-5%
n-Butanol3-7%
Dried Rhizomes of Iris germanicaMethanolMacerationN/A8-15%

Table 2: HPLC Parameters for Analytical Quantification of this compound

ParameterValueReference
Column RP-C18 (e.g., Chromolith, 5µm, 4.6×100 mm)[1][2]
Mobile Phase Methanol:Water (Isocratic or Gradient)[1][2]
Flow Rate 0.6 mL/min[1][2]
Detection Wavelength 260 - 265 nm[1][2]
Column Temperature Ambient (±30°C)[1][2]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the isolation and characterization of this compound from Iris germanica rhizomes.

Plant Material Preparation
  • Collection and Identification: Collect fresh rhizomes of Iris germanica. Ensure proper botanical identification.

  • Cleaning and Drying: Thoroughly wash the rhizomes with water to remove soil and debris. Slice them into small pieces to facilitate drying.

  • Drying: Air-dry the rhizome pieces in a well-ventilated area, preferably in the shade, until they are completely brittle. Alternatively, use a hot air oven at a controlled temperature (40-50°C).

  • Grinding: Grind the dried rhizomes into a fine powder using a mechanical grinder. Store the powder in an airtight container, protected from light and moisture, until extraction.

Extraction of Crude Isoflavonoids

This protocol describes a common method for obtaining a crude extract enriched with isoflavonoids.

  • Maceration: Weigh the powdered rhizomes (e.g., 1 kg).

  • Place the powder in a large container and add 70% ethanol (e.g., 5 L).

  • Seal the container and let it stand for 24-72 hours at room temperature with occasional shaking.

  • Filtration: Filter the mixture through a fine cloth or filter paper to separate the extract from the plant material.

  • Repeated Extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a viscous crude extract.

Fractionation of the Crude Extract

The crude extract is a complex mixture of compounds. Liquid-liquid partitioning is used to separate compounds based on their polarity.

  • Solvent Partitioning: Dissolve the concentrated crude extract in a mixture of water and ethanol.

  • Transfer the solution to a separatory funnel.

  • Perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent and moving to more polar ones. A typical sequence is:

    • Chloroform (to remove highly non-polar compounds)

    • Ethyl Acetate (this fraction is often enriched with isoflavonoids like this compound)

    • n-Butanol (to isolate more polar glycosides)

  • For each solvent, perform the extraction three times.

  • Combine the respective solvent fractions and concentrate them separately using a rotary evaporator. The ethyl acetate fraction is the primary candidate for containing this compound.

Purification of this compound using Column Chromatography

This is a crucial step to isolate this compound from the enriched fraction. A combination of different chromatographic techniques may be necessary.[3]

  • Preparation of the Column:

    • Use a glass column packed with silica gel as the stationary phase. The size of the column depends on the amount of extract to be purified.

    • Wet pack the column with the initial mobile phase solvent.

  • Sample Loading:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and then carefully load it onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether/dichloromethane or dichloromethane/ethyl acetate.[4]

    • Collect fractions of a fixed volume (e.g., 20 mL) continuously.

  • Monitoring:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Use a suitable solvent system for TLC and visualize the spots under UV light.

  • Further Purification (if necessary):

    • Combine the fractions that show a high concentration of the target compound.

    • If the purity is not satisfactory, a second chromatographic step using a different stationary phase like Sephadex LH-20 or by employing preparative High-Performance Liquid Chromatography (prep-HPLC) can be performed.[3] For prep-HPLC, a reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase is often effective.[5]

Identification and Characterization of this compound

The identity and purity of the isolated compound should be confirmed using spectroscopic methods.

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purified compound using an analytical HPLC system with a PDA detector.

    • Compare the retention time and UV spectrum with a known standard of this compound.[6]

  • Mass Spectrometry (MS):

    • Determine the molecular weight and fragmentation pattern of the isolated compound using techniques like LC-MS. The fragmentation of flavonoids typically involves retro-Diels-Alder reactions in the C-ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record ¹H NMR and ¹³C NMR spectra of the purified compound.

    • The chemical shifts and coupling constants of the protons and carbons should match the reported data for this compound.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Iris germanica.

experimental_workflow start Dried & Powdered Iris germanica Rhizomes extraction Solvent Extraction (e.g., 70% Ethanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Fraction Collection (Chloroform, Ethyl Acetate, n-Butanol) partitioning->fractions concentration2 Concentration of Fractions fractions->concentration2 ea_fraction Ethyl Acetate Fraction (Enriched with this compound) concentration2->ea_fraction column_chrom Column Chromatography (Silica Gel) ea_fraction->column_chrom fraction_collection Fraction Collection & TLC Monitoring column_chrom->fraction_collection purified_fractions Combined Purified Fractions fraction_collection->purified_fractions prep_hplc Preparative HPLC (Optional, for high purity) purified_fractions->prep_hplc pure_this compound Pure this compound purified_fractions->pure_this compound Direct to pure if sufficient prep_hplc->pure_this compound characterization Characterization (HPLC, MS, NMR) pure_this compound->characterization

Caption: Experimental workflow for this compound isolation.

Signaling Pathway Modulation by this compound

This compound has been reported to modulate several key signaling pathways involved in inflammation and cancer progression. The diagram below illustrates its inhibitory effects on the TNF-α and ERK/MAPK pathways.[1][7]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42) MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation Gene Gene Transcription (Inflammation, Proliferation) NFkB_nuc->Gene ERK_nuc->Gene This compound This compound This compound->IKK This compound->ERK TNFa TNF-α TNFa->TNFR GrowthFactors Growth Factors GrowthFactors->RAS

Caption: this compound's inhibitory action on signaling pathways.

References

Troubleshooting & Optimization

Irigenin stability in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for irigenin. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various organic solvents, alongside troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound for in vitro studies. For stock solutions, DMSO is preferred due to its high solubilizing capacity for many organic molecules, including isoflavones.

Q2: How should I store my this compound stock solution in DMSO?

A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C, where it is reported to be stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: Can I store my this compound solution at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods. While some compounds in DMSO show reasonable stability at room temperature for a few months, the probability of degradation increases over time. For instance, a general study on thousands of compounds in DMSO showed that after 3 months at room temperature, there was a 92% probability of observing the compound, which decreased to 83% after 6 months and 52% after one year.[1][2] To ensure the integrity of your experiments, fresh dilutions from frozen stock solutions are advised.

Q4: I see precipitation in my this compound solution after thawing. What should I do?

A4: Precipitation upon thawing can occur, especially with concentrated stock solutions. Gentle warming of the vial in a water bath (not exceeding 37°C) and vortexing can help redissolve the compound. If precipitation persists, sonication for a short period may also be effective. Always ensure the compound is fully dissolved before use.

Q5: Is this compound stable in other organic solvents like ethanol or acetonitrile?

A5: While DMSO is the most common solvent, this compound can also be dissolved in other polar organic solvents like ethanol and acetonitrile. However, the stability of flavonoids in these solvents can be variable. For instance, studies on other flavonoids have shown that degradation can be faster in ethanolic solutions compared to aqueous solutions, and this is often temperature-dependent. The stability in acetonitrile can also be influenced by temperature and the presence of water. It is recommended to prepare fresh solutions in these solvents or conduct a stability study for your specific experimental conditions.

Q6: Are there any known issues with using DMSO in cell-based assays?

A6: Yes, DMSO can have direct effects on cells, even at low concentrations. It has been reported to alter cell signaling pathways, affect cell differentiation, and at higher concentrations, can be cytotoxic. It is crucial to use a consistent, low concentration of DMSO (typically <0.5%) across all experimental and control groups to minimize these off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in biological assays.

  • Possible Cause 1: this compound Degradation.

    • Troubleshooting:

      • Ensure that stock solutions have been stored properly at -20°C or -80°C and have not undergone an excessive number of freeze-thaw cycles.

      • Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.

      • If stability is a major concern, consider performing a quick quality control check using HPLC-UV to verify the integrity of your this compound solution.

  • Possible Cause 2: Solvent Effects.

    • Troubleshooting:

      • Verify that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including vehicle controls.

      • Ensure the final solvent concentration is below the threshold known to cause significant effects in your specific cell line or assay system (generally below 0.5%).

      • Run a vehicle-only control group to assess the baseline effect of the solvent on your experimental model.

Issue 2: Difficulty in dissolving this compound.

  • Possible Cause: Low Solubility in the Chosen Solvent.

    • Troubleshooting:

      • Confirm that you are using a suitable solvent. DMSO is generally the best choice for achieving higher concentrations.

      • Gentle warming (up to 37°C) and vortexing can aid dissolution.

      • For aqueous-based buffers, the pH can significantly impact the solubility of flavonoids. This compound's solubility is expected to be low in aqueous solutions.

Quantitative Stability Data

The following tables summarize the estimated stability of this compound in various organic solvents based on general stability data for isoflavones and other compounds. Note: Specific quantitative stability data for this compound is limited; therefore, these tables provide an extrapolated and generalized stability profile. It is highly recommended to perform specific stability studies for your experimental conditions.

Table 1: Estimated Stability of this compound in DMSO

Storage TemperatureTime PointEstimated % Remaining
Room Temperature1 Month>95%
Room Temperature3 Months~92%
Room Temperature6 Months~83%
4°C6 Months>95%
-20°C1 Month>99%
-20°C6 Months>98%
-80°C6 Months>99%
-80°C1 Year>99%

Table 2: Estimated Comparative Stability of this compound in Other Organic Solvents

SolventStorage TemperatureTime PointEstimated Stability Comparison to DMSO
EthanolRoom Temperature1 MonthPotentially lower
Ethanol4°C3 MonthsLikely lower
AcetonitrileRoom Temperature1 MonthGenerally stable, but sensitive to water content
Acetonitrile4°C3 MonthsGood stability, protect from light

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used.

  • Procedure:

    • Prepare a standard curve of this compound with known concentrations.

    • At specified time points, take an aliquot of the stored this compound solution and dilute it to a concentration within the range of the standard curve.

    • Inject the diluted sample and standards onto the HPLC system.

    • Monitor the chromatogram at the maximum absorbance wavelength (λmax) of this compound.

    • Quantify the amount of this compound remaining by comparing the peak area of the sample to the standard curve. The percentage of degradation can be calculated relative to the initial concentration at time zero.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis start Weigh this compound Powder dissolve Dissolve in Solvent (e.g., DMSO) start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot rt Room Temperature aliquot->rt Store under different conditions fridge 4°C aliquot->fridge Store under different conditions freezer20 -20°C aliquot->freezer20 Store under different conditions freezer80 -80°C aliquot->freezer80 Store under different conditions sampling Sample at Time Points rt->sampling fridge->sampling freezer20->sampling freezer80->sampling hplc HPLC-UV Analysis sampling->hplc quantify Quantify Remaining This compound hplc->quantify data Calculate % Degradation quantify->data

Caption: Experimental workflow for assessing the stability of this compound.

irigenin_signaling cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_yap YAP/β-catenin Pathway cluster_effects Cellular Effects This compound This compound pi3k PI3K This compound->pi3k inhibits erk ERK This compound->erk inhibits p38 p38 This compound->p38 inhibits yap YAP This compound->yap inhibits apoptosis Apoptosis This compound->apoptosis induces cell_cycle Cell Cycle Arrest This compound->cell_cycle induces akt AKT pi3k->akt activates pi3k->apoptosis inhibits akt->apoptosis inhibits proliferation Cell Proliferation akt->proliferation promotes erk->proliferation promotes beta_catenin β-catenin yap->beta_catenin regulates beta_catenin->proliferation promotes

References

Technical Support Center: Administration of Irigenin in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo administration of Irigenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the poor aqueous solubility of this compound in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: Why is dissolving this compound for in vivo administration challenging?

A1: this compound is a flavonoid that is practically insoluble in water.[1][2] This inherent low aqueous solubility makes it difficult to prepare formulations suitable for systemic administration in animal studies, as it can lead to precipitation, inaccurate dosing, and poor bioavailability.

Q2: What are the most common solvents and vehicles used to dissolve this compound for in vivo studies?

A2: Due to its poor water solubility, this compound is typically dissolved in a combination of organic solvents and other excipients to create a suitable formulation for in vivo use. Common components include:

  • Dimethyl sulfoxide (DMSO): A powerful organic solvent capable of dissolving this compound at high concentrations. However, its use in final formulations is often limited to a small percentage due to potential toxicity.

  • Polyethylene glycol 300 (PEG300): A water-miscible polymer that helps to keep this compound in solution.

  • Tween-80: A non-ionic surfactant that improves the solubility and stability of hydrophobic compounds in aqueous solutions.

  • Saline: Used to dilute the formulation to the final desired concentration for injection.

  • Corn Oil: An alternative vehicle, particularly for oral administration.

  • SBE-β-CD (Sulfobutyl ether beta-cyclodextrin): A modified cyclodextrin used to enhance the solubility of poorly soluble compounds.

Q3: Are there any pre-formulated recipes available for dissolving this compound?

A3: Yes, several established protocols can be used as a starting point. These formulations have been reported to achieve a clear solution of at least 2.5 mg/mL.[3]

Troubleshooting Guide

Problem: My this compound preparation is cloudy or has visible precipitate.

Possible Cause Troubleshooting Step
Incomplete Dissolution 1. Ensure you are using a high-purity grade of this compound. 2. Gently warm the solution (e.g., to 37°C) while stirring. 3. Use sonication to aid in the dissolution process.[3][4]
Solvent Ratios Incorrect 1. Carefully re-check the volumes and order of addition for each solvent in your chosen protocol. 2. Prepare the formulation in a stepwise manner, ensuring each component is fully dissolved before adding the next.
Precipitation Upon Addition of Aqueous Solution 1. Add the aqueous component (e.g., saline) slowly while vortexing or stirring vigorously. 2. Consider using a formulation with a higher percentage of co-solvents or surfactants if precipitation persists.
Low Ambient Temperature 1. Prepare and store the formulation at a controlled room temperature, as lower temperatures can decrease solubility.

Problem: The viscosity of my this compound formulation is too high for injection.

Possible Cause Troubleshooting Step
High Concentration of Polymers 1. If using high molecular weight PEGs, consider switching to a lower molecular weight version (e.g., PEG300 or PEG400). 2. Decrease the percentage of the high-viscosity component, ensuring the compound remains in solution. You may need to perform a pilot solubility test with the adjusted formulation.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation of this compound formulations for in vivo administration.

Parameter Value Source
Water Solubility Practically insoluble[1][2]
Solubility in DMSO 65 mg/mL (Sonication recommended)[4]
Solubility in Formulations ≥ 2.5 mg/mL[3]
Example In Vivo Dose (Glioblastoma Mouse Model) 2 mg/mL (in saline with 10% DMSO)[5]

Experimental Protocols

Below are detailed methodologies for preparing this compound formulations for in vivo administration.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [3]

  • Step 1: Initial Dissolution in DMSO

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a stock concentration (e.g., 25 mg/mL).

    • Vortex and/or sonicate until the this compound is completely dissolved.

  • Step 2: Addition of Co-solvents and Surfactants

    • In a separate tube, combine the required volumes of PEG300 and Tween-80.

    • Add the this compound-DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.

  • Step 3: Final Dilution with Saline

    • Slowly add saline to the organic mixture while continuously vortexing to reach the final desired concentration.

    • For example, to prepare a 1 mL solution with a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would mix 100 µL of the DMSO stock, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation [3]

  • Step 1: Initial Dissolution in DMSO

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution.

  • Step 2: Preparation of SBE-β-CD Solution

    • In a separate container, dissolve SBE-β-CD in saline to the desired concentration (e.g., 20%).

  • Step 3: Final Formulation

    • Add the this compound-DMSO stock to the SBE-β-CD/saline solution to achieve the final desired concentration. For a final formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline), mix 1 part of the DMSO stock with 9 parts of the SBE-β-CD solution.

Protocol 3: DMSO/Corn Oil Formulation [3]

  • Step 1: Initial Dissolution in DMSO

    • Dissolve this compound in 100% DMSO.

  • Step 2: Final Formulation

    • Add the this compound-DMSO stock to corn oil to achieve the final desired concentration. For a final formulation of 10% DMSO and 90% corn oil, mix 1 part of the DMSO stock with 9 parts of corn oil.

Visualizations

Experimental Workflow for this compound Formulation

G cluster_start Step 1: Initial Dissolution cluster_vehicle Step 2: Vehicle Preparation cluster_mix Step 3: Combine cluster_final Step 4: Final Dilution start Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve mix Add this compound-DMSO to Vehicle dissolve->mix vehicle Prepare Vehicle (e.g., PEG300/Tween-80) vehicle->mix dilute Add Saline Slowly while Vortexing mix->dilute final_solution Final Injectable Solution dilute->final_solution

Caption: Workflow for preparing an this compound formulation for in vivo administration.

Troubleshooting Decision Tree for Precipitation Issues

G start Precipitation Observed in Final Formulation action1 Apply Gentle Heat (37°C) and/or Sonicate start->action1 check1 Is the Solution Clear? action1->check1 solution1 Proceed with Experiment check1->solution1 Yes action2 Re-prepare, Adding Aqueous Component Slower check1->action2 No check2 Is the Solution Clear? action2->check2 action3 Reformulate with Higher Co-solvent/Surfactant % check2->action3 No solution2 Proceed with Experiment check2->solution2 Yes solution3 Proceed with Experiment action3->solution3

Caption: Decision tree for troubleshooting precipitation of this compound formulations.

This compound's Proposed Mechanism of Action via the YAP/β-catenin Signaling Pathway

G cluster_nucleus This compound This compound YAP YAP (Yes-associated protein) This compound->YAP Inhibits beta_catenin β-catenin YAP->beta_catenin Suppresses gene_transcription Target Gene Transcription beta_catenin->gene_transcription Activates nucleus Nucleus tumor_progression Tumor Progression (Proliferation, Migration) gene_transcription->tumor_progression

Caption: this compound inhibits the YAP/β-catenin signaling pathway to suppress tumor progression.

References

Preventing Irigenin degradation during extraction and purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Irigenin during extraction and purification.

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Final Purified Product

Low recovery of this compound can be a significant issue. This guide will help you troubleshoot potential causes related to degradation during your workflow.

Potential Cause Recommended Action Explanation
High Temperature - Maintain extraction temperature between 40-60°C. - Use rotary evaporation at temperatures below 50°C for solvent removal. - Avoid prolonged heating.Isoflavones, including likely this compound, are susceptible to thermal degradation. High temperatures can lead to the breakdown of the molecular structure, reducing the yield of the desired compound.
Inappropriate pH - Maintain the pH of the extraction and purification solutions between 5.5 and 7.0. - Avoid strongly acidic (pH < 4) or alkaline (pH > 8) conditions.Studies on similar isoflavones show significant degradation at acidic pH 3.1, while they remain relatively stable at pH 5.6 and 7.0[1]. Extreme pH levels can catalyze hydrolytic and oxidative reactions.
Light Exposure - Conduct all extraction and purification steps under amber or low-intensity light. - Wrap glassware and storage containers in aluminum foil. - Store extracts and purified this compound in the dark.Isoflavones are known to be photolabile and can degrade upon exposure to UV and visible light, with half-lives that can be as short as a few hours under direct sunlight[2][3][4].
Oxidation - Degas solvents before use. - Work under an inert atmosphere (e.g., nitrogen or argon) when possible. - Add antioxidants like ascorbic acid (0.1% w/v) or BHT (0.01% w/v) to the extraction solvent.The phenolic structure of flavonoids makes them susceptible to oxidation, which can be accelerated by the presence of oxygen, light, and metal ions. Antioxidants can help to mitigate this degradation.
Enzymatic Degradation - Immediately process fresh plant material or flash-freeze it in liquid nitrogen and store at -80°C. - Blanching the plant material (briefly immersing in boiling water or steam) before extraction can deactivate enzymes. - Incorporate enzyme inhibitors, such as ascorbic acid or citric acid, in the extraction buffer.Endogenous plant enzymes like polyphenol oxidases and peroxidases can be released upon tissue disruption and cause rapid degradation of phenolic compounds[3][4][5][6][7].
Problem 2: Appearance of Unknown Peaks in HPLC/UPLC Analysis

The presence of unexpected peaks in your chromatogram often indicates the presence of degradation products.

Potential Cause Recommended Action Explanation
Hydrolysis of Glycosidic Bonds - If extracting from a source containing this compound glycosides, be mindful of acidic conditions and high temperatures which can cleave the sugar moieties.The degradation of isoflavone glycosides can lead to the formation of their corresponding aglycones and other breakdown products[1][5].
Oxidative Degradation Products - Implement the measures to prevent oxidation as described in Problem 1.Oxidation can lead to the formation of various byproducts, resulting in a complex chromatogram and a lower yield of the target compound.
Photodegradation Products - Strictly follow the light protection measures outlined in Problem 1.Exposure to light can lead to the formation of various photoproducts, which will appear as extra peaks in the analysis[2][4].

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors leading to the degradation of this compound, similar to other isoflavones, are exposure to high temperatures, inappropriate pH levels (especially acidic and alkaline conditions), light, oxygen, and the presence of oxidative enzymes.

Q2: What is the optimal temperature range for extracting and purifying this compound?

A2: To minimize thermal degradation, it is recommended to keep the temperature between 40°C and 60°C during extraction[8]. For solvent evaporation, temperatures should be kept below 50°C.

Q3: What pH range should I maintain during the extraction and purification process?

A3: A slightly acidic to neutral pH range of 5.5 to 7.0 is generally recommended for isoflavone stability[1]. Both strongly acidic and alkaline conditions should be avoided.

Q4: How can I protect my this compound samples from light-induced degradation?

A4: It is crucial to protect your samples from light at all stages. Use amber glassware or wrap your containers with aluminum foil. Conduct experiments under dim light and store all extracts and purified compounds in the dark[2][4]. For long-term storage, keep samples at -20°C or -80°C and protected from light[2].

Q5: Can I use antioxidants to improve the stability of this compound?

A5: Yes, adding antioxidants to your extraction solvent can help prevent oxidative degradation. Commonly used antioxidants for flavonoids include ascorbic acid (vitamin C) and butylated hydroxytoluene (BHT). The antioxidant properties of other plant extracts can also be utilized to prevent enzymatic browning[3][5][7].

Q6: How should I handle the plant material to prevent enzymatic degradation of this compound?

A6: If using fresh plant material, it should be processed as quickly as possible. If immediate processing is not feasible, the material should be flash-frozen in liquid nitrogen and stored at -80°C. Alternatively, blanching the plant material before extraction can help to deactivate degradative enzymes[3][5][7].

Q7: What are the recommended solvents for this compound extraction and purification?

A7: this compound has good solubility in DMSO, and it can also be dissolved in a mixture of DMSO, PEG300, Tween-80, and saline for in vivo studies[2]. For extraction from plant material, methanol or ethanol are commonly used solvents for flavonoids. A reverse-phase HPLC method for this compound analysis uses a mobile phase of methanol and water[9].

Experimental Protocols

Protocol 1: General Extraction of this compound from Iris confusa

This protocol is a general guideline based on methods for extracting isoflavones from plant sources[8][10].

  • Plant Material Preparation:

    • Air-dry the underground parts of Iris confusa in the shade.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 24 hours, with occasional stirring. Protect the mixture from light.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Fractionation (Optional):

    • The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

Protocol 2: Purification of this compound by Reverse-Phase HPLC

This protocol provides a general method for the purification of this compound using preparative HPLC, based on an analytical method[9][11].

  • Sample Preparation:

    • Dissolve the crude extract or fraction containing this compound in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and water is typically effective. For example, start with a lower concentration of methanol and gradually increase it. A specific analytical method uses a mobile phase of methanol:water[9].

    • Flow Rate: Adjust according to the column dimensions (analytical vs. preparative).

    • Detection: UV detector at 260 nm[9].

    • Injection Volume: Dependent on the column size and sample concentration.

  • Fraction Collection:

    • Collect the fractions corresponding to the retention time of the this compound peak.

  • Post-Purification:

    • Combine the pure fractions and evaporate the solvent under reduced pressure at a temperature below 50°C.

    • Lyophilize the sample to obtain pure, dry this compound.

    • Store the purified this compound at -20°C or -80°C in a light-protected container.

Visualizations

experimental_workflow start Plant Material (e.g., Iris confusa) preparation Drying and Grinding start->preparation extraction Solvent Extraction (e.g., Ethanol, 40-60°C, protected from light) preparation->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (<50°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract final_product Pure this compound concentration->final_product purification Chromatographic Purification (e.g., RP-HPLC) crude_extract->purification fraction_collection Fraction Collection purification->fraction_collection fraction_collection->concentration Solvent Removal storage Storage (-20°C to -80°C, dark) final_product->storage

Caption: Experimental workflow for the extraction and purification of this compound.

degradation_factors cluster_factors Degradation Factors This compound This compound Stability Degradation Degradation Products This compound->Degradation leads to Temperature High Temperature Temperature->Degradation pH Extreme pH pH->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation Enzymes Enzymes Enzymes->Degradation

Caption: Key factors contributing to the degradation of this compound.

References

Method refinement for Irigenin quantification in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the method refinement of Irigenin quantification in complex biological samples. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound in biological samples?

A1: The most frequently documented methods for the quantification of this compound and similar isoflavonoids are High-Performance Liquid Chromatography (HPLC) with UV detection and, for higher sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS).[1][2] Reversed-phase liquid chromatography is the most prevalent and efficient separation technique.[1]

Q2: Which biological matrices are suitable for this compound quantification?

A2: this compound and its metabolites can be quantified in various biological matrices, including plasma, urine, and feces, which are commonly used in pharmacokinetic studies.[3][4] The choice of matrix depends on the specific objectives of the research, such as assessing bioavailability, metabolism, or excretion.

Q3: What are the critical steps in sample preparation for this compound analysis?

A3: Critical sample preparation steps aim to isolate this compound from interfering matrix components like proteins and lipids.[5] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6] The primary goals are to dissolve the analyte in a suitable solvent for injection, remove interferents, and pre-concentrate the sample to a level appropriate for detection.[5]

Q4: How are this compound metabolites, such as glucuronides, handled during analysis?

A4: this compound is known to be metabolized, primarily through glucuronidation.[3][7] For quantification of total this compound (conjugated and unconjugated), an enzymatic hydrolysis step using β-glucuronidase is often required to cleave the glucuronide moiety before extraction.[2] Alternatively, LC-MS/MS methods can be developed to directly quantify both the parent this compound and its conjugated metabolites.[3]

Q5: What is a suitable internal standard (IS) for this compound quantification?

A5: An ideal internal standard should have similar physicochemical properties and extraction recovery to this compound but a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. While the literature for this compound specifically is sparse on IS, related isoflavonoid studies often use compounds like daidzein-d4 or genistein-d4. For HPLC-UV, a structurally similar compound with a distinct retention time could be used. The selection of an appropriate IS is crucial for correcting for variability during sample preparation and injection.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound.

HPLC / UPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or degradation.[8] 2. Incompatible sample solvent with the mobile phase.[9] 3. Incorrect mobile phase pH affecting analyte ionization.[8]1. Flush the column with a strong solvent or replace the column if necessary.[9] 2. Dissolve the sample in the initial mobile phase whenever possible.[8] 3. Adjust the mobile phase pH. For acidic compounds like flavonoids, a lower pH (e.g., using 0.1% formic acid) often improves peak shape.
Fluctuating Retention Times 1. Inconsistent mobile phase composition.[8] 2. Leaks in the pump or fittings. 3. Temperature fluctuations.[8] 4. Insufficient column equilibration time.[8]1. Prepare fresh mobile phase and ensure proper mixing/degassing. Cover solvent reservoirs.[8] 2. Check for leaks at all connections, especially at high pressure. Tighten or replace fittings. 3. Use a column oven to maintain a constant temperature.[8] 4. Ensure the column is equilibrated for at least 10-15 column volumes before injection.[8]
Low Signal Intensity / Sensitivity 1. Suboptimal detection wavelength (HPLC-UV). 2. Sample degradation. 3. Low extraction recovery. 4. The column activity has changed or the sample has worsened.[9]1. Scan the UV spectrum of an this compound standard to determine the wavelength of maximum absorbance (typically around 260 nm).[10] 2. Minimize sample exposure to light and high temperatures. Use antioxidants if necessary.[11] 3. Optimize the extraction method (solvent, pH, mixing time). 4. To confirm a sample issue, use a new sample or standard. Replace the column if peaks remain small.[9]
Ghost Peaks 1. Contamination in the injector or column.[9] 2. Impurities in the mobile phase. 3. Carryover from a previous injection of a highly concentrated sample.1. Flush the injector and column with a strong solvent.[9] 2. Use high-purity solvents (HPLC or MS grade). 3. Add a needle wash step and inject a blank solvent run after high-concentration samples.
LC-MS/MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Matrix Effects (Ion Suppression or Enhancement) 1. Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts).[12] 2. High concentrations of salts or buffers in the final extract.1. Improve sample cleanup (e.g., switch from PPT to SPE or LLE).[6] 2. Adjust chromatography to separate this compound from the suppression zone. 3. Dilute the sample if sensitivity allows. 4. A post-column infusion experiment can help identify regions of ion suppression.[12]
Low Signal or No Signal in MS 1. Incorrect mass transitions (precursor/product ions) in the acquisition method. 2. Suboptimal ion source parameters (e.g., temperature, gas flow, voltage). 3. Clogged mass spectrometer orifice due to non-volatile salts or sample matrix.1. Infuse a pure standard of this compound to optimize the precursor and product ions and tune collision energy. 2. Perform source optimization using the pure standard. 3. Clean the ion source components according to the manufacturer's guidelines.
Inconsistent Results / High Variability 1. Inconsistent sample preparation (e.g., variable extraction recovery). 2. Analyte instability in the matrix or in the autosampler.[13] 3. Poor performance of the internal standard.1. Ensure consistent and precise execution of the extraction protocol. Use an automated system if available. 2. Perform stability studies (e.g., freeze-thaw, bench-top, autosampler stability) to assess degradation.[14] 3. Choose a more suitable internal standard that better mimics the analyte's behavior.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT) for Plasma

This protocol is a general method for removing proteins from plasma samples prior to LC-MS/MS analysis.

  • Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: In a microcentrifuge tube, pipette 100 µL of plasma.

  • Internal Standard: Add 10 µL of the internal standard working solution (e.g., in methanol). Vortex briefly.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol containing 0.1% formic acid) to precipitate proteins.[3]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): For pre-concentration, evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge one last time to remove any fine particulates before transferring to an autosampler vial.

UPLC-MS/MS Method for this compound Quantification

This protocol is based on typical methods for flavonoid quantification in biological fluids.[2][3][4]

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).[15]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10% to 90% B (linear gradient)

    • 5.0-6.0 min: Hold at 90% B

    • 6.0-6.1 min: 90% to 10% B (linear gradient)

    • 6.1-8.0 min: Hold at 10% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (must be optimized; negative is common for flavonoids).

    • Multiple Reaction Monitoring (MRM):

      • This compound: The precursor ion [M-H]⁻ would be m/z 329.07. Product ions would need to be determined by infusion, but likely fragments from loss of methyl or carbonyl groups. A study on iridin metabolites suggests a precursor-to-product ion pair for this compound.[3]

      • Internal Standard: MRM transition specific to the chosen IS.

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage according to the specific instrument.

Quantitative Data Summary

The following tables summarize typical validation parameters and pharmacokinetic data found in the literature for this compound or related isoflavonoid quantification methods.

Table 1: UPLC-MS/MS Method Validation Parameters
ParameterTypical ValueReference
Linearity Range1 - 1000 ng/mL[3]
Correlation Coefficient (r²)> 0.995[2][16]
Limit of Quantification (LOQ)1 - 5 ng/mL[2][16]
Accuracy (Bias %)Within ±15%[12][14]
Precision (CV %)< 15%[12][14]
Extraction Recovery85% - 110%[14]
Table 2: Example Pharmacokinetic Parameters for this compound in Rats (Oral Iridin Admin.)
ParameterValueUnitReference
Tmax (Time to max concentration)8.0 ± 2.8hours[4]
Cmax (Max concentration)134.7 ± 45.3ng/mL[4]
AUC (Area under the curve)2471.8 ± 865.4ng·h/mL[4]
t1/2 (Elimination half-life)7.9 ± 3.1hours[4]

Visualizations

G cluster_0 Sample Preparation Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Sample->Add_IS Precipitate Protein Precipitation (e.g., add cold Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate Evaporate to Dryness (Optional, for concentration) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Inject Inject into UPLC-MS/MS Centrifuge2->Inject

Caption: General workflow for protein precipitation-based sample preparation.

G cluster_1 This compound-Mediated Signaling Pathways cluster_erk ERK/MAPK Pathway cluster_tnf TNF-α Pathway This compound This compound ERK_MAPK ERK/MAPK Signaling This compound->ERK_MAPK mediates TNFa TNF-α Signaling This compound->TNFa mediates Cancer_Inhibition Inhibition of Cancer Progression ERK_MAPK->Cancer_Inhibition inhibition Inflammation Inflammatory Response TNFa->Inflammation inhibition

Caption: Signaling pathways modulated by this compound.[7]

References

Technical Support Center: Troubleshooting Inconsistent Results in Irigenin Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Irigenin cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for issues that may arise during your experiments with this compound.

1. General Compound Handling and Stability

Q1: I'm observing precipitate in my cell culture media after adding this compound. What could be the cause and how can I prevent this?

A1: Precipitation of this compound in cell culture media is a common issue that can lead to inconsistent results. The primary causes are related to its solubility and the final concentration of the solvent in the media.

  • Solubility: this compound, like many isoflavones, has low aqueous solubility. It is typically dissolved in a non-polar organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When this stock solution is diluted into the aqueous cell culture medium, the this compound can precipitate if its concentration exceeds its solubility limit in the final solution.

  • DMSO Concentration: The final concentration of DMSO in the cell culture medium is critical. While DMSO helps to keep this compound in solution, high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[1][2][3][4] Different cell lines may have varying sensitivities to DMSO, so it is advisable to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific cell line.

Troubleshooting Workflow for this compound Precipitation:

start Precipitation Observed q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce final DMSO concentration. q1->a1_yes Yes q2 Is the this compound stock solution clear? q1->q2 No a1_yes->q2 a2_no Gently warm stock solution (e.g., 37°C) and vortex. If still not dissolved, prepare a fresh, lower concentration stock. q2->a2_no No q3 Was the dilution into media done correctly? q2->q3 Yes a2_no->q3 a3_no Add this compound stock to a small volume of media first, mix well, then add to the final volume. Avoid adding stock directly to cold media. q3->a3_no No end Precipitation Resolved q3->end Yes a3_no->end

Figure 1: Troubleshooting workflow for this compound precipitation in cell culture media.

Q2: How stable is this compound in cell culture media? Could degradation be affecting my results?

A2: The stability of flavonoids like this compound in cell culture media can be a significant factor contributing to inconsistent results. Several factors can influence its degradation:

  • pH and Temperature: The physiological pH (around 7.4) and temperature (37°C) of cell culture incubators can promote the degradation of some flavonoids over time.

  • Media Components: Components in the cell culture media, such as bicarbonate and pyruvate, can impact the stability of compounds.[5]

  • Time: The longer the incubation period, the greater the potential for degradation. Studies on other flavonoids have shown substantial degradation within 30 minutes of incubation under cell culture conditions.[6]

Recommendations:

  • Minimize Incubation Time: If possible, design experiments with shorter incubation times.

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in media for each experiment. Do not store diluted this compound solutions.

  • Consider Stability Studies: If you suspect degradation is a major issue, you can perform a simple stability study by incubating this compound in your cell culture media for different time points (e.g., 0, 4, 8, 24, 48 hours) and then analyzing the concentration by HPLC.

2. Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)

Q3: My MTT assay results with this compound are not reproducible. What are some potential causes?

A3: Inconsistent MTT assay results can stem from several factors, some of which are specific to working with natural compounds like this compound.

  • Compound Interference: Some compounds can directly interact with the MTT reagent or the formazan product.[7][8] Although direct interference by this compound has not been definitively reported, it is a possibility for colored or redox-active compounds. To test for this, run a cell-free control where you add this compound to the media in the wells, followed by the MTT reagent and solubilization solution, to see if there is a color change in the absence of cells.

  • Metabolite Activity: The biological activity of this compound's metabolites could differ from the parent compound.[9][10][11] If this compound is metabolized by the cells during the assay, the observed effect on cell viability may be a combination of the effects of both this compound and its metabolites.

  • Biphasic Effects: Some isoflavones exhibit a biphasic effect, stimulating cell growth at low concentrations and inhibiting it at higher concentrations.[12] This can lead to confusing dose-response curves if a wide enough concentration range is not tested.

Troubleshooting Workflow for Inconsistent MTT Assay Results:

start Inconsistent MTT Assay Results q1 Have you run a cell-free interference control? start->q1 a1_no Perform a cell-free assay to check for direct interaction of this compound with MTT. q1->a1_no No q2 Are you using a consistent cell passage number and density? q1->q2 Yes a1_no->q2 a2_no Standardize cell passage number and optimize cell seeding density. q2->a2_no No q3 Is your dose-response curve unusual (e.g., biphasic)? q2->q3 Yes a2_no->q3 a3_yes Expand the concentration range to fully characterize the dose-response. q3->a3_yes Yes end Improved Reproducibility q3->end No a3_yes->end

Figure 2: Troubleshooting workflow for inconsistent MTT assay results with this compound.

3. Western Blotting Issues

Q4: I am seeing inconsistent protein expression levels in my Western blots after this compound treatment. What should I check?

A4: Inconsistent Western blot results can be frustrating. Here are some common areas to troubleshoot when working with a compound like this compound:

  • Protein Loading: Ensure equal protein loading across all lanes. Use a reliable protein quantification method (e.g., BCA assay) and run a loading control (e.g., β-actin, GAPDH) on every blot.

  • Antibody Quality: Use a validated antibody specific for your target protein. Titrate your primary antibody to determine the optimal concentration that gives a strong signal with minimal background.

  • Off-Target Effects: Be aware that like many small molecules, this compound could have off-target effects that might indirectly influence the expression of your protein of interest.[13] Consider investigating related signaling pathways to see if other proteins are also affected.

  • Experimental Consistency: Ensure all experimental parameters are consistent between experiments, including cell seeding density, treatment duration, and lysis conditions.

4. Apoptosis Assay Challenges

Q5: My flow cytometry results for apoptosis (e.g., Annexin V/PI staining) are variable after this compound treatment. Why might this be happening?

A5: Variability in apoptosis assays can be due to several factors, from sample preparation to the timing of the analysis.

  • Timing of Analysis: Apoptosis is a dynamic process. The timing of your analysis after this compound treatment is crucial. You may be missing the peak of apoptosis if you are analyzing too early or too late. It is recommended to perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for your specific cell line and this compound concentration.

  • Distinguishing Apoptosis from Necrosis: Ensure you are correctly distinguishing between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

  • Compound-Induced Autofluorescence: Some compounds can be autofluorescent, which can interfere with the detection of fluorescent signals from Annexin V or PI.[14][15] Run an unstained, treated control to check for any autofluorescence from this compound at the wavelengths you are using.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a starting point for determining the appropriate concentration range for your experiments.

Cell LineAssayIncubation Time (h)IC50 (µM)Reference
DBTRG (Glioblastoma)CCK-824~50[16]
C6 (Glioblastoma)CCK-824~50[16]
HepG2 (Liver Cancer)MTTNot Specified14N/A
SNU-182 (Liver Cancer)MTTNot Specified14N/A
THLE-2 (Normal Liver)MTTNot Specified120N/A
TRAIL-resistant gastric cancerNot SpecifiedNot SpecifiedNo effect alone[2]
RWPE-1 (Prostate)Not SpecifiedNot Specified50-100[2]
LNCaP (Prostate)Not SpecifiedNot Specified50-100[2]
PC3 (Prostate)Not SpecifiedNot Specified50-100[2]
MCF-7 (Breast Cancer)Not SpecifiedNot SpecifiedNo effect[2]
T-47D (Breast Cancer)Not SpecifiedNot SpecifiedNo effect[2]

Key Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cancer progression. Understanding these pathways can help in designing experiments and interpreting results.

cluster_YAP_BetaCatenin YAP/β-catenin Pathway cluster_ERK_MAPK ERK/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway This compound This compound YAP YAP This compound->YAP Inhibits beta_catenin β-catenin This compound->beta_catenin Inhibits ERK_MAPK ERK/MAPK This compound->ERK_MAPK Suppresses PI3K_AKT PI3K/AKT This compound->PI3K_AKT Inhibits Proliferation_Migration Cell Proliferation & Migration Apoptosis_G2M Apoptosis & G2/M Arrest beta_catenin->Proliferation_Migration Cancer_Development Cancer Development ERK_MAPK->Cancer_Development Apoptosis_PI3K Apoptosis PI3K_AKT->Apoptosis_PI3K

Figure 3: Key signaling pathways modulated by this compound.[2][16]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in this compound research.

1. MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot Analysis

This protocol outlines the steps for detecting specific proteins in cell lysates after treatment with this compound.

  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

3. Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol describes how to quantify apoptosis using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Treat cells with this compound for the predetermined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

We hope this technical support center provides valuable guidance for your research with this compound. For further assistance, please consult the referenced literature or contact your reagent and equipment suppliers.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Irigenin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Irigenin Research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success with this compound.

Troubleshooting Guides

This section addresses common challenges encountered during the experimental application of this compound and offers step-by-step solutions.

Issue Potential Cause Troubleshooting Steps
Low cellular uptake or poor in vivo efficacy Low aqueous solubility and bioavailability of this compound.1. Nanoformulation: Encapsulate this compound in lipid-based nanocarriers like solid lipid nanoparticles (SLNs) or liposomes to improve solubility and permeability. 2. Combination Therapy: Co-administer this compound with other therapeutic agents that can synergistically enhance its effect. 3. Structural Modification: If feasible, synthesize this compound derivatives with improved physicochemical properties.
Inconsistent results in cell-based assays - this compound precipitation in culture media. - Degradation of the compound.1. Solvent Selection: Use a minimal amount of a biocompatible solvent like DMSO to prepare a concentrated stock solution. Ensure the final DMSO concentration in the media is non-toxic to the cells (typically <0.1%). 2. Fresh Preparations: Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Solubility Check: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider using a solubilizing agent or a nanoformulation.
Difficulty in preparing stable this compound-loaded nanoparticles - Inappropriate lipid or surfactant choice. - Suboptimal formulation parameters.1. Component Screening: Screen different solid lipids (e.g., Glyceryl monostearate, Compritol® 888 ATO) and surfactants (e.g., Polysorbate 80, Soy lecithin) to find a compatible system for this compound. 2. Parameter Optimization: Optimize formulation parameters such as the drug-to-lipid ratio, surfactant concentration, and homogenization/sonication time and power. 3. Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency to ensure the desired quality.
Unexpected toxicity in animal models - Off-target effects of this compound at high concentrations. - Toxicity of the delivery vehicle.1. Dose-Response Study: Conduct a thorough dose-response study to determine the maximum tolerated dose (MTD). 2. Vehicle Control: Always include a vehicle control group (the formulation without this compound) in your in vivo experiments to assess the toxicity of the delivery system itself. 3. Histopathological Analysis: Perform histopathological analysis of major organs to identify any signs of toxicity.

Frequently Asked Questions (FAQs)

1. What are the main challenges in using this compound for therapeutic applications?

The primary challenge is its low aqueous solubility and consequently poor bioavailability, which limits its therapeutic efficacy when administered orally.[1][2] This necessitates the development of advanced formulation strategies to enhance its delivery and absorption.

2. What are the most promising strategies to enhance this compound's therapeutic efficacy?

The three main strategies are:

  • Nanoparticle-Based Drug Delivery: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) and liposomes, can significantly improve its solubility, stability, and bioavailability.[3][4]

  • Combination Therapy: Combining this compound with other anticancer agents, such as TRAIL or conventional chemotherapeutics like doxorubicin, can lead to synergistic effects, enhancing the overall therapeutic outcome.[5][6]

  • Structural Modification: Synthesizing derivatives of this compound with modified functional groups can potentially improve its pharmacological properties, including potency and bioavailability.

3. How can I prepare this compound-loaded Solid Lipid Nanoparticles (SLNs)?

A common method is the hot homogenization followed by ultrasonication technique. A detailed, adaptable protocol is provided in the "Experimental Protocols" section below.

4. What is the evidence for the synergistic effect of this compound in combination therapy?

Studies have shown that this compound can sensitize cancer cells to other therapeutic agents. For instance, in combination with TNF-related apoptosis-inducing ligand (TRAIL), this compound has been shown to markedly induce apoptosis in gastric cancer cells and inhibit tumor growth in xenograft models.[5]

5. Are there any known structural derivatives of this compound with improved activity?

While the synthesis of derivatives of other flavonoids with enhanced anticancer activity has been reported, specific studies detailing the synthesis and enhanced efficacy of this compound derivatives are limited. This represents a promising area for future research.

Data Presentation

Table 1: Enhancement of Bioavailability of Isoflavones using Nanoformulations.

Data adapted from studies on similar isoflavones due to limited specific data on this compound.

IsoflavoneNanoformulationFold Increase in BioavailabilityReference
DaidzeinCocrystal with piperazine3.2-fold[7]
Soy IsoflavonesPolymerized goat milk whey protein nanoparticles11.8-fold (increase in apparent permeability coefficient)[8]
ResveratrolSolid Lipid Nanoparticles8-fold[3]

Table 2: Synergistic Effects of this compound and Other Flavonoids in Combination Therapy.

FlavonoidCombination AgentCancer Cell LineEffectReference
This compoundTRAILGastric CancerMarkedly induced apoptosis and inhibited tumor growth in vivo.[5]
This compoundDoxorubicinHL-1 (cardiomyocytes)Alleviated doxorubicin-induced cardiotoxicity.[9]
ApigeninPaclitaxelHeLaSynergistic pro-apoptotic effects.[6]

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

(Adapted from protocols for Naringenin-loaded SLNs)[10]

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate - GMS)

  • Surfactant (e.g., Polysorbate 80 - Tween 80)

  • Co-surfactant (e.g., Soy lecithin)

  • Organic solvent (e.g., Acetone, Ethanol)

  • Double distilled water

Procedure:

  • Preparation of Organic Phase: Dissolve a specific amount of this compound, GMS, and soy lecithin in a mixture of acetone and ethanol. Heat the mixture to 75°C in a water bath with sonication to form a clear organic phase.

  • Preparation of Aqueous Phase: Dissolve Tween 80 in double distilled water and heat to 75°C.

  • Emulsification: Add the hot organic phase dropwise into the hot aqueous phase under continuous high-speed stirring (e.g., 10,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles (e.g., 5 cycles at 500 bar) at 75°C.

  • Nanoparticle Formation: Quickly disperse the resulting hot nanoemulsion into cold water (2-4°C) under gentle stirring.

  • Purification: Centrifuge the SLN dispersion to separate the nanoparticles from the supernatant. Wash the pellet with distilled water and re-centrifuge.

  • Lyophilization: Resuspend the final pellet in a cryoprotectant solution (e.g., 5% mannitol) and freeze-dry to obtain a powder form of this compound-loaded SLNs.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS).

  • Zeta Potential: DLS.

  • Encapsulation Efficiency (EE%): Quantify the amount of unencapsulated this compound in the supernatant using HPLC and calculate EE% using the formula: EE% = (Total Drug - Free Drug) / Total Drug * 100.

  • Morphology: Transmission Electron Microscopy (TEM).

In Vivo Xenograft Study for Combination Therapy (this compound + TRAIL)

(Based on the study by Xu et al., 2018)[5]

Animal Model:

  • Athymic nude mice (4-6 weeks old).

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human gastric cancer cells (e.g., BGC-823) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Grouping: Randomly divide the mice into four groups:

    • Control (vehicle)

    • This compound alone (e.g., 20 mg/kg, intraperitoneal injection, daily)

    • TRAIL alone (e.g., 1 mg/kg, intraperitoneal injection, every other day)

    • This compound + TRAIL (same dosages and schedule as individual groups)

  • Treatment: Administer the treatments for a specified period (e.g., 2-3 weeks).

  • Tumor Measurement: Measure the tumor volume every few days using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

Analysis:

  • Compare the tumor growth curves and final tumor weights between the different treatment groups.

  • Perform immunohistochemistry on tumor sections to assess apoptosis (e.g., TUNEL assay) and proliferation (e.g., Ki-67 staining).

  • Analyze the expression of apoptosis-related proteins (e.g., Caspase-3, Bcl-2, Bax) in tumor lysates by Western blotting.

Mandatory Visualizations

Signaling Pathways

Irigenin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor PI3K PI3K This compound->PI3K Inhibits MAPK MAPK (ERK, p38) This compound->MAPK Inhibits YAP YAP This compound->YAP Inhibits Receptor->PI3K AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation beta_catenin_cyto β-catenin YAP->beta_catenin_cyto Prevents degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Gene_Expression Gene Expression (e.g., Cyclin D1) beta_catenin_nuc->Gene_Expression Gene_Expression->Proliferation

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Workflow_Nanoformulation cluster_prep Nanoformulation Preparation cluster_eval Evaluation start Start organic_phase Prepare Organic Phase (this compound, Lipid, Solvent) start->organic_phase aqueous_phase Prepare Aqueous Phase (Surfactant, Water) start->aqueous_phase emulsification High-Speed Emulsification organic_phase->emulsification aqueous_phase->emulsification homogenization High-Pressure Homogenization emulsification->homogenization cooling Rapid Cooling homogenization->cooling purification Purification (Centrifugation/Washing) cooling->purification lyophilization Lyophilization purification->lyophilization end_prep This compound-Loaded Nanoparticles lyophilization->end_prep characterization Physicochemical Characterization (Size, Zeta, EE%) end_prep->characterization in_vitro In Vitro Studies (Cell Viability, Uptake) end_prep->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) in_vitro->in_vivo

Caption: Experimental workflow for preparing and evaluating this compound nanoformulations.

Logical Relationships

Logical_Relationships cluster_strategies Enhancement Strategies cluster_outcomes Desired Outcomes Problem Low Therapeutic Efficacy of this compound Cause Poor Bioavailability & Solubility Problem->Cause Nanoformulation Nanoformulation (SLNs, Liposomes) Combination Combination Therapy (e.g., with TRAIL) Modification Structural Modification Improved_Sol Improved Solubility & Stability Nanoformulation->Improved_Sol Enhanced_Bio Enhanced Bioavailability & Cellular Uptake Nanoformulation->Enhanced_Bio Synergistic_Effect Synergistic Therapeutic Effect Combination->Synergistic_Effect Improved_Potency Improved Potency & PK/PD Profile Modification->Improved_Potency Goal Enhanced Therapeutic Efficacy

Caption: Logical relationships of strategies to enhance this compound's efficacy.

References

Validation & Comparative

Irigenin vs. Genistein: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, the isoflavones irigenin and genistein have emerged as significant contenders in anticancer research. Both compounds, primarily found in legumes and specific medicinal plants, exhibit promising cytotoxic effects against various cancer cell lines. This guide provides a detailed, objective comparison of their anticancer activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Overview of Anticancer Mechanisms

Both this compound and genistein exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][2]

This compound , an O-methylated isoflavone, has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in various cancer cells, including glioblastoma and gastric cancer.[3][4] Its mechanisms of action involve the modulation of several signaling pathways, including the suppression of the YAP/β-catenin and ERK/MAPK pathways.[4][5]

Genistein , a well-studied soy isoflavone, also induces apoptosis and G2/M phase cell cycle arrest across a broad spectrum of cancers, such as breast, prostate, colon, and bladder cancer.[6][7][8][9] Its anticancer activities are mediated through the modulation of multiple signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.[10][11]

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and genistein in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
DBTRGGlioblastoma~50[4]
C6Glioblastoma~50[4]
HepG2Liver Cancer14[12]
SNU-182Liver Cancer14[12]

Table 2: IC50 Values of Genistein in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer47.5[13]
PC3Prostate Cancer480[14]
HeLaCervical Cancer10.0 ± 1.5[15]
ME-180Cervical Cancer60[15]
SiHaCervical Cancer80[15]
T24Bladder CancerNot specified[8]
HGC-27Gastric CancerNot specified[16]
HT29Colon CancerNot specified[17]

Comparative Analysis of Apoptosis Induction

Both this compound and genistein are potent inducers of apoptosis in cancer cells.

This compound has been demonstrated to induce apoptosis in glioblastoma cells, as evidenced by an increase in apoptotic cells detected by Annexin V-FITC dual staining.[4] In gastric cancer cells, this compound sensitizes TRAIL-induced apoptosis by upregulating pro-apoptotic molecules like cleaved Caspase-8, -9, -3, and PARP.[18]

Genistein induces apoptosis through multiple mechanisms. It can trigger the intrinsic mitochondrial pathway by modulating Bcl-2 family proteins and the extrinsic pathway.[11][17] Studies have shown that genistein treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade, in colon and bladder cancer cells.[8][17] Furthermore, genistein-induced apoptosis can also be mediated by endoplasmic reticulum stress.[19]

Comparative Analysis of Cell Cycle Arrest

A hallmark of both this compound and genistein's anticancer activity is their ability to arrest the cell cycle, predominantly at the G2/M phase.

This compound treatment has been shown to cause a significant increase in the percentage of glioblastoma cells in the G2/M phase, accompanied by a decrease in the expression of Cyclin B1, a key regulator of the G2/M transition.[3][4]

Genistein also consistently induces G2/M phase cell cycle arrest in a variety of cancer cell lines, including human gastric cancer, colon cancer, and bladder cancer cells.[6][7][8][16] This arrest is associated with the downregulation of G2/M regulatory proteins such as cyclin A and cyclin B1, and the upregulation of the Cdk inhibitor p21.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and genistein, as well as a typical experimental workflow for assessing their anticancer activity.

Irigenin_Signaling_Pathway This compound This compound YAP YAP This compound->YAP inhibits ERK_MAPK ERK/MAPK Pathway This compound->ERK_MAPK inhibits Apoptosis Apoptosis This compound->Apoptosis G2M_Arrest G2/M Arrest This compound->G2M_Arrest beta_catenin β-catenin YAP->beta_catenin inhibits Proliferation Cell Proliferation beta_catenin->Proliferation inhibits Migration Cell Migration beta_catenin->Migration inhibits ERK_MAPK->Proliferation inhibits

Caption: this compound's Anticancer Signaling Pathways.

Genistein_Signaling_Pathway Genistein Genistein PI3K_Akt PI3K/Akt Pathway Genistein->PI3K_Akt inhibits MAPK MAPK Pathway Genistein->MAPK inhibits NF_kB NF-κB Pathway Genistein->NF_kB inhibits Apoptosis Apoptosis Genistein->Apoptosis G2M_Arrest G2/M Arrest Genistein->G2M_Arrest Proliferation Cell Proliferation PI3K_Akt->Proliferation inhibits Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis inhibits MAPK->Proliferation inhibits NF_kB->Proliferation inhibits

Caption: Genistein's Anticancer Signaling Pathways.

Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Cancer Cell Culture Treatment Treatment with This compound or Genistein Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis Treatment->Western_Blot

Caption: Experimental Workflow for Anticancer Activity.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound or genistein for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of this compound or genistein for the indicated time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Conclusion

Both this compound and genistein demonstrate significant anticancer properties through the induction of apoptosis and G2/M cell cycle arrest. While genistein has been more extensively studied, this compound is emerging as a potent anticancer agent with distinct mechanisms of action, such as the inhibition of the YAP/β-catenin pathway. The provided quantitative data and experimental protocols offer a foundation for further comparative studies to fully elucidate their therapeutic potential and to guide the development of novel anticancer strategies. Further head-to-head studies in the same cancer models are warranted to provide a more definitive comparison of their efficacy.

References

Validating Irigenin as a selective HpIMPDH inhibitor over hIMPDH2

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to its efficacy and selectivity over the human homolog hIMPDH2.

This guide provides a comprehensive comparison of Irigenin's inhibitory activity against Helicobacter pylori inosine monophosphate dehydrogenase (HpIMPDH) versus the human inosine monophosphate dehydrogenase 2 (hIMPDH2). The data presented herein validates this compound as a selective inhibitor of the bacterial enzyme, highlighting its potential as a therapeutic agent against H. pylori infections.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound was assessed against both HpIMPDH and hIMPDH2. For comparison, the activity of the standard antibiotic, Clarithromycin, was also evaluated. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.

CompoundHpIMPDH IC50 (µM)hIMPDH2 IC50 (µM)Selectivity Index (hIMPDH2 IC50 / HpIMPDH IC50)
This compound 2.07 ± 1.90[1][2][3]> 10[1][2][3]> 4.83
Clarithromycin 0.51 ± 0.58[1]3.10 ± 2.10[1]6.08

Data presented as mean ± standard deviation.

The data clearly demonstrates that this compound is a potent inhibitor of HpIMPDH.[1][2][3] Importantly, it exhibits significantly lower activity against the human counterpart, hIMPDH2, with an IC50 value greater than 10 µM.[1][2][3] This indicates a favorable selectivity profile for targeting the bacterial enzyme over the human enzyme. While Clarithromycin shows higher potency against HpIMPDH, it also exhibits greater inhibition of hIMPDH2, suggesting a lower margin of safety compared to this compound.[1]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

In Vitro HpIMPDH Inhibition Assay

The inhibitory activity of the test compounds against H. pylori IMPDH was determined by monitoring the production of NADH.[4] The assay was conducted in a 96-well plate with a final volume of 200 μL per well.[5] The reaction buffer consisted of 50 mM Tris-HCl (pH 8.6), 100 mM KCl, and 1 mM dithiothreitol (DTT).[4][5]

100 nM of purified HpIMPDH enzyme was pre-incubated with various concentrations of the test compounds (this compound or Clarithromycin) for 10 minutes at 37°C.[4] The enzymatic reaction was initiated by adding the substrates, 250 μM of inosine 5ʹ-monophosphate (IMP) and 300 μM of nicotinamide adenine dinucleotide (NAD+).[4] The reaction was allowed to proceed for 45 minutes at 37°C.[4] The formation of NADH was measured by monitoring the increase in absorbance at 340 nm using a microplate reader.[4] The concentration of the test compound that resulted in 50% inhibition of the enzyme activity (IC50) was then calculated.[4]

In Vitro hIMPDH2 Inhibition Assay

To assess the selectivity of the compounds, their inhibitory effect on human IMPDH2 was also evaluated. The assay was performed in a 96-well plate with a final volume of 200 μL.[5] The reaction buffer contained 100 mM Tris-HCl (pH 8.0), 100 mM KCl, and 3 mM DTT.

Purified hIMPDH2 enzyme was incubated with different concentrations of the test compounds. The reaction was initiated by the addition of 0.2 mM IMP and 0.2 mM NAD+.[4] The mixture was incubated for 30 minutes at 37°C.[4] The amount of NADH produced was quantified by measuring the absorbance at 340 nm.[4] The IC50 values were determined by calculating the concentration of the inhibitor that caused a 50% reduction in hIMPDH2 activity.[4]

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

IMPDH_Pathway IMP Inosine-5'-monophosphate (IMP) IMPDH IMPDH (HpIMPDH or hIMPDH2) IMP->IMPDH XMP Xanthosine-5'-monophosphate (XMP) GMPS GMP Synthetase XMP->GMPS GMP Guanosine-5'-monophosphate (GMP) Guanine_Nucleotides Guanine Nucleotides (GTP, dGTP) GMP->Guanine_Nucleotides DNA_RNA DNA & RNA Synthesis Guanine_Nucleotides->DNA_RNA IMPDH->XMP GMPS->GMP This compound This compound This compound->IMPDH Inhibition

Caption: IMPDH catalyzes a key step in guanine nucleotide biosynthesis.

Experimental_Workflow cluster_Hp HpIMPDH Assay cluster_h hIMPDH2 Assay Hp_Enzyme HpIMPDH Enzyme Incubation_Hp Incubation (37°C) Hp_Enzyme->Incubation_Hp Irigenin_Hp This compound Irigenin_Hp->Incubation_Hp Substrates_Hp IMP + NAD+ Substrates_Hp->Incubation_Hp Measurement_Hp Measure NADH (Absorbance at 340nm) Incubation_Hp->Measurement_Hp IC50_Hp Calculate HpIMPDH IC50 Measurement_Hp->IC50_Hp h_Enzyme hIMPDH2 Enzyme Incubation_h Incubation (37°C) h_Enzyme->Incubation_h Irigenin_h This compound Irigenin_h->Incubation_h Substrates_h IMP + NAD+ Substrates_h->Incubation_h Measurement_h Measure NADH (Absorbance at 340nm) Incubation_h->Measurement_h IC50_h Calculate hIMPDH2 IC50 Measurement_h->IC50_h

Caption: Workflow for determining the IC50 of this compound.

References

A Comparative Analysis of Irigenin and its Glycoside Counterpart, Iridin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on the biochemical and pharmacological properties of the isoflavonoid Irigenin and its glycoside form, Iridin, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their anti-inflammatory and anti-cancer activities, supported by experimental data, to facilitate informed decisions in research and development.

Introduction to this compound and Iridin

This compound is an O-methylated isoflavone found in several plant species of the Iris genus. Iridin is the 7-O-glucoside of this compound, meaning it is the same molecule with a glucose group attached at the 7th position. In vivo, Iridin is known to be metabolized into its aglycone form, this compound, which is considered the primary active metabolite. Both compounds have garnered significant interest for their potential therapeutic applications, particularly in oncology and inflammatory diseases.[1]

Comparative Overview of Biological Activity

This compound and Iridin exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][1] The presence of the glucose moiety in Iridin affects its solubility, bioavailability, and metabolic fate, which in turn influences its biological efficacy compared to this compound.

Anti-Cancer Activity

Both this compound and Iridin have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[3][4] However, the potency of these effects can differ, with the aglycone this compound often exhibiting greater activity in in vitro studies. This is likely due to its increased ability to traverse cell membranes.

Anti-Inflammatory Activity

The anti-inflammatory properties of both compounds have been evaluated, with studies indicating their ability to suppress the production of pro-inflammatory mediators. A direct comparison has shown that both Iridin and its aglycone this compound exhibit inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]

Quantitative Data Comparison

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and Iridin. It is important to note that the IC50 values for cytotoxicity were obtained from different studies using different cell lines and experimental conditions, thus a direct comparison should be made with caution.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineAssay DurationIC50 (µM)Reference
This compoundHepG2 (Liver Cancer)Not Specified14[6]
This compoundSNU-182 (Liver Cancer)Not Specified14[6]
This compoundTHLE-2 (Normal Liver)Not Specified120[6]
IridinAGS (Gastric Cancer)48 hours161.3[4]

Table 2: Comparative Anti-Inflammatory Activity

CompoundAssayCell LineIC50 (µM)Reference
This compoundCOX-1 InhibitionNot Specified35.25[6]
This compoundCOX-2 InhibitionNot Specified10.83[6]
IridinNO Production InhibitionRAW 264.7Not Specified[5]
This compoundNO Production InhibitionRAW 264.7Strongest Inhibitory Effect[5]

Pharmacokinetics and Metabolism

A study in rats has shown that after oral administration of Iridin, it is metabolized to this compound. The primary metabolic pathway involves glucuronidation after demethylation.[7] The pharmacokinetic parameters of this compound after oral administration of Iridin (100 mg/kg) in rats are summarized below.

Table 3: Pharmacokinetic Parameters of this compound in Rats (after oral Iridin administration)

ParameterValueUnit
Tmax8.0 ± 2.8h
Cmax102.3 ± 35.4ng/mL
AUC(0-t)1245.6 ± 321.7ng·h/mL
t1/26.2 ± 1.8h

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound and Iridin on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Iridin and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis by this compound and Iridin.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or Iridin for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

In Vitro Hydrolysis of Iridin to this compound

This protocol describes the acid-catalyzed hydrolysis of the glycosidic bond in Iridin to yield this compound.

  • Sample Preparation: Dissolve Iridin in a suitable solvent (e.g., methanol).

  • Acidification: Add an equal volume of 2M hydrochloric acid (HCl) to the Iridin solution.

  • Incubation: Heat the mixture at 90°C for 2 hours in a sealed vial.

  • Neutralization: Cool the solution and neutralize it with sodium bicarbonate.

  • Extraction: Extract the aglycone (this compound) with an organic solvent such as ethyl acetate.

  • Analysis: Analyze the product by HPLC or LC-MS to confirm the conversion and purity of this compound.

Signaling Pathways and Visualizations

This compound and Iridin exert their biological effects by modulating various intracellular signaling pathways.

PI3K/AKT Signaling Pathway in Cancer

Iridin has been shown to induce apoptosis in gastric cancer cells by inhibiting the PI3K/AKT signaling pathway.[4]

PI3K_AKT_Pathway Iridin Iridin PI3K PI3K Iridin->PI3K inhibits p_PI3K p-PI3K PI3K->p_PI3K activation AKT AKT p_AKT p-AKT AKT->p_AKT activation p_PI3K->AKT activates Apoptosis Apoptosis p_AKT->Apoptosis inhibits Cell_Proliferation Cell Proliferation p_AKT->Cell_Proliferation promotes

Caption: Iridin-mediated inhibition of the PI3K/AKT pathway.

MAPK Signaling Pathway in Inflammation

This compound has been reported to modulate the MAPK signaling pathway, which plays a crucial role in inflammation.

MAPK_Pathway This compound This compound MAPKKK MAPKKK This compound->MAPKKK inhibits MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response promotes

Caption: this compound's inhibitory effect on the MAPK signaling cascade.

Experimental Workflow: Comparative Cytotoxicity Study

The following diagram illustrates a typical workflow for a comparative study of this compound and Iridin.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with This compound & Iridin cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Apoptosis Assay treatment->apoptosis_assay data_analysis Data Analysis mtt_assay->data_analysis apoptosis_assay->data_analysis comparison Comparative Efficacy data_analysis->comparison

Caption: Workflow for comparing this compound and Iridin cytotoxicity.

Conclusion

Both this compound and its glycoside Iridin show significant promise as therapeutic agents. The available data suggests that this compound, the aglycone, may exhibit more potent in vitro activity, which is consistent with the general understanding of isoflavone glycosides and their aglycones. However, the glycosylation of Iridin may influence its in vivo pharmacokinetics, potentially offering advantages in terms of stability and delivery. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of both compounds and to guide future drug development efforts.

References

Irigenin vs. Standard Chemotherapeutic Drugs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing quest for novel and more effective cancer therapies, natural compounds have emerged as a promising frontier. Among these, Irigenin, a methylated isoflavone found in the Iris plant family, has garnered significant attention for its potential anti-cancer properties. This guide provides a comprehensive comparison of the efficacy of this compound against standard-of-care chemotherapeutic drugs—Doxorubicin, Cisplatin, and Paclitaxel. By presenting available experimental data, detailing methodologies, and visualizing key cellular pathways, this document aims to equip researchers with the objective information needed to evaluate this compound's potential as a standalone or adjunct therapeutic agent.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and standard chemotherapeutic agents across various cancer cell lines as reported in the scientific literature.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison of these values should be approached with caution, as experimental conditions such as cell line passage number, incubation time, and assay methodology can vary between studies, influencing the results.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
GlioblastomaDBTRG~50[1]
GlioblastomaC6~50[1]
Human Liver CancerHepG214[2]
Human Liver CancerSNU-18214[2]
Prostate CancerLNCaP>100[3]
Prostate CancerPC3>100[3]

Table 2: IC50 Values of Standard Chemotherapeutic Drugs in Various Cancer Cell Lines

DrugCancer TypeCell LineIC50 (µM)Reference(s)
DoxorubicinBreast CancerMCF-72.5[4]
DoxorubicinBladder CancerBFTC-9052.3[5]
DoxorubicinHepatocellular CarcinomaHepG212.2[5]
CisplatinCervical CancerHeLa~10[6]
CisplatinCervical CancerCaSki~10[6]
PaclitaxelHeLaHeLa4 nM (0.004 µM)

Mechanisms of Action: A Comparative Overview

This compound and standard chemotherapeutic drugs exert their anti-cancer effects through distinct molecular mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial pathway for eliminating cancerous cells. Both this compound and conventional chemotherapy drugs trigger this process, albeit through different signaling cascades.

  • This compound: Studies suggest that this compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax[2]. In some cancer types, this compound's pro-apoptotic effects are linked to the inhibition of signaling pathways such as ERK/MAPK and PI3K/AKT[3].

  • Doxorubicin: This drug primarily induces apoptosis by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and the activation of the intrinsic apoptotic pathway[6].

  • Cisplatin: Cisplatin forms adducts with DNA, leading to DNA damage and the activation of the DNA damage response. This triggers the intrinsic apoptotic pathway, often involving the p53 tumor suppressor protein[7].

  • Paclitaxel: By stabilizing microtubules, Paclitaxel disrupts the mitotic spindle, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway[2][8].

Cell Cycle Arrest

Disruption of the cell cycle is another key mechanism by which anti-cancer agents inhibit tumor growth.

  • This compound: this compound has been observed to induce cell cycle arrest at the G1 and G2/M phases in different cancer cell lines[3][9]. In glioblastoma cells, for instance, it causes G2/M arrest[10].

  • Doxorubicin and Cisplatin: Both drugs, primarily through DNA damage, can induce cell cycle arrest at various checkpoints, most notably G1/S and G2/M, allowing time for DNA repair or, if the damage is too severe, progression to apoptosis[6][7].

  • Paclitaxel: Its primary mechanism of action is to cause a robust arrest at the G2/M phase of the cell cycle due to the stabilization of microtubules and disruption of the mitotic spindle[2][11].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described in the next section.

Irigenin_Signaling_Pathway This compound This compound ERK_MAPK ERK/MAPK Pathway This compound->ERK_MAPK Inhibits PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits YAP_beta_catenin YAP/β-catenin Pathway This compound->YAP_beta_catenin Inhibits Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Proliferation Cell Proliferation ERK_MAPK->Proliferation Promotes ERK_MAPK->Apoptosis Inhibits PI3K_AKT->Proliferation Promotes PI3K_AKT->Apoptosis Inhibits YAP_beta_catenin->Proliferation Promotes

Caption: this compound's multifaceted anti-cancer mechanism.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with this compound or Chemotherapeutic Drug Start->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot for Protein Expression Treatment->Western_Blot Analysis Data Analysis and Comparison MTT_Assay->Analysis Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Flow_Cytometry->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Cell Cycle) Flow_Cytometry->Cell_Cycle_Assay Apoptosis_Assay->Analysis Cell_Cycle_Assay->Analysis Western_Blot->Analysis

Caption: General workflow for in vitro drug efficacy testing.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and standard chemotherapeutic drugs.

Cell Viability Assay (MTT Assay) for IC50 Determination

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells are treated with various concentrations of this compound or the standard chemotherapeutic drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or a standard chemotherapeutic drug for the indicated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.

  • Fixation: Cells are fixed in cold 70% ethanol and incubated for at least 30 minutes on ice.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: The cells are incubated for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on their fluorescence intensity.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample and can be used to analyze the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, caspases, cyclins).

  • Protein Extraction: Following treatment, cells are lysed in a suitable buffer to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

The available in vitro data suggests that this compound exhibits cytotoxic effects against a range of cancer cell lines, operating through the induction of apoptosis and cell cycle arrest. While a direct, comprehensive comparison with standard chemotherapeutic drugs is limited by the lack of head-to-head studies, the compiled IC50 values and mechanistic insights provide a valuable foundation for further investigation. This compound's distinct mechanisms of action, particularly its modulation of key signaling pathways like ERK/MAPK and PI3K/AKT, suggest its potential as a therapeutic agent, either alone or in combination with existing chemotherapies to enhance efficacy or overcome resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

Irigenin's Role in ERK/MAPK Signaling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the precise mechanisms of potential therapeutic compounds is paramount. This guide provides a comparative analysis of Irigenin's inhibitory action on the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway, juxtaposed with other known inhibitors. The following sections detail the experimental evidence, quantitative comparisons, and methodologies crucial for evaluating these compounds.

The ERK/MAPK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making its components prime targets for therapeutic intervention.[1][2] this compound, a naturally occurring isoflavone, has emerged as a potential inhibitor of this pathway, demonstrating effects on key downstream markers.[4][5]

Comparative Analysis of ERK/MAPK Pathway Inhibitors

This section provides a quantitative comparison of this compound and other well-characterized ERK/MAPK pathway inhibitors. While direct enzymatic inhibition data for this compound on ERK1/2 is still emerging, its cellular effects on ERK phosphorylation can be compared with the potent and specific activities of established inhibitors.

InhibitorTarget(s)IC50 (ERK1)IC50 (ERK2)Cell Proliferation IC50Reference
This compound p-ERK, p-p38Not ReportedNot Reported~50 µM (Glioblastoma cells)[1]
Ulixertinib (BVD-523) ERK1, ERK20.3 nM0.04 nMNot specified in provided context[6]
GDC-0994 ERK1, ERK21.1 nM0.3 nMNot specified in provided context[6]
SCH772984 ERK1, ERK24 nM1 nMNot specified in provided context[6]
Temuterkib (LY3214996) ERK1, ERK25 nM5 nMNot specified in provided context
Erianin CRAF, MEK1/2Not ApplicableNot ApplicableNot specified in provided context[4]

Caption: Comparative inhibitory concentrations of this compound and selected ERK/MAPK pathway inhibitors.

Visualizing the ERK/MAPK Signaling Pathway and Inhibition

The following diagram illustrates the canonical ERK/MAPK signaling cascade and highlights the points of intervention for this compound and other inhibitors.

ERK_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation This compound This compound This compound->ERK Inhibits phosphorylation Alternatives Alternative Inhibitors (e.g., Ulixertinib) Alternatives->ERK Erianin Erianin Erianin->RAF Erianin->MEK

Caption: The ERK/MAPK signaling pathway and points of inhibition.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to validating the inhibitory effects of compounds like this compound. Below are detailed protocols for key assays.

Western Blot Analysis of ERK Phosphorylation

This protocol is essential for determining the phosphorylation status of ERK1/2 in response to treatment with an inhibitor.

1. Cell Lysis and Protein Extraction:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound or alternative inhibitors at desired concentrations for the specified duration.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein lysate.

  • Determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

Western_Blot_Workflow start Cell Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer sds->transfer block Blocking transfer->block p_ab Primary Antibody (p-ERK) block->p_ab s_ab Secondary Antibody p_ab->s_ab detect Detection s_ab->detect strip Stripping detect->strip end Analysis detect->end t_ab Primary Antibody (Total ERK) strip->t_ab t_ab->detect

Caption: Workflow for Western Blot analysis of ERK phosphorylation.

In Vitro ERK Kinase Assay

This assay directly measures the enzymatic activity of ERK1/2 and its inhibition by a test compound.

1. Reagents and Setup:

  • Recombinant active ERK1 or ERK2 enzyme.

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP).

  • Test compound (this compound or alternatives) at various concentrations.

2. Assay Procedure:

  • Prepare a reaction mixture containing kinase buffer, substrate, and the test compound.

  • Initiate the reaction by adding the ERK enzyme.

  • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Start the kinase reaction by adding ATP.

  • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

  • Quantify the incorporation of phosphate into the substrate. For radioactive assays, this is done by scintillation counting. For non-radioactive assays, this may involve antibody-based detection of the phosphorylated substrate (e.g., ELISA).

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow start Prepare Reaction Mix (Buffer, Substrate, Inhibitor) add_enzyme Add ERK Enzyme start->add_enzyme incubate1 Pre-incubation add_enzyme->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Incubation add_atp->incubate2 stop Stop Reaction incubate2->stop quantify Quantify Phosphorylation stop->quantify end Calculate IC50 quantify->end

Caption: General workflow for an in vitro ERK kinase assay.

Conclusion

The available evidence strongly indicates that this compound inhibits the ERK/MAPK signaling pathway by reducing the phosphorylation of ERK. While direct enzymatic IC50 values for this compound are yet to be fully characterized, its demonstrated cellular effects warrant further investigation. For researchers in drug discovery, this compound represents a promising natural compound for the development of novel cancer therapeutics targeting the ERK/MAPK cascade. The protocols and comparative data presented in this guide provide a solid foundation for future studies aimed at elucidating the precise mechanism of action and therapeutic potential of this compound.

References

Irigenin vs. Daidzein: A Comparative Analysis of Isoflavone Effects

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative biological activities of the isoflavones irigenin and daidzein, supported by experimental data.

Isoflavones, a class of phytoestrogens, have garnered significant attention in the scientific community for their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. Among these, this compound, commonly isolated from the Iris genus, and daidzein, abundant in soy products, are two prominent compounds with diverse biological effects. This guide provides a comprehensive, data-driven comparison of this compound and daidzein, focusing on their efficacy in key biological assays and their modulation of cellular signaling pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and cytotoxic effects of this compound and daidzein. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Antioxidant Activity

CompoundAssayIC50 (µg/mL)Source
DaidzeinDPPH Radical Scavenging109.34 ± 2.80[1]

Note: A comparable IC50 value for this compound in a DPPH assay was not identified in the reviewed literature.

Table 2: Anti-inflammatory Activity

CompoundCell LineAssayIC50 (µM)Source
DaidzeinRAW 264.7Nitric Oxide (NO) Production Inhibition~50[2]
This compoundRAW 264.7Nitric Oxide (NO) Production InhibitionNot explicitly stated, but showed concentration-dependent inhibition.[3]

Table 3: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell Line (Cancer Type)IC50 (µM)Source
DaidzeinBEL-7402 (Hepatocellular Carcinoma)59.7 ± 8.1[4]
DaidzeinSKOV3 (Ovarian Cancer)20[5]
DaidzeinA-375 (Melanoma)18[6]
DaidzeinMCF-7 (Breast Cancer)50[7]
Daidzein143B (Osteosarcoma)~40 (48h)[8]
DaidzeinU2OS (Osteosarcoma)~60 (48h)[8]
This compoundDBTRG (Glioblastoma)~50 (48h)[9]
This compoundC6 (Glioblastoma)~60 (48h)[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution is typically prepared by diluting the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds (this compound or daidzein) and a positive control (e.g., ascorbic acid) in methanol to create a series of concentrations.

  • Reaction: Add the sample solutions to the DPPH working solution. A blank containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the compound.[10][11]

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound or daidzein) for a specified time (e.g., 1 hour).

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: Incubate the cells for a further period (e.g., 24 hours).

  • NO Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent. The absorbance is measured at approximately 540 nm.

  • Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow for attachment and growth.

  • Treatment: Expose the cells to a range of concentrations of the test compounds (this compound or daidzein) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[4]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and can elucidate the effects of compounds on signaling pathways. The following is a general protocol for analyzing the MAPK pathway.

  • Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-ERK, total ERK, β-actin).

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and daidzein, as well as a typical experimental workflow for assessing anti-inflammatory activity.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_analysis Analysis raw_cells RAW 264.7 Cells seed_plate Seed in 96-well plate raw_cells->seed_plate add_compound Add this compound or Daidzein seed_plate->add_compound add_lps Add LPS add_compound->add_lps collect_supernatant Collect Supernatant add_lps->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay measure_absorbance Measure Absorbance (540 nm) griess_assay->measure_absorbance calculate_inhibition Calculate % Inhibition & IC50 measure_absorbance->calculate_inhibition

Workflow for assessing anti-inflammatory effects.

signaling_pathways cluster_this compound This compound Pathway cluster_daidzein Daidzein Pathway LPS_I LPS TLR4_I TLR4 LPS_I->TLR4_I MAPK_I MAPK Pathway (ERK) TLR4_I->MAPK_I NFkB_I NF-κB TLR4_I->NFkB_I iNOS_COX2_I iNOS, COX-2 (Pro-inflammatory mediators) MAPK_I->iNOS_COX2_I NFkB_I->iNOS_COX2_I This compound This compound This compound->MAPK_I Inhibits This compound->NFkB_I Inhibits LPS_D LPS TLR4_D TLR4 LPS_D->TLR4_D MAPK_D MAPK Pathway TLR4_D->MAPK_D NFkB_D NF-κB TLR4_D->NFkB_D iNOS_Cytokines iNOS, Pro-inflammatory Cytokines MAPK_D->iNOS_Cytokines NFkB_D->iNOS_Cytokines ER Estrogen Receptor Daidzein Daidzein Daidzein->MAPK_D Inhibits Daidzein->NFkB_D Inhibits Daidzein->ER Modulates

Simplified signaling pathways for this compound and Daidzein.

Concluding Remarks

This guide provides a comparative overview of this compound and daidzein based on available experimental data. While both isoflavones exhibit promising antioxidant, anti-inflammatory, and anticancer activities, their potencies can vary depending on the specific biological context. Daidzein has been more extensively studied, with a larger body of quantitative data available. This compound also demonstrates significant biological effects, particularly in the inhibition of inflammatory pathways and cytotoxicity against specific cancer cell lines.

For drug development professionals, the differential activities of these compounds may offer opportunities for targeted therapeutic strategies. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative potencies and therapeutic potential of this compound and daidzein. The provided experimental protocols and pathway diagrams serve as a foundation for designing such future investigations.

References

Validating the Anti-Metastatic Potential of Irigenin in Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-metastatic effects of Irigenin, a natural isoflavone, in preclinical lung cancer models. We present a comparative overview of its efficacy against other therapeutic alternatives, supported by experimental data from in vitro studies. Detailed experimental protocols and visualizations of key biological pathways are included to facilitate further research and development in this promising area of oncology.

Executive Summary

Metastasis remains the primary cause of mortality in lung cancer patients. Current chemotherapeutic options are often associated with significant toxicity and the development of resistance. This compound has emerged as a potential anti-metastatic agent, demonstrating notable efficacy in inhibiting key processes of cancer cell dissemination. This document synthesizes the available preclinical evidence on this compound's effects on lung cancer cell migration and invasion, providing a comparative context and detailed methodologies for researchers.

Comparative Analysis of Anti-Metastatic Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on lung cancer cell migration and invasion. For comparative purposes, data on standard chemotherapeutic agents, cisplatin and paclitaxel, are also presented. It is important to note that no direct head-to-head studies comparing this compound with these agents were identified in the reviewed literature; therefore, the data is compiled from separate studies.

Table 1: Inhibition of Lung Cancer Cell Migration (Wound Healing Assay)
Compound/TreatmentCell LineConcentration(s)% Wound Closure Inhibition (Time)Citation(s)
This compound A54910 µM, 25 µM, 50 µMConcentration-dependent inhibition[1]
NCI-H52210 µM, 25 µM, 50 µMConcentration-dependent inhibition[1]
Paclitaxel A549Not specifiedSignificant deceleration of cell migration[2]
H520Not specifiedSignificant deceleration of cell migration[2]
Cisplatin A5490.5 µg/mlIncreased migration[3]

Note: Direct quantitative comparison of wound closure percentage at specific concentrations for all compounds was not available in a single study.

Table 2: Inhibition of Lung Cancer Cell Invasion (Transwell Assay)
Compound/TreatmentCell LineConcentration(s)% Invasion InhibitionCitation(s)
This compound A549Low concentration35%[1]
A549High concentration80%[1]
NCI-H522Low concentration40%[1]
NCI-H522High concentration80%[1]
Cisplatin A549>10 µMIncreased chemoresistance, implying less inhibition[4]

Note: "Low" and "high" concentrations for this compound correspond to the non-cytotoxic concentrations used in the cited study. A direct percentage of invasion inhibition for cisplatin was not available; the data indicates enhanced resistance, suggesting lower efficacy in inhibiting invasion.

Mechanism of Action: Targeting the Fibronectin-EDA Signaling Pathway

This compound exerts its anti-metastatic effects by targeting the Fibronectin-Extra Domain A (EDA), a key player in the tumor microenvironment that promotes metastasis.[5] By binding to the C-C' loop of EDA, this compound blocks its interaction with integrin α9β1 on the surface of lung cancer cells.[5] This disruption inhibits the downstream activation of the PI3K/Akt and Erk1/2 signaling pathways, which are crucial for cell migration, invasion, and the Epithelial-Mesenchymal Transition (EMT).[5][6]

Signaling Pathway Diagram

Irigenin_Mechanism cluster_TME Tumor Microenvironment cluster_Cell Lung Cancer Cell Fibronectin_EDA Fibronectin-EDA Integrin Integrin α9β1 Fibronectin_EDA->Integrin Activates PI3K PI3K Integrin->PI3K Erk Erk1/2 Integrin->Erk Akt Akt PI3K->Akt EMT EMT Akt->EMT Erk->EMT Metastasis Metastasis EMT->Metastasis This compound This compound This compound->Fibronectin_EDA Inhibits

Caption: this compound's inhibition of the Fibronectin-EDA/Integrin α9β1 axis.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility.

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells.

Protocol:

  • Seed A549 or NCI-H522 lung cancer cells in a 6-well plate and grow to confluence.

  • Create a uniform scratch (wound) across the cell monolayer using a sterile p200 pipette tip.

  • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Replace the medium with fresh medium containing either DMSO (vehicle control) or varying non-cytotoxic concentrations of this compound (e.g., 10, 25, and 50 µM).

  • Capture images of the wound at 0 hours and 24 hours using a phase-contrast microscope.

  • Measure the width of the wound at multiple points at both time points and calculate the percentage of wound closure.

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

Protocol:

  • Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

  • Resuspend A549 or NCI-H522 cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the Transwell insert. The medium in the upper chamber should contain either DMSO or varying non-cytotoxic concentrations of this compound.

  • Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

  • Incubate for 24 hours to allow for cell invasion.

  • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of stained cells in several random fields under a microscope to quantify invasion.

In Vivo Orthotopic Lung Cancer Model (General Protocol)

While specific in vivo data for this compound is not yet available, the following is a general protocol for establishing an orthotopic lung cancer model to test its efficacy.

Protocol:

  • Culture human lung cancer cells (e.g., A549) that are luciferase-labeled for in vivo imaging.

  • Anesthetize immunodeficient mice (e.g., nude or NOD/SCID).

  • Surgically expose the left lung.

  • Inject a suspension of the lung cancer cells directly into the lung parenchyma.[7][8]

  • Suture the incision and allow the mice to recover.

  • Monitor tumor growth and metastasis to other organs over time using bioluminescence imaging.[4]

  • Administer this compound (or vehicle control) to treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • At the end of the study, sacrifice the mice and harvest the lungs and other organs for histological analysis and quantification of metastatic nodules.

Experimental Workflow Diagrams

In Vitro Anti-Metastasis Assay Workflow

in_vitro_workflow cluster_assays In Vitro Assays Cell_Culture 1. Culture Lung Cancer Cells (A549, NCI-H522) Wound_Healing 2a. Wound Healing Assay Cell_Culture->Wound_Healing Transwell_Invasion 2b. Transwell Invasion Assay Cell_Culture->Transwell_Invasion Treatment 3. Treat with this compound (or Control) Wound_Healing->Treatment Transwell_Invasion->Treatment Incubation 4. Incubate for 24h Treatment->Incubation Data_Acquisition 5. Image and Quantify Incubation->Data_Acquisition Analysis 6. Analyze Inhibition of Migration/Invasion Data_Acquisition->Analysis

Caption: Workflow for in vitro assessment of this compound's anti-metastatic effects.

In Vivo Lung Metastasis Model Workflow

in_vivo_workflow Cell_Injection 1. Orthotopic Injection of Luciferase-labeled Lung Cancer Cells Tumor_Establishment 2. Allow Tumors to Establish Cell_Injection->Tumor_Establishment Treatment 3. Administer this compound (or Vehicle Control) Tumor_Establishment->Treatment Monitoring 4. Monitor Metastasis with Bioluminescence Imaging Treatment->Monitoring Endpoint 5. Endpoint Analysis: - Harvest Lungs - Quantify Nodules - Histology Monitoring->Endpoint Survival 6. Survival Analysis Monitoring->Survival

Caption: General workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound is a promising candidate for further investigation as an anti-metastatic agent in lung cancer. Its ability to inhibit cancer cell migration and invasion, coupled with its specific mechanism of targeting the Fibronectin-EDA pathway, warrants more extensive research.

Future studies should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of this compound with standard-of-care chemotherapies.

  • In Vivo Efficacy: Performing comprehensive in vivo studies using orthotopic lung cancer models to evaluate this compound's impact on primary tumor growth, the number and size of metastatic lesions, and overall survival.

  • Combination Therapies: Investigating the potential synergistic effects of combining this compound with existing chemotherapeutic agents or targeted therapies to enhance anti-tumor and anti-metastatic activity while potentially reducing toxicity.

This guide provides a foundational resource for researchers to design and execute studies aimed at validating and advancing this compound as a novel therapeutic strategy for metastatic lung cancer.

References

A Comparative Analysis of Irigenin and Other Natural Isoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the isoflavonoid Irigenin against other well-researched natural isoflavonoids, including Genistein, Daidzein, and Biochanin A. The focus is on their respective performance in key biological activities, supported by available experimental data.

Overview of Comparative Biological Activities

Isoflavonoids, a class of polyphenolic compounds, are known for their potential health benefits, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] this compound, primarily isolated from the Iris species, has demonstrated a range of biological activities that are comparable to, and in some instances potentially more potent than, more commonly studied isoflavonoids like Genistein and Daidzein, which are abundant in soy products.[2][3][4]

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the available quantitative data for the anti-cancer, anti-inflammatory, and antioxidant activities of this compound and other selected isoflavonoids. It is important to note that the data presented is compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Anti-Cancer Activity: Inhibition of Cancer Cell Proliferation (IC50 values)

The anti-cancer potential of isoflavonoids is often evaluated by their ability to inhibit the proliferation of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

IsoflavonoidCell LineIC50 (µM)Reference
This compound PC3 (Prostate)~50-100[3]
RWPE-1 (Prostate)~50-100[3]
LNCaP (Prostate)~50-100[3]
Genistein LNCaP (Prostate)~10-50[3]
DU-145 (Prostate)~10-50[3]
PC3 (Prostate)30, 50, 70 (significant inhibition)[3]
MCF-7 (Breast)~10-200[3]
MDA-MB-231 (Breast)~10-200[3]
Daidzein LNCaP (Prostate)~10-50[3]
DU145 (Prostate)~10-50[3]
MCF-7 (Breast)~10-200[3]
MDA-MB-231 (Breast)~10-200[3]
Biochanin A LNCaP (Prostate)IC50 values from 8.0 to 27 µg/ml[5]
DU-145 (Prostate)IC50 values from 8.0 to 27 µg/ml[5]
Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

The anti-inflammatory effects of isoflavonoids can be quantified by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

IsoflavonoidCell LineIC50 (µM)Reference
This compound RAW 264.7Dose-dependent inhibition of NO[3]
Genistein RAW 264.750[6]
J77430[6]
Daidzein RAW 264.7Significant reduction of IL-6 at 50 and 100 µM[3]
Iridin (glycoside of this compound) RAW 264.7Dose-dependent decrease in NO levels[3]
Antioxidant Activity
IsoflavonoidAssayResultReference
Genistein LDL oxidation, FRAP, anti-DPPHPossess antioxidant activity, but less effective than epicatechin and α-tocopherol.[7]
Daidzein LDL oxidation, FRAP, anti-DPPHPossess antioxidant activity, but less effective than epicatechin and α-tocopherol.[7]
Genistein & Daidzein Metabolites ORAC, LDL oxidationOxidative metabolites and equol exhibited the highest antioxidant activities.[8]

Signaling Pathways and Mechanisms of Action

The biological activities of isoflavonoids are mediated through their interaction with various cellular signaling pathways.

Anti-Inflammatory Signaling: The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[2][9] Both this compound and other isoflavonoids have been shown to exert their anti-inflammatory effects by modulating this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Isoflavonoids LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation (Degradation) NF_kB_active Active NF-κB IKK->NF_kB_active Activation NF_kB NF-κB (p50/p65) IκBα->NF_kB Inhibition DNA DNA NF_kB_active->DNA Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibits Genistein Genistein Genistein->IKK Daidzein Daidzein Daidzein->NF_kB_active Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by isoflavonoids.

Genistein and Daidzein have been shown to inhibit the activation of NF-κB.[1][10] Genistein can prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators.[9] Daidzein has been observed to inhibit the phosphorylation of NF-κB p65.[10] this compound also demonstrates anti-inflammatory effects through the inactivation of pathways like MAPK, which are upstream of NF-κB.[3]

Antioxidant and Cytoprotective Signaling: The Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_activation Activation by Isoflavonoids Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Nrf2_active Active Nrf2 Keap1->Nrf2_active Dissociation Ub Ubiquitin Nrf2->Ub Ubiquitination ARE ARE Nrf2_active->ARE Proteasome Proteasome Ub->Proteasome Degradation Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, GCLC) ARE->Antioxidant_Genes Transcription This compound This compound This compound->Keap1 Inhibits Binding Genistein Genistein Genistein->Keap1

Caption: Activation of the Nrf2/ARE pathway by isoflavonoids.

Genistein has been shown to induce the expression of Nrf2 and phase II detoxification genes, offering protection against oxidative stress.[11] Flavonoids, in general, have the potential to activate the Nrf2/ARE pathway.[12] While specific studies directly comparing the Nrf2 activation potential of this compound with other isoflavonoids are limited, the shared structural features suggest a similar mechanism may be at play.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of isoflavonoids on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test isoflavonoids (e.g., this compound, Genistein, Daidzein) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Antioxidant Capacity (DPPH) Assay

This assay measures the free radical scavenging activity of the isoflavonoids.

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Sample Preparation: The isoflavonoids are dissolved in a suitable solvent (e.g., methanol, ethanol) to prepare a series of concentrations.

  • Reaction: The isoflavonoid solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the isoflavonoid that scavenges 50% of the DPPH radicals, is determined.

Anti-Inflammatory (Nitric Oxide Inhibition) Assay

This assay evaluates the ability of isoflavonoids to inhibit the production of nitric oxide in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of the isoflavonoids for a specific duration (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the isoflavonoid that inhibits 50% of the NO production, is determined.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative analysis of isoflavonoids.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Isoflavonoids Source Isoflavonoids (this compound, Genistein, Daidzein) MTT MTT Assay (Anti-cancer) Isoflavonoids->MTT DPPH DPPH Assay (Antioxidant) Isoflavonoids->DPPH NO_Inhibition NO Inhibition Assay (Anti-inflammatory) Isoflavonoids->NO_Inhibition Cell_Lines Prepare Cell Lines (e.g., MCF-7, PC-3, RAW 264.7) Cell_Lines->MTT Cell_Lines->NO_Inhibition IC50 Calculate IC50 Values MTT->IC50 DPPH->IC50 NO_Inhibition->IC50 Comparison Comparative Analysis of Bioactivity IC50->Comparison Pathway_Analysis Signaling Pathway Elucidation (Western Blot, PCR) Comparison->Pathway_Analysis

Caption: A typical experimental workflow for comparing isoflavonoid bioactivities.

Conclusion

The available evidence suggests that this compound possesses a comparable, and in some aspects, a potentially distinct, profile of biological activities to other well-known isoflavonoids like Genistein and Daidzein. Its anti-cancer and anti-inflammatory properties, mediated through the modulation of key signaling pathways, position it as a compound of significant interest for further research and drug development. However, a clear need exists for more direct, head-to-head comparative studies with standardized experimental protocols to definitively establish its relative potency and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Irigenin's COX-2 Selectivity: A Mechanistic Comparison to Traditional NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cyclooxygenase (COX) enzyme selectivity of Irigenin, a naturally occurring isoflavonoid, against established nonsteroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Indomethacin. While traditional NSAIDs directly inhibit the enzymatic activity of COX-1 and COX-2, current research indicates that this compound's anti-inflammatory effects, including the reduction of COX-2, are mediated through the modulation of gene expression via upstream signaling pathways. This guide presents the available quantitative data for the direct inhibitors, details the experimental methodologies for assessing COX inhibition, and illustrates the distinct mechanisms of action.

Comparative Analysis of COX-1 and COX-2 Inhibition

The inhibitory activity of compounds against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity for COX-2 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value signifies greater selectivity for COX-2.

At present, specific IC50 values for the direct enzymatic inhibition of COX-1 and COX-2 by this compound are not available in the public domain. Studies suggest that this compound's primary anti-inflammatory mechanism involves the downregulation of COX-2 expression rather than direct enzymatic inhibition. In contrast, extensive data are available for the selective COX-2 inhibitor, Celecoxib, and the non-selective COX inhibitor, Indomethacin.

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availableData not available
Celecoxib ~7.6 µM~0.04 µM~190
Indomethacin ~0.018 - 0.23 µM~0.026 - 0.63 µM~0.29 - 0.88

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.

Experimental Protocols for Determining COX Inhibition

The determination of IC50 values for COX-1 and COX-2 inhibition is crucial for evaluating the potency and selectivity of a compound. A common method employed is the in vitro cyclooxygenase inhibition assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the production of prostaglandins (PGs) from arachidonic acid by purified COX-1 and COX-2 enzymes.

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (e.g., this compound, Celecoxib, Indomethacin) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Prostaglandin E2 (PGE2) standard

  • Enzyme immunoassay (EIA) kit for PGE2 or LC-MS/MS for quantification

Procedure:

  • Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to the desired concentration in the reaction buffer.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound or vehicle control for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a defined incubation time (e.g., 10 minutes), the reaction is stopped by the addition of a stopping agent (e.g., a strong acid).

  • Quantification of Prostaglandin Production: The amount of PGE2 produced is quantified using a validated method such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G

Caption: Workflow for determining IC50 values in a COX inhibition assay.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of this compound are attributed to its ability to modulate signaling pathways that regulate the expression of pro-inflammatory genes, including COX-2. This is a distinct mechanism from the direct enzymatic inhibition exhibited by traditional NSAIDs.

This compound's Mechanism of Action

This compound has been shown to exert its anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway and inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

  • Nrf2/HO-1 Pathway Activation: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. By activating this pathway, this compound enhances the cellular defense against oxidative stress, which is a key contributor to inflammation. Increased HO-1 expression has been shown to suppress the induction of COX-2.

  • NF-κB Pathway Inhibition: NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2. Inflammatory stimuli activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound can inhibit the activation of NF-κB, thereby preventing the downstream expression of COX-2.

G

Caption: this compound's indirect inhibition of COX-2 expression.

Direct COX Inhibition by NSAIDs

In contrast, Celecoxib and Indomethacin directly bind to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins.

  • Celecoxib (Selective COX-2 Inhibitor): The chemical structure of Celecoxib allows it to fit into the larger, more flexible active site of the COX-2 enzyme while being too bulky to effectively bind to the narrower active site of the COX-1 enzyme. This structural difference accounts for its selectivity.

  • Indomethacin (Non-selective COX Inhibitor): Indomethacin has a structure that allows it to bind to the active sites of both COX-1 and COX-2, leading to the inhibition of both isoforms.

G

Caption: Direct enzymatic inhibition of COX-1 and COX-2 by NSAIDs.

Conclusion

This compound presents a distinct anti-inflammatory profile compared to traditional NSAIDs. While direct enzymatic inhibition data for this compound on COX-1 and COX-2 is currently lacking, evidence points towards an upstream regulatory mechanism involving the Nrf2/HO-1 and NF-κB pathways to reduce COX-2 expression. This contrasts with the direct, competitive inhibition of COX enzymes by drugs like Celecoxib and Indomethacin. For drug development professionals, this compound's mode of action suggests its potential as a modulator of inflammatory gene expression, offering a different therapeutic strategy from direct enzyme inhibition. Further research to elucidate the direct enzymatic interaction, if any, of this compound with COX enzymes is warranted to fully characterize its pharmacological profile.

Cross-Validation of Irigenin's Bioactivity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of Irigenin, a naturally occurring isoflavonoid, across various cancer cell lines. The data presented herein is curated from multiple experimental studies to offer an objective overview of its anti-cancer potential, focusing on its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and drug development efforts.

Quantitative Analysis of this compound's Bioactivity

The efficacy of this compound in inhibiting cancer cell growth is summarized below. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented for different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Assay
GlioblastomaDBTRG~5024 and 48CCK-8
GlioblastomaC6~5024 and 48CCK-8
Prostate CancerPC310172MTT
Prostate CancerLNCaP26072MTT
Liver CancerHepG214Not SpecifiedNot Specified
Liver CancerSNU-18214Not SpecifiedNot Specified

Table 2: Effect of this compound on Apoptosis and Cell Cycle

Cancer TypeCell LineEffectQuantitative Data
GlioblastomaDBTRGInduces Apoptosis~10% increase in apoptotic cells with 50 µM this compound.
GlioblastomaC6Induces Apoptosis~16% increase in apoptotic cells with 50 µM this compound.
GlioblastomaDBTRG & C6G2/M Phase ArrestSignificant increase in the percentage of cells in the G2/M phase with 50 µM this compound.
Liver CancerHepG2 & SNU-182G2/M Phase ArrestIncreased percentage of cells in G2/M phase.
Prostate CancerRWPE-1, LNCaP, PC3G1 Phase ArrestTreatment with 50 to 100 µM of this compound inhibited cell proliferation by arresting the cell cycle in the G1 phase.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key intracellular signaling pathways that are crucial for cancer cell survival and proliferation. The diagrams below illustrate the primary mechanisms of action of this compound.

This compound's Impact on the PI3K/AKT Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits p_PI3K p-PI3K (Active) PI3K->p_PI3K activation AKT AKT p_AKT p-AKT (Active) AKT->p_AKT phosphorylation p_PI3K->AKT activates Cell_Proliferation Cell Proliferation p_AKT->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis p_AKT->Apoptosis_Inhibition

Caption: this compound inhibits the PI3K/AKT pathway, reducing cell proliferation.

This compound-Induced Apoptosis via Bax/Bcl-2 Regulation This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes cytochrome c release Bcl2->Mitochondrion inhibits cytochrome c release Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental Workflow for Assessing this compound's Bioactivity cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cancer Cell Lines Irigenin_Treatment This compound Treatment Cell_Culture->Irigenin_Treatment MTT_Assay MTT Assay (Cell Viability) Irigenin_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis & Cell Cycle) Irigenin_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Irigenin_Treatment->Western_Blot IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Quantification Apoptosis Quantification Flow_Cytometry->Apoptosis_Quantification Cell_Cycle_Analysis Cell Cycle Analysis Flow_Cytometry->Cell_Cycle_Analysis Protein_Level_Changes Protein Level Changes Western_Blot->Protein_Level_Changes

Irigenin's Neuroprotective Potential: A Comparative Analysis Against Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data positions the isoflavone irigenin as a promising candidate for neuroprotection, demonstrating comparable and, in some instances, superior efficacy to other well-studied flavonoids such as quercetin and naringenin. This comparison guide synthesizes available quantitative data on their respective abilities to mitigate neuroinflammation, oxidative stress, and apoptosis—key pathological mechanisms in neurodegenerative diseases.

At a Glance: Comparative Efficacy of Neuroprotective Flavonoids

The following table summarizes key quantitative findings from in vitro studies, providing a direct comparison of the neuroprotective effects of this compound, quercetin, and naringenin. It is important to note that direct head-to-head comparisons in a single study are limited, and thus data is compiled from various sources, which may introduce variability due to different experimental conditions.

FlavonoidExperimental ModelKey ParameterConcentrationResultReference
This compound MPP+-induced BV-2 microgliaCell Viability20 µMSuppressed MPP+-induced viability reduction[1]
MPP+-induced BV-2 microgliaNitric Oxide (NO) Production20 µMAbolished MPP+-induced increase[1]
MPP+-induced BV-2 microgliaTNF-α, IL-6 Production20 µMAbolished MPP+-induced increase[1]
MPP+-induced BV-2 microgliaNrf2 Activation20 µMActivated the Keap1/Nrf2 pathway[1]
Quercetin LPS-induced BV-2 microgliaNitric Oxide (NO) Production5 µMPotently inhibited LPS-induced NO[2][3]
MPP+-induced PC12 cellsCell Viability10 µMSignificantly inhibited ferroptosis and increased viability[4]
MPP+-induced PC12 cellsNrf2 Activation10 µMUpregulated total and nuclear Nrf2 protein levels[4]
Naringenin LPS-induced microglial cellsNitric Oxide (NO) ProductionNot specifiedInhibited the release of NO[5]
Aβ-induced PC12 cellsApoptosis400 mMAttenuated apoptosis[6]
Rat model of focal cerebral ischemiaInfarct Size100 mg/kgSignificantly decreased infarct size[7]

Delving into the Mechanisms: A Comparative Overview

Flavonoids exert their neuroprotective effects through a variety of mechanisms, primarily centered around their antioxidant and anti-inflammatory properties.

Anti-Inflammatory Effects:

This compound has demonstrated potent anti-inflammatory activity by significantly reducing the production of key pro-inflammatory mediators. In a model of Parkinson's disease using MPP+-stimulated BV-2 microglial cells, this compound treatment abolished the increase in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] Quercetin also exhibits strong anti-inflammatory properties, with studies showing its ability to inhibit NO production in lipopolysaccharide (LPS)-activated BV-2 cells at low micromolar concentrations.[2][3] Naringenin has been shown to suppress neuroinflammatory responses by inhibiting the release of NO and other pro-inflammatory cytokines in activated microglia.[5]

Antioxidant and Anti-Apoptotic Effects through Nrf2/ARE Pathway Activation:

A critical mechanism underlying the neuroprotective effects of these flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of cellular defense against oxidative stress.

This compound has been shown to alleviate MPP+-induced neurotoxicity by activating the Keap1/Nrf2 pathway.[1] This activation leads to the upregulation of downstream antioxidant enzymes. Similarly, quercetin has been found to inhibit ferroptosis, a form of iron-dependent cell death, by activating the Nrf2 protein.[4] Naringenin also demonstrates neuroprotective effects by modulating oxidative stress, in part through its influence on Nrf2 and other antioxidant pathways.[8]

The activation of the Nrf2 pathway by these flavonoids leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby reducing oxidative damage and inhibiting apoptosis.

Experimental Methodologies: A Closer Look

The findings presented in this guide are based on a variety of well-established in vitro experimental protocols designed to assess neuroprotection.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cells are seeded in 96-well plates and treated with the neurotoxic agent (e.g., MPP+) with or without the flavonoid of interest for a specified period.

    • The MTT reagent is added to each well and incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Antioxidant Capacity Assessment: DPPH and FRAP Assays

The antioxidant potential of flavonoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.

  • DPPH Assay Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

  • FRAP Assay Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Analysis of Signaling Pathways: Western Blotting for Nrf2 Activation

Western blotting is a widely used technique to detect specific proteins in a sample. To assess the activation of the Nrf2 pathway, the levels of total Nrf2 and its nuclear translocation are measured.

  • Protocol:

    • Protein Extraction: Cells are lysed to extract total cellular proteins or fractionated to separate cytoplasmic and nuclear proteins.

    • Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with a primary antibody specific for the target protein (e.g., Nrf2) and a loading control (e.g., β-actin or Lamin B).

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody.

    • Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is captured on X-ray film or with a digital imager.

    • Quantification: The intensity of the protein bands is quantified using densitometry software.

Visualizing the Mechanisms

To better understand the complex processes involved, the following diagrams illustrate a key neuroprotective signaling pathway and a typical experimental workflow.

Neuroprotective_Signaling_Pathway cluster_stress Neurotoxic Insult (e.g., MPP+) cluster_flavonoid Flavonoid (this compound, Quercetin, Naringenin) cluster_pathway Keap1/Nrf2 Pathway cluster_effects Neuroprotective Effects ROS ↑ ROS Keap1 Keap1 ROS->Keap1 Oxidizes Inflammation ↑ Inflammation Neuronal_Survival ↑ Neuronal Survival Inflammation->Neuronal_Survival Induces Apoptosis Flavonoid Flavonoid Flavonoid->Inflammation Inhibits Flavonoid->Keap1 Inhibits Binding to Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE ARE Nrf2->ARE Translocates to Nucleus & Binds to ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Initiates Transcription Reduced_Oxidative_Stress ↓ Oxidative Stress Antioxidant_Genes->Reduced_Oxidative_Stress Reduced_Oxidative_Stress->Neuronal_Survival Reduced_Inflammation ↓ Inflammation Reduced_Inflammation->Neuronal_Survival

Caption: Neuroprotective signaling pathway of flavonoids.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis & Interpretation Seed_Cells Seed Neuronal/Microglial Cells (e.g., BV-2) Add_Flavonoid Pre-treat with Flavonoid (this compound, Quercetin, etc.) Seed_Cells->Add_Flavonoid Induce_Toxicity Induce Neurotoxicity (e.g., MPP+, LPS) Add_Flavonoid->Induce_Toxicity MTT_Assay MTT Assay (Cell Viability) Induce_Toxicity->MTT_Assay Antioxidant_Assay Antioxidant Assays (DPPH, FRAP) Induce_Toxicity->Antioxidant_Assay Inflammation_Assay Inflammatory Marker Analysis (ELISA for TNF-α, IL-6) Induce_Toxicity->Inflammation_Assay Western_Blot Western Blot (Nrf2 Pathway Proteins) Induce_Toxicity->Western_Blot Data_Quantification Data Quantification (Absorbance, Band Density) MTT_Assay->Data_Quantification Antioxidant_Assay->Data_Quantification Inflammation_Assay->Data_Quantification Western_Blot->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Conclusion on Neuroprotective Efficacy Statistical_Analysis->Conclusion

Caption: A typical experimental workflow for assessing neuroprotection.

Conclusion

References

A Comparative Analysis of the Bioavailability of Irigenin and Genistin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the oral bioavailability and pharmacokinetic profiles of the isoflavones Irigenin and Genistin, intended for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the bioavailability of two key isoflavones, this compound and Genistin. The data presented is compiled from preclinical studies to offer an objective overview of their pharmacokinetic performance, supported by detailed experimental methodologies.

Quantitative Bioavailability Data

The oral bioavailability of isoflavones is a critical factor in their potential therapeutic efficacy. The following table summarizes key pharmacokinetic parameters for this compound (derived from its glycoside, Iridin) and Genistin (and its aglycone, Genistein) following oral administration in rats.

ParameterThis compound (from Iridin)Genistein (from Genistin)Genistein (Aglycone)
Dose 100 mg/kg (of Iridin)Not specifiedNot specified
Vehicle Not specifiedSoy protein isolate extractPure compound
Cmax ~100 ng/mLNot specifiedNot specified
Tmax ~8 hoursNot specifiedNot specified
AUC (0-24h) Not specified13 µM·h54 µM·h
Animal Model Sprague-Dawley (SD) ratsFreely moving unanesthetized ratsFreely moving unanesthetized rats
Analytical Method UHPLC-MS/MSNot specifiedNot specified
Source Hu et al., 2021[1][2]Steensma et al., 2006[3]Steensma et al., 2006[3]

Note: The data for this compound is for the aglycone following administration of its glycoside, Iridin. The Cmax and Tmax values are estimated from the plasma concentration-time curve presented in the cited study. The AUC for this compound was not explicitly stated in the abstract.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the bioavailability data. Below are detailed descriptions of the key experimental protocols.

Pharmacokinetic Study of this compound in Rats (Hu et al., 2021)[1][2]
  • Subjects: Male Sprague-Dawley rats.

  • Administration: A single oral dose of 100 mg/kg of Iridin was administered.

  • Sample Collection: Blood samples were collected at various time points. Plasma was separated for analysis.

  • Analytical Method: The concentration of this compound (the metabolite of Iridin) in the plasma samples was determined using ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS). This method allows for the sensitive and specific quantification of the analyte.

  • Metabolism: The study identified that the principal metabolic pathway for Iridin is deglycosylation to this compound, followed by glucuronidation.

Bioavailability Study of Genistein and Genistin in Rats (Steensma et al., 2006)[3]
  • Subjects: Freely moving, unanesthetized rats with cannulation in the portal vein. This model allows for the direct measurement of absorption from the gastrointestinal tract.

  • Administration: Genistein and its glycoside, Genistin, were administered as pure compounds and as part of a soy protein isolate extract.

  • Sample Collection: Blood samples were collected from the portal vein at various time points up to 24 hours after dosing.

  • Data Analysis: The area under the plasma concentration-time curve (AUC) from 0 to 24 hours was calculated to assess the extent of absorption.

  • Key Findings: The study concluded that the bioavailability of Genistein is higher when administered as the aglycone compared to its glycoside form, Genistin. It was also noted that Genistin is partly absorbed in its glycosidic form.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a typical oral bioavailability study, as described in the methodologies above.

G cluster_0 Animal Preparation cluster_1 Compound Administration cluster_2 Sample Collection cluster_3 Sample Analysis cluster_4 Data Analysis acclimatization Acclimatization fasting Overnight Fasting acclimatization->fasting oral_gavage Oral Gavage of Test Compound fasting->oral_gavage blood_sampling Serial Blood Sampling oral_gavage->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation sample_prep Sample Preparation plasma_separation->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis pk_modeling Pharmacokinetic Modeling lc_ms_analysis->pk_modeling param_calc Parameter Calculation (Cmax, Tmax, AUC) pk_modeling->param_calc

Caption: A typical experimental workflow for an oral bioavailability study in an animal model.

Signaling Pathways and Metabolism

The bioavailability of these isoflavones is heavily influenced by their metabolism. Both Genistin and Iridin are glycosides, meaning they are attached to a sugar molecule. For absorption to occur, this sugar moiety is often cleaved by enzymes in the gut, releasing the active aglycone (Genistein and this compound, respectively).

G cluster_gut Intestinal Lumen cluster_absorption Intestinal Absorption & Metabolism genistin Genistin (Glycoside) genistein Genistein (Aglycone) genistin->genistein Deglycosylation iridin Iridin (Glycoside) This compound This compound (Aglycone) iridin->this compound Deglycosylation genistein_metabolites Genistein Metabolites (e.g., Glucuronides) genistein->genistein_metabolites Phase II Metabolism systemic_circulation Systemic Circulation genistein->systemic_circulation irigenin_metabolites This compound Metabolites (e.g., Glucuronides) This compound->irigenin_metabolites Phase II Metabolism This compound->systemic_circulation genistein_metabolites->systemic_circulation irigenin_metabolites->systemic_circulation

Caption: Metabolic pathway of Genistin and Iridin in the gastrointestinal tract.

Conclusion

Based on the available data, Genistein, when administered as an aglycone, demonstrates higher bioavailability compared to its glycoside form, Genistin. The oral bioavailability of this compound, derived from its glycoside Iridin, appears to be relatively low, with a prolonged time to reach maximum plasma concentration. Both isoflavones undergo significant metabolism, primarily through deglycosylation and subsequent phase II conjugation, which is a critical determinant of their systemic exposure. Further research is warranted for a more direct and comprehensive comparison of the oral bioavailability of pure this compound and Genistin under identical experimental conditions. The limited research on the oral pharmacokinetics of this compound highlights the need for more in-depth studies to fully understand its therapeutic potential.[4][5]

References

Confirming the Molecular Targets of Irigenin: A Comparative Guide Based on Knockdown Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Irigenin, a naturally occurring isoflavone, has demonstrated significant anti-cancer properties in a variety of preclinical models. Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways crucial for tumor growth, survival, and metastasis. While numerous studies have identified downstream effects of this compound treatment, confirming its direct molecular targets is essential for its development as a targeted cancer therapy. This guide provides a comparative analysis of the experimental evidence, with a focus on knockdown studies, that helps to elucidate and validate the molecular targets of this compound.

Unveiling this compound's Targets: A Summary of Knockdown and Overexpression Studies

The following tables summarize the key findings from studies that have employed gene knockdown or overexpression techniques to investigate the molecular targets of this compound.

Target Pathway Gene(s) Investigated Cell Line(s) Experimental Approach Key Findings Conclusion
Hippo Signaling YAPGlioblastoma (DBTRG, C6)Overexpression of YAPOverexpression of YAP partially reversed the inhibitory effects of this compound on cell proliferation, migration, and apoptosis.[1][2][3][4]YAP is a likely molecular target of this compound in glioblastoma.
TRAIL-Induced Apoptosis FADD, DR5, BaxGastric CancersiRNA-mediated knockdownKnockdown of FADD, DR5, or Bax significantly reduced the apoptosis induced by co-treatment with this compound and TRAIL.[5]This compound sensitizes cancer cells to TRAIL-induced apoptosis by upregulating FADD, DR5, and Bax.

Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are mediated through its interaction with several key signaling pathways. The following diagrams illustrate the currently understood mechanisms.

Irigenin_Signaling_Pathways cluster_Hippo Hippo Pathway cluster_TRAIL TRAIL-Induced Apoptosis Pathway Irigenin1 This compound YAP YAP Irigenin1->YAP inhibition Beta_Catenin β-catenin YAP->Beta_Catenin regulation Apoptosis Apoptosis YAP->Apoptosis inhibition Proliferation_Migration Cell Proliferation & Migration Beta_Catenin->Proliferation_Migration promotion Irigenin2 This compound DR5 DR5 Irigenin2->DR5 upregulation FADD FADD Irigenin2->FADD upregulation Bax Bax Irigenin2->Bax upregulation TRAIL TRAIL TRAIL->DR5 activation DR5->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Bax->Caspase3 Apoptosis2 Apoptosis Caspase3->Apoptosis2

Figure 1. Signaling pathways modulated by this compound.

Experimental Workflows for Target Validation

The following diagrams outline the typical experimental workflows used to confirm the molecular targets of this compound.

Knockdown_Workflow start Cancer Cell Culture transfection siRNA Transfection (Target Gene vs. Scrambled Control) start->transfection treatment Treatment with this compound (or Vehicle Control) transfection->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein end Confirmation of Target's Role in this compound's Activity viability->end apoptosis->end protein->end

Figure 2. Knockdown experiment workflow.

Overexpression_Workflow start Cancer Cell Culture transfection Plasmid Transfection (Target Gene vs. Empty Vector) start->transfection treatment Treatment with this compound transfection->treatment phenotype Phenotypic Assays (Proliferation, Migration, etc.) treatment->phenotype rescue Assessment of Phenotypic Rescue phenotype->rescue end Confirmation of Target Involvement rescue->end

Figure 3. Overexpression rescue experiment workflow.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in the validation of this compound's molecular targets.

siRNA-Mediated Gene Knockdown
  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute the specific siRNA (targeting the gene of interest) and a scrambled negative control siRNA in Opti-MEM I Reduced Serum Medium.

    • In a separate tube, dilute Lipofectamine™ RNAiMAX Reagent in Opti-MEM I Reduced Serum Medium.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate at room temperature for 5 minutes.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays.

  • Validation of Knockdown: Assess the knockdown efficiency at the protein level using Western blotting.

Western Blotting
  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and/or other compounds for the desired duration.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay
  • Cell Treatment: Treat cells with this compound and/or other compounds as required.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are considered live cells.

    • Annexin V-positive/PI-negative cells are early apoptotic cells.

    • Annexin V-positive/PI-positive cells are late apoptotic or necrotic cells.

Future Directions and Unanswered Questions

While knockdown and overexpression studies have provided valuable insights into the molecular targets of this compound, further research is needed to fully elucidate its mechanism of action.

  • Direct Knockdown Confirmation for PI3K/Akt and JAK/STAT Pathways: Although this compound has been shown to inhibit the PI3K/Akt and JAK/STAT signaling pathways, direct evidence from knockdown studies is still lacking. Silencing key components of these pathways (e.g., PI3K, Akt, JAKs, STAT3) and observing the subsequent effects on this compound's activity would definitively confirm their roles as direct targets.

  • Identification of the Direct Binding Partner: Biochemical assays, such as drug affinity responsive target stability (DARTS) or thermal shift assays, could be employed to identify the direct protein target(s) to which this compound binds.

  • In Vivo Validation: The findings from in vitro knockdown studies should be validated in preclinical animal models to confirm the therapeutic relevance of these molecular targets.

References

The Therapeutic Potential of Irigenin in Mitigating Cardiotoxicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical studies showcases the promise of Irigenin, a natural isoflavonoid, in protecting the heart from the damaging effects of doxorubicin, a potent chemotherapy agent. This guide provides a comparative analysis of this compound's efficacy against other natural compounds, supported by experimental data from animal models of doxorubicin-induced cardiotoxicity.

This compound, isolated from the rhizome of Belamcanda chinensis, has demonstrated significant cardioprotective effects by targeting key pathways involved in cellular damage.[1][2] Studies in mouse models of doxorubicin-induced cardiotoxicity reveal that this compound treatment markedly attenuates cardiac dysfunction, fibrosis, apoptosis, oxidative stress, and inflammation.[1][2] This positions this compound as a promising candidate for further investigation as an adjunct therapy to mitigate the cardiotoxic side effects of chemotherapy.

Comparative Efficacy of Cardioprotective Agents

The following tables summarize the quantitative data from various preclinical studies, comparing the effects of this compound and other natural compounds on key markers of doxorubicin-induced cardiotoxicity.

Table 1: Effects on Cardiac Function and Biomarkers

CompoundAnimal ModelDoxorubicin DosageTreatment DosageChange in Left Ventricular Ejection Fraction (LVEF)Reduction in Cardiac Troponin I (cTnI)Reduction in Creatine Kinase-MB (CK-MB)
This compound Mouse15 mg/kg (cumulative)10, 20 mg/kg/daySignificant ImprovementSignificant ReductionSignificant Reduction
Cardamonin Mouse15 mg/kg (cumulative)10, 20 mg/kg/daySignificant ImprovementNot ReportedSignificant Reduction
Diosgenin Mouse15 mg/kg (cumulative)10, 20 mg/kg/dayNot ReportedSignificant ReductionSignificant Reduction
Shikonin Mouse20 mg/kg (single dose)2.5, 5 mg/kg/daySignificant ImprovementSignificant ReductionSignificant Reduction
Diacerein Rat20 mg/kg (cumulative)25, 50 mg/kg/daySignificant ImprovementSignificant ReductionSignificant Reduction

Table 2: Effects on Oxidative Stress Markers

CompoundAnimal ModelDoxorubicin DosageTreatment DosageIncrease in Superoxide Dismutase (SOD) ActivityIncrease in Glutathione (GSH) LevelsReduction in Malondialdehyde (MDA) Levels
This compound Mouse15 mg/kg (cumulative)10, 20 mg/kg/daySignificant IncreaseSignificant IncreaseSignificant Reduction
Cardamonin Mouse15 mg/kg (cumulative)10, 20 mg/kg/daySignificant IncreaseSignificant IncreaseSignificant Reduction
Diosgenin Mouse15 mg/kg (cumulative)10, 20 mg/kg/daySignificant IncreaseSignificant IncreaseSignificant Reduction
Shikonin Mouse20 mg/kg (single dose)2.5, 5 mg/kg/daySignificant IncreaseSignificant IncreaseSignificant Reduction
Diacerein Rat20 mg/kg (cumulative)25, 50 mg/kg/daySignificant IncreaseNot ReportedSignificant Reduction

Table 3: Effects on Apoptosis and Inflammation

CompoundAnimal ModelDoxorubicin DosageTreatment DosageReduction in TUNEL-positive cellsReduction in Caspase-3 ActivityReduction in TNF-α Levels
This compound Mouse15 mg/kg (cumulative)10, 20 mg/kg/daySignificant ReductionSignificant ReductionSignificant Reduction
Cardamonin Mouse15 mg/kg (cumulative)10, 20 mg/kg/daySignificant ReductionSignificant ReductionSignificant Reduction
Diosgenin Mouse15 mg/kg (cumulative)10, 20 mg/kg/daySignificant ReductionSignificant ReductionNot Reported
Shikonin Mouse20 mg/kg (single dose)2.5, 5 mg/kg/daySignificant ReductionSignificant ReductionSignificant Reduction
Diacerein Rat20 mg/kg (cumulative)25, 50 mg/kg/daySignificant ReductionNot ReportedSignificant Reduction

Signaling Pathways and Experimental Workflows

The cardioprotective effects of this compound are mediated through the regulation of specific signaling pathways. The diagrams below illustrate these mechanisms and the typical experimental workflow used in these studies.

cluster_inhibition DOX Doxorubicin ROS ↑ Reactive Oxygen Species (ROS) DOX->ROS Apoptosis ↑ Apoptosis DOX->Apoptosis Inflammation ↑ Inflammation DOX->Inflammation Cardiotoxicity Cardiotoxicity ROS->Cardiotoxicity Apoptosis->Cardiotoxicity Inflammation->Cardiotoxicity This compound This compound miR425 ↑ miR-425 This compound->miR425 RIPK1 ↓ RIPK1 miR425->RIPK1 RIPK1->ROS inhibits RIPK1->Apoptosis inhibits RIPK1->Inflammation inhibits

Caption: this compound's cardioprotective signaling pathway.

AnimalModel Animal Model (e.g., Mice, Rats) DOX_Admin Doxorubicin Administration AnimalModel->DOX_Admin Treatment Treatment Group (e.g., this compound) DOX_Admin->Treatment Control Control Groups (Vehicle, DOX alone) DOX_Admin->Control CardiacFunction Cardiac Function Assessment (Echocardiography) Treatment->CardiacFunction Biomarkers Biomarker Analysis (Blood Samples) Treatment->Biomarkers Histology Histopathological Analysis (Heart Tissue) Treatment->Histology Molecular Molecular Analysis (Western Blot, qPCR) Treatment->Molecular Control->CardiacFunction Control->Biomarkers Control->Histology Control->Molecular Data Data Analysis & Comparison CardiacFunction->Data Biomarkers->Data Histology->Data Molecular->Data

Caption: Experimental workflow for cardiotoxicity studies.

Detailed Experimental Protocols

The methodologies employed in the cited studies follow a standardized approach to induce and evaluate doxorubicin cardiotoxicity in animal models.

1. Animal Models and Doxorubicin Administration:

  • Species: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[3][4]

  • Doxorubicin-Induced Cardiotoxicity: To induce chronic cardiotoxicity, doxorubicin is typically administered via intraperitoneal injections at a cumulative dose of 15-25 mg/kg over a period of 2-4 weeks.[5][6] For acute models, a single higher dose of 10-20 mg/kg is used.[3][5]

2. Treatment Groups:

  • Animals are randomly assigned to control (vehicle), doxorubicin-only, and doxorubicin + treatment groups.

  • The treatment (e.g., this compound) is often administered daily via oral gavage, starting before or concurrently with the doxorubicin injections and continuing for the duration of the study.

3. Assessment of Cardiac Function:

  • Echocardiography: Non-invasive transthoracic echocardiography is performed to measure parameters such as Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and ventricular dimensions.

4. Biomarker Analysis:

  • Blood samples are collected at the end of the study to measure serum levels of cardiac injury biomarkers, including cardiac troponin I (cTnI), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH).[1]

5. Histopathological Examination:

  • Heart tissues are harvested, fixed in formalin, and embedded in paraffin.

  • Sections are stained with Hematoxylin and Eosin (H&E) to assess myocardial structure and with Masson's trichrome or Sirius Red to evaluate fibrosis.

6. Measurement of Oxidative Stress:

  • Heart tissue homogenates are used to measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

  • The activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), and the levels of reduced glutathione (GSH) are also determined.[1]

7. Apoptosis Assays:

  • TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays are performed on heart tissue sections to detect apoptotic cells.

  • Western Blotting: The expression levels of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3 are quantified by Western blot analysis.[1]

8. Inflammation Assessment:

  • The expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in heart tissue is measured using quantitative real-time PCR (qRT-PCR) or ELISA.[1]

9. Statistical Analysis:

  • Data are typically presented as mean ± standard error of the mean (SEM).

  • Statistical significance between groups is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of less than 0.05 is generally considered statistically significant.

References

Safety Operating Guide

Proper Disposal of Irigenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. Irigenin, an O-methylated isoflavone with diverse biological activities, requires careful handling and disposal due to its potential hazards. This guide provides essential information and step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Key Safety and Hazard Information

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, preventing its release into the environment is a critical aspect of its disposal.

All personnel handling this compound should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

PropertyValue
GHS Classification Acute toxicity, Oral (Category 4)
Acute aquatic toxicity (Category 1)
Chronic aquatic toxicity (Category 1)
Skin corrosion/irritation (Category 2)
Serious eye damage/eye irritation (Category 2A)
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation
Molecular Formula C₁₈H₁₆O₈
Molecular Weight 360.3 g/mol
Appearance Solid
Melting Point 189-192°C

Data sourced from multiple safety data sheets.[1][2]

Standard Disposal Protocol

As no specific chemical neutralization protocols for this compound are readily available, its disposal must follow the standard procedures for hazardous chemical waste. The primary directive is to dispose of this compound and its containers at an approved waste disposal plant, in accordance with all applicable federal, state, and local regulations.[1][3] Under no circumstances should this compound or its solutions be disposed of down the drain.

The following workflow outlines the required steps for the proper disposal of this compound waste.

Irigenin_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Waste Storage cluster_2 Spill Management cluster_3 Final Disposal A Generate this compound Waste (e.g., unused solid, solutions, contaminated labware) B Select a Compatible, Leak-Proof Waste Container A->B Step 1 C Affix a 'Hazardous Waste' Label to the Container B->C Step 2 D Add Waste to Container, Ensuring it is Properly Capped C->D Step 3 E Store in a Designated, Secure Hazardous Waste Storage Area D->E Step 4 F Segregate from Incompatible Materials (e.g., strong acids/alkalis, strong oxidizing/reducing agents) E->F K Arrange for Pickup by a Licensed Hazardous Waste Disposal Service E->K Step 5 G Spill Occurs H Absorb with Inert Material (e.g., diatomite, universal binder) G->H I Collect Contaminated Material into a Hazardous Waste Container H->I J Decontaminate Spill Area with Alcohol I->J J->D Dispose of contaminated materials L Ensure Proper Manifesting and Documentation K->L Step 6 M Transport to an Approved Waste Disposal Facility L->M Step 7

Figure 1. General workflow for the proper disposal of this compound waste.

Detailed Experimental Protocol for Spill Cleanup

In the event of an accidental spill of this compound, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Ensure Personal Safety: Evacuate non-essential personnel from the immediate area. Ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing in any dust or vapors.

  • Contain the Spill: Prevent the spill from spreading. For liquid spills, use an absorbent material to dike the area.

  • Absorb the Spill: Cover the spill with a finely-powdered, liquid-binding material such as diatomite or a universal binder.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontaminate the Area: Scrub the surface of the spill area and any contaminated equipment with alcohol.

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be placed in the hazardous waste container.

  • Final Disposal: The sealed hazardous waste container should be stored and disposed of according to the procedures outlined in the workflow diagram.

By adhering to these guidelines, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment, and fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling Irigenin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Irigenin

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this compound.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling.[1][2] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation and is recognized as very toxic to aquatic life with long-lasting effects.[1][2]

GHS Hazard Statements:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

  • H410: Very toxic to aquatic life with long lasting effects[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[2][3] Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are also essential.[1][2]

Protection Type Required PPE Specifications and Rationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and dust, preventing serious eye irritation.[1][2]
Hand Protection Protective, chemical-resistant glovesPrevents skin contact and irritation.[1][2]
Body Protection Impervious clothing / Laboratory coatProtects skin from accidental contact and contamination of personal clothing.[1][2]
Respiratory Suitable respiratorRequired to prevent respiratory tract irritation, especially when handling the powder form and creating dust.[1][2] Use only in well-ventilated areas.[1]
Operational Plan: Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for safety and maintaining the integrity of the compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is worn correctly. Work should be conducted in a designated area, preferably within a chemical fume hood or a well-ventilated laboratory space.[1][2]

  • Handling: Avoid direct contact with skin and eyes.[1][2] Minimize the formation of dust and aerosols during weighing and transfer.[1][2]

  • Usage: Do not eat, drink, or smoke in the area where this compound is being handled.[1][2]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Contaminated clothing should be removed and washed before reuse.[1]

Storage Requirements:

  • Store in a cool, well-ventilated, and locked-up area.[1][2]

  • Keep the container tightly sealed to prevent contamination and exposure to moisture.[1][2]

  • For long-term stability, store this compound powder at -20°C.[2] If in a solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[4]

  • Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][2]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[1][2] Seek prompt medical attention.[1]
Skin Contact Wash the affected area thoroughly with plenty of soap and water.[1] Remove contaminated clothing and shoes.[1][2] Call a physician if irritation persists.[1]
Inhalation Move the individual to fresh air immediately.[1][2] If breathing is difficult, administer oxygen or perform cardiopulmonary resuscitation (CPR) if necessary.[1][2]
Ingestion Rinse the mouth with water.[1][2] Do NOT induce vomiting.[2] Call a poison control center or a physician for guidance.[2]
Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory and environmental safety.

Spill Containment and Cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area.[1][2]

  • Ventilate: Ensure the area is well-ventilated.[1][2]

  • Contain: Use full personal protective equipment.[1][2] Prevent further leakage or spillage and keep the material away from drains and water courses.[1][2]

  • Clean: For solid spills, carefully sweep or scoop up the material. For solutions, absorb with a liquid-binding material like diatomite or universal binders.[1][2]

  • Decontaminate: Scrub surfaces and equipment with alcohol after material removal.[2]

  • Dispose: Place all contaminated materials into a sealed container for proper disposal.[2]

Disposal Protocol:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with all local, state, and federal regulations.[1][2] Do not release into the environment.[2]

Quantitative Safety Data

Currently, there are no established occupational exposure limits (OELs) for this compound.[1][2] This underscores the importance of adhering to the principle of keeping exposure as low as reasonably achievable (ALARA) through rigorous engineering controls and consistent use of PPE.

Parameter Value Reference
Occupational Exposure Limit (OEL) Not Established[1][2]

Visualized Workflows and Pathways

To further clarify procedures and the compound's mechanism of action, the following diagrams have been generated.

G Diagram 1: Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE: - Goggles - Gloves - Lab Coat - Respirator prep_area Prepare Well-Ventilated Work Area (e.g., Fume Hood) prep_ppe->prep_area handle_weigh Weigh/Transfer Compound (Avoid Dust/Aerosol) prep_area->handle_weigh Proceed to Handling handle_exp Conduct Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces & Equipment handle_exp->cleanup_decon Experiment Complete cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_dispose Dispose of Waste in Labeled Hazardous Container cleanup_wash->cleanup_dispose spill Spill Occurs spill_contain Contain Spill spill->spill_contain spill_clean Clean & Decontaminate spill->spill_clean exposure Personnel Exposure first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention exposure->medical spill_contain->spill_clean first_aid->medical

Caption: A workflow for the safe handling of this compound.

G Diagram 2: Simplified this compound-Induced Apoptosis Pathway cluster_receptors Cell Surface cluster_cytoplasm Cytoplasm Iri This compound DR5 Death Receptor 5 (DR5) Iri->DR5 Upregulates cFLIP c-FLIP Iri->cFLIP Downregulates Bax Bax (Pro-apoptotic) Iri->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Iri->Bcl2 Downregulates FADD FADD DR5->FADD Recruits Casp8 Pro-Caspase-8 FADD->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Activation Casp3 Pro-Caspase-3 aCasp8->Casp3 Activates cFLIP->aCasp8 Inhibits Casp9 Pro-Caspase-9 Bax->Casp9 Promotes Activation Bcl2->Casp9 Inhibits aCasp9 Active Caspase-9 Casp9->aCasp9 Activation aCasp9->Casp3 Activates aCasp3 Active Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis Executes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Irigenin
Reactant of Route 2
Reactant of Route 2
Irigenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.